molecular formula C45H70N14O12 B15624120 [1,6-Aminosuberic acid]-arginine-Vasotocin

[1,6-Aminosuberic acid]-arginine-Vasotocin

Cat. No.: B15624120
M. Wt: 999.1 g/mol
InChI Key: RZTAEGXNAKQBHH-VNHOCEMUSA-N
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Description

[1,6-Aminosuberic acid]-arginine-Vasotocin is a useful research compound. Its molecular formula is C45H70N14O12 and its molecular weight is 999.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H70N14O12

Molecular Weight

999.1 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2S,5S,8S,11S,14S)-11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-[(2S)-butan-2-yl]-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C45H70N14O12/c1-3-24(2)37-43(70)55-28(17-18-33(46)61)39(66)57-31(22-34(47)62)40(67)56-29(9-5-4-6-12-36(64)53-30(41(68)58-37)21-25-13-15-26(60)16-14-25)44(71)59-20-8-11-32(59)42(69)54-27(10-7-19-51-45(49)50)38(65)52-23-35(48)63/h13-16,24,27-32,37,60H,3-12,17-23H2,1-2H3,(H2,46,61)(H2,47,62)(H2,48,63)(H,52,65)(H,53,64)(H,54,69)(H,55,70)(H,56,67)(H,57,66)(H,58,68)(H4,49,50,51)/t24-,27-,28-,29-,30-,31-,32-,37-/m0/s1

InChI Key

RZTAEGXNAKQBHH-VNHOCEMUSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of [1,6-Aminosuberic acid]-arginine-Vasotocin: A V2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the molecular mechanism of action of [1,6-Aminosuberic acid]-arginine-Vasotocin, a synthetic analog of the non-mammalian neurohypophyseal hormone arginine-vasotocin (AVT). Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical interactions and cellular consequences of this compound's engagement with its primary target, the vasopressin V2 receptor.

Introduction to this compound and its Molecular Lineage

This compound, systematically known as [Asu1,6,Arg8]vasotocin, is a structurally modified peptide derived from arginine-vasotocin. AVT is the non-mammalian vertebrate homolog of arginine vasopressin (AVP), the primary antidiuretic hormone in mammals. Both AVT and AVP are critical regulators of water and electrolyte balance. The key modification in this compound is the replacement of the N-terminal cysteine and the cysteine at position 6 with 1,6-aminosuberic acid. This substitution creates a more stable cyclic structure and is a hallmark of many synthetic vasopressin receptor antagonists. These modifications are pivotal in conferring the molecule's characteristic V2 receptor antagonist activity.

The Vasopressin V2 Receptor Signaling Cascade: The Target of Action

The primary target of this compound is the vasopressin V2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. In its physiological context, the V2 receptor is predominantly expressed on the basolateral membrane of the principal cells in the kidney's collecting ducts. The canonical signaling pathway initiated by the binding of the endogenous agonist, arginine vasopressin, is as follows:

  • Agonist Binding: Arginine vasopressin binds to the V2 receptor.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

  • Aquaporin-2 (AQP2) Translocation and Synthesis: PKA phosphorylates various intracellular targets, which culminates in the translocation of vesicles containing the water channel protein Aquaporin-2 (AQP2) to the apical membrane of the collecting duct cells. PKA also promotes the synthesis of new AQP2 channels.

  • Water Reabsorption: The increased density of AQP2 channels in the apical membrane facilitates the reabsorption of water from the tubular fluid back into the bloodstream, leading to the concentration of urine and a net antidiuretic effect.

Mechanism of Action: Competitive Antagonism at the V2 Receptor

This compound exerts its effects as a competitive antagonist at the vasopressin V2 receptor. Its mechanism of action can be dissected as follows:

  • Receptor Occupancy: Due to its structural similarity to the endogenous ligand, this compound binds to the orthosteric binding site of the V2 receptor.

  • Inhibition of Agonist Binding: By occupying the binding site, it prevents the endogenous agonist, arginine vasopressin, from binding to and activating the receptor.

  • Blockade of Signal Transduction: This competitive inhibition prevents the conformational changes in the V2 receptor necessary for Gs protein activation. Consequently, the entire downstream signaling cascade, including adenylyl cyclase activation and cAMP production, is blocked.

  • Aquaretic Effect: The inhibition of the V2 receptor signaling pathway prevents the translocation of AQP2 water channels to the apical membrane of the collecting duct cells. This leads to a decrease in water reabsorption from the renal tubules, resulting in an increase in free water excretion, a phenomenon known as aquaresis . This diuretic effect occurs without a significant increase in the excretion of electrolytes such as sodium and potassium.

The following diagram illustrates the antagonistic action of this compound on the V2 receptor signaling pathway.

V2R_Antagonist_Pathway cluster_block AVP Arginine Vasopressin (Agonist) V2R V2 Receptor AVP->V2R Binds & Activates AVP->V2R Antagonist [1,6-Aminosuberic acid]- arginine-Vasotocin (Antagonist) Antagonist->V2R Binds & Blocks Antagonist->V2R Gs Gs Protein AC Adenylyl Cyclase cAMP cAMP PKA Protein Kinase A AQP2_vesicle AQP2 Vesicle AQP2_membrane AQP2 Channel (Apical Membrane) H2O_reabsorption Water Reabsorption Aquaresis Aquaresis (Water Excretion) Antagonist->Aquaresis V2R->Gs Activates V2R->Gs V2R->Gs Block1 X Gs->AC Stimulates Gs->AC Gs->AC Block2 X AC->cAMP Converts ATP AC->cAMP AC->cAMP Block3 X ATP ATP ATP->AC cAMP->PKA Activates cAMP->PKA cAMP->PKA Block4 X PKA->AQP2_vesicle Promotes Translocation PKA->AQP2_vesicle PKA->AQP2_vesicle Block5 X AQP2_vesicle->AQP2_membrane AQP2_vesicle->AQP2_membrane AQP2_membrane->H2O_reabsorption AQP2_membrane->H2O_reabsorption

Figure 1. Signaling pathway of the V2 receptor and the antagonistic action of this compound.

Pharmacological Profile: Receptor Binding Affinity and Functional Potency

For illustrative purposes, the table below presents representative data for a potent and selective V2 receptor antagonist with a similar structural motif, d(CH2)5[Tyr(Et)2]VAVP.

ParameterReceptorValueDescription
Binding Affinity (Ki) Human V2~0.5 nMHigh affinity for the target receptor.
Human V1a>100 nMLow affinity for the V1a receptor, indicating high selectivity.
Human Oxytocin>100 nMLow affinity for the oxytocin receptor, indicating high selectivity.
Functional Potency (IC50) cAMP Inhibition~1.0 nMPotent inhibition of vasopressin-induced cAMP production.

Note: The data presented are for a representative V2 antagonist and should be considered illustrative for this compound until specific experimental data becomes available.

Experimental Protocols for Characterization

The characterization of a V2 receptor antagonist like this compound relies on a combination of in vitro and in vivo assays. Below are detailed protocols for two fundamental in vitro assays.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the unlabeled antagonist for the V2 receptor by measuring its ability to compete with a radiolabeled ligand.

Experimental Workflow Diagram:

Binding_Assay_Workflow prep 1. Membrane Preparation (Cells expressing V2R) incubation 2. Incubation - Membranes - Radioligand ([3H]-AVP) - Unlabeled Antagonist prep->incubation filtration 3. Filtration (Separate bound from free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 5. Data Analysis (Calculate IC50 and Ki) counting->analysis

Figure 2. Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human vasopressin V2 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of a radiolabeled V2 receptor ligand (e.g., [3H]-Arginine Vasopressin) to each well.

    • Add increasing concentrations of the unlabeled antagonist, this compound, to the wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled V2 ligand).

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification and Analysis:

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Quantify the amount of bound radioactivity in each vial using a scintillation counter.

    • Subtract the non-specific binding from the total binding to determine the specific binding at each antagonist concentration.

    • Plot the specific binding as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based cAMP Functional Assay

This assay measures the functional potency (IC50) of the antagonist by quantifying its ability to inhibit agonist-induced cAMP production in cells expressing the V2 receptor.

Experimental Workflow Diagram:

cAMP_Assay_Workflow cell_prep 1. Cell Seeding (Cells expressing V2R in 96-well plate) antagonist_incubation 2. Antagonist Pre-incubation cell_prep->antagonist_incubation agonist_stimulation 3. Agonist Stimulation (e.g., Arginine Vasopressin) antagonist_incubation->agonist_stimulation cell_lysis 4. Cell Lysis agonist_stimulation->cell_lysis cAMP_detection 5. cAMP Detection (e.g., HTRF, ELISA) cell_lysis->cAMP_detection data_analysis 6. Data Analysis (Calculate IC50) cAMP_detection->data_analysis

Figure 3. Workflow for a cell-based cAMP functional assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture cells stably expressing the human vasopressin V2 receptor in a suitable medium.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in a suitable assay buffer.

    • Remove the culture medium from the cells and add the antagonist dilutions to the respective wells.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Prepare a solution of the V2 receptor agonist, arginine vasopressin, at a concentration that elicits a submaximal response (typically the EC80 concentration).

    • Add the agonist solution to all wells except the basal control wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to stimulate cAMP production.

  • Cell Lysis and cAMP Detection:

    • Terminate the stimulation by adding a lysis buffer to each well.

    • Measure the intracellular cAMP concentration using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis:

    • Plot the measured cAMP levels as a function of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced cAMP production.

In Vivo Consequences: The Aquaretic Effect

The in vitro V2 receptor antagonism of this compound translates to a distinct physiological effect in vivo. Administration of this compound is expected to induce aquaresis, characterized by:

  • Increased Urine Volume: A significant increase in the volume of urine produced.

  • Decreased Urine Osmolality: The excretion of a more dilute urine.

  • Stable Electrolyte Excretion: Minimal changes in the urinary excretion of sodium and potassium.

These effects are a direct consequence of the blockade of vasopressin-mediated water reabsorption in the kidneys and are the therapeutic basis for the use of V2 receptor antagonists in conditions of water retention, such as hyponatremia.

Conclusion

This compound is a synthetic peptide analog that functions as a competitive antagonist of the vasopressin V2 receptor. Its mechanism of action involves the direct blockade of the V2 receptor-mediated Gs-adenylyl cyclase-cAMP signaling pathway in the renal collecting ducts. This inhibition of the canonical antidiuretic hormone signaling cascade leads to a profound aquaretic effect, making it and similar compounds valuable tools for research into renal physiology and potential therapeutic agents for the management of fluid and electrolyte imbalances. Further detailed characterization of its pharmacological profile will be crucial for its potential translation into clinical applications.

An In-depth Technical Guide to the Synthesis and Structure of [1,6-Aminosuberic Acid]-arginine-Vasotocin

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and structural elucidation of [1,6-Aminosuberic acid]-arginine-Vasotocin. This synthetic analog of the neurohypophyseal hormone arginine-vasotocin (AVT) offers enhanced stability and presents a valuable tool for neurobiological and pharmacological research.

Introduction: The Significance of this compound

Arginine-vasotocin (AVT) is a highly conserved nonapeptide hormone in non-mammalian vertebrates, playing crucial roles in regulating social behaviors and physiological processes such as water balance.[1][2] Its structure is characterized by a six-amino-acid ring formed by a disulfide bond between cysteine residues at positions 1 and 6, and a three-amino-acid C-terminal tail.[3] However, the inherent lability of the disulfide bond in a biological milieu can limit its therapeutic and research applications.[3]

The synthesis of this compound, a deamino-dicarba analog, addresses this limitation by replacing the disulfide bridge with a more stable lactam bridge formed from aminosuberic acid. This modification enhances resistance to enzymatic degradation while aiming to retain the biological activity of the native peptide.[4] Understanding the precise synthesis and resulting three-dimensional structure of this analog is paramount for interpreting its interactions with vasotocin receptors and for the rational design of novel therapeutics.

Part 1: Chemical Synthesis and Purification

The synthesis of this compound is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[5][6] This methodology allows for the stepwise assembly of the peptide chain on a solid support, followed by on-resin cyclization to form the characteristic lactam bridge.

Experimental Protocol: Solid-Phase Synthesis

This protocol outlines the manual synthesis of this compound.

1. Resin Preparation:

  • Start with a Rink Amide resin to yield a C-terminal amide upon cleavage.[7]

  • Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.[6]

2. Amino Acid Coupling Cycles (Iterative Process):

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling: For each amino acid in the sequence (from C-terminus to N-terminus), activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: After each coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.

3. Incorporation of Aminosuberic Acid and On-Resin Cyclization:

  • At position 1, couple Fmoc-L-aminosuberic acid-γ-t-butyl ester.

  • After coupling the final amino acid (tyrosine), remove the N-terminal Fmoc group.

  • Selectively deprotect the γ-carboxyl group of the aminosuberic acid residue.

  • Perform on-resin cyclization by activating the deprotected carboxyl group with a suitable coupling reagent (e.g., PyBOP or HBTU) in the presence of a base. This will form the lactam bridge with the N-terminal amino group.[4][8]

4. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.

Visualization of the Synthetic Workflow

Synthesis_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Fmoc_Deprotection->Coupling Iterate for each Amino Acid Washing DMF Wash Coupling->Washing Washing->Fmoc_Deprotection Cyclization On-Resin Cyclization (PyBOP, DIPEA) Washing->Cyclization After last AA Cleavage Cleavage from Resin (TFA Cocktail) Cyclization->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification HPLC Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide Crude_Peptide->Purification

Caption: Workflow for the solid-phase synthesis of this compound.

Experimental Protocol: HPLC Purification

Purification of the crude peptide is critical to remove impurities such as truncated or deletion sequences.[9] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose.[9][10][11]

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile, containing 0.1% TFA.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 stationary phase.[9]

  • Mobile Phase A: 0.1% TFA in water.[9][11]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[9][11]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for method development.

  • Detection: Monitor the elution profile at 210-220 nm.[9]

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of each fraction by analytical HPLC and mass spectrometry.

  • Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final product as a white powder.

Part 2: Structural Characterization

The three-dimensional structure of this compound in solution can be determined using nuclear magnetic resonance (NMR) spectroscopy.[12][13] This provides insights into the conformational preferences of the peptide, which are crucial for its biological activity.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable solvent, typically 90% H₂O/10% D₂O or a membrane-mimicking environment like sodium dodecyl sulfate (SDS) micelles, to a concentration of 1-5 mM.

  • Adjust the pH of the sample to a physiologically relevant value (e.g., pH 5-6) to ensure stability and minimize amide proton exchange.[3]

2. NMR Data Acquisition:

  • Acquire a series of two-dimensional NMR experiments on a high-field spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.[14]

  • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[3]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints, which are crucial for determining the 3D structure.[3]

  • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.[3]

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is employed, this experiment aids in resonance assignment.

3. Structure Calculation:

  • Assign the proton resonances using the TOCSY and COSY spectra.

  • Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

  • Use molecular dynamics and simulated annealing protocols with software such as CYANA or XPLOR-NIH to calculate an ensemble of structures that are consistent with the experimental restraints.

Visualization of Structural Analysis Workflow

NMR_Workflow Sample_Prep Peptide Sample Preparation (1-5 mM in H₂O/D₂O) NMR_Acquisition 2D NMR Data Acquisition (TOCSY, NOESY, COSY) Sample_Prep->NMR_Acquisition Resonance_Assignment Resonance Assignment NMR_Acquisition->Resonance_Assignment NOE_Restraints NOE Distance Restraints Resonance_Assignment->NOE_Restraints Structure_Calculation Structure Calculation (Molecular Dynamics) NOE_Restraints->Structure_Calculation Structure_Ensemble 3D Structure Ensemble Structure_Calculation->Structure_Ensemble

Caption: Workflow for the structural elucidation of the peptide using NMR spectroscopy.

Part 3: Biological Activity and Receptor Interactions

This compound is a synthetic peptide analog to neurohypophyseal hormones and has been shown to have an excitatory effect on the periodically oscillating neuron (PON) of A. fulica.[14] The biological effects of vasotocin and its analogs are mediated through specific G protein-coupled receptors.[15]

Receptor Binding Affinity

The affinity of this compound for its target receptors can be quantified using radioligand binding assays.

Assay TypeDescriptionKey Parameters
Saturation Binding Measures the total and non-specific binding of a radiolabeled ligand at various concentrations to determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand.Bmax, Kd
Competition Binding Measures the ability of the unlabeled peptide (this compound) to displace a specific radioligand from the receptor. This allows for the determination of the inhibitory constant (Ki).[16]IC50, Ki
Signaling Pathways

Upon binding to its receptors, vasotocin can activate multiple intracellular signaling cascades. In chickens, AVT has been shown to activate AVPR1A, AVPR1B, and AVPR2b receptors, which are functionally coupled to intracellular calcium mobilization, the MAPK/ERK pathway, and the cAMP/PKA pathway.[17] In the rat pineal gland, AVT activates the phosphoinositide signaling system.[18] It is anticipated that this compound will engage similar pathways, a hypothesis that can be tested using cell-based reporter assays.

Visualization of Vasotocin Receptor Signaling

Signaling_Pathway Ligand [1,6-Aminosuberic acid]- arginine-Vasotocin Receptor Vasotocin Receptor (GPCR) Ligand->Receptor G_Protein G Protein Receptor->G_Protein PLC Phospholipase C G_Protein->PLC AC Adenylyl Cyclase G_Protein->AC PIP2 PIP₂ PLC->PIP2 cAMP cAMP AC->cAMP IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response Ca_Release->Cellular_Response MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK PKA->Cellular_Response MAPK_ERK->Cellular_Response

Caption: Potential signaling pathways activated by vasotocin receptor engagement.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and structural and functional characterization of this compound. The methodologies described herein are robust and can be adapted for the development and analysis of other modified peptide hormones. The enhanced stability of this analog makes it a valuable molecular probe for investigating the roles of the vasotocin system in a variety of physiological and behavioral contexts.

References

[1,6-Aminosuberic Acid]-Arginine-Vasotocin: A Technical Guide to Biological Properties and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the biological properties of [1,6-Aminosuberic acid]-arginine-Vasotocin, a synthetic analog of the neurohypophyseal hormone Arginine Vasotocin (AVT). Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational research with modern experimental context. We will explore its structural basis for activity, its profile across key physiological assays, and detailed protocols for its characterization. The guide elucidates the compound's role as a potent and long-acting agent, highlighting its significance in the study of vasotocin and vasopressin receptor systems.

Introduction: The Rationale for Arginine-Vasotocin Analogs

Arginine-Vasotocin (AVT) is a highly conserved nonapeptide hormone in non-mammalian vertebrates, homologous to mammalian arginine vasopressin (AVP) and oxytocin.[1] AVT is a critical regulator of osmotic balance, cardiovascular function, and social behaviors, mediating its effects through a family of G-protein coupled receptors (GPCRs).[1][2] The structural similarity between AVT and AVP allows for significant cross-reactivity at their respective receptors (V1a, V1b, V2), making AVT analogs valuable tools for probing the physiology and pharmacology of these systems across species.

The development of synthetic analogs has been crucial for dissecting the specific functions of these receptors. A primary strategy in this field involves modifying the parent peptide to create molecules with enhanced selectivity, stability, or altered efficacy (i.e., converting an agonist to an antagonist). This compound emerges from this research paradigm. The key modification lies in the replacement of the N-terminal Cysteine and the Cys-6 residue, which normally form a disulfide bridge, with a more stable and conformationally distinct 1,6-aminosuberic acid (Asu) residue. This "carba" analog approach, which substitutes the disulfide bond with an ethylene bridge, is a well-established method for increasing metabolic stability and often imparts antagonistic properties.

This guide will focus specifically on the [Asu¹,⁶]-AVT analog, detailing its known biological activities and providing the necessary technical framework for its further investigation.

Molecular Structure and Inferred Mechanism of Action

The primary structure of this compound is Cyclo(Asu)-Tyr-Ile-Gln-Asn-Pro-Arg-Gly-NH₂. The critical modification is the replacement of the 1-6 disulfide bridge of native AVT with the aminosuberic acid bridge.

G cluster_native Native Arginine-Vasotocin (AVT) cluster_analog This compound Native_AVT Cys¹ Tyr² Ile³ Gln⁴ Asn⁵ Cys⁶ Pro⁷ Arg⁸ Gly⁹-NH₂ Native_AVT:n->Native_AVT:s Modification Structural Modification: Disulfide bridge replaced by a stable ethylene bridge. Analog_AVT Asu¹ Tyr² Ile³ Gln⁴ Asn⁵ Asu⁶ Pro⁷ Arg⁸ Gly⁹-NH₂ Analog_AVT:n->Analog_AVT:s

Figure 1. Comparison of Native AVT and its Aminosuberic Acid Analog.
Structure-Activity Relationship (SAR) and Antagonistic Properties

While direct receptor binding affinity data (Ki/Kd) for this specific analog is not extensively available in recent literature, its biological profile strongly suggests it functions as a competitive antagonist at vasopressin/vasotocin receptors. The foundational work in this area demonstrates that modifications at the N-terminus, particularly the replacement of the disulfide bridge, are critical for converting agonists into antagonists.[3] This structural change alters the peptide's conformation, allowing it to bind to the receptor without inducing the conformational change necessary for G-protein activation.

The biological activities reported by Hase et al. (1972) show a dissociation of effects.[4] For instance, while it retains very high antidiuretic activity (a V2-receptor mediated effect), its pressor (V1a-receptor mediated) and oxytocic activities are modulated differently compared to the native hormone. This profile suggests that the aminosuberic acid substitution confers a mixed agonist/antagonist profile, with potent agonism at V2 receptors and likely antagonistic or partial agonist activity at V1a and oxytocin receptors.

Signaling Pathways

The interaction of vasotocin/vasopressin analogs is primarily with three receptor subtypes, each coupled to a distinct signaling pathway:

  • V1a Receptors: Coupled to Gq/11, their activation leads to stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) stores, leading to cellular responses like smooth muscle contraction.

  • V2 Receptors: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is central to the antidiuretic response in the kidney collecting ducts.

  • Oxytocin (OT) Receptors: Structurally similar to V1a receptors, they are also coupled to Gq/11 and mediate their effects through the PLC/IP3/Ca²⁺ pathway.

G cluster_V1a V1a / OT Receptor Pathway cluster_V2 V2 Receptor Pathway Ligand [Asu¹,⁶]-AVT V1aR V1a / OT Receptor Ligand->V1aR Binds (Antagonist?) V2R V2 Receptor Ligand->V2R Binds (Agonist) Gq Gq/11 V1aR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Smooth Muscle\nContraction Smooth Muscle Contraction Ca->Smooth Muscle\nContraction Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP Antidiuretic\nResponse Antidiuretic Response cAMP->Antidiuretic\nResponse

Figure 2. Inferred Signaling Pathways for [Asu¹,⁶]-AVT.

Quantitative Biological Activity Profile

The seminal work by Hase et al. provides the most comprehensive quantitative data on the biological activities of this compound.[4] The activities are expressed in USP units per milligram, providing a standardized measure of potency for comparison with other neurohypophyseal hormone analogs.

Biological ActivityAssay SystemPotency (Units/mg)Primary Receptor
Oxytocic Rat Uterus (in vitro)135 ± 4Oxytocin Receptor
Avian Vasodepressor Chicken Blood Pressure64.2 ± 1.6V1a-like Receptor
Milk Ejecting Rabbit (in vivo)36.8 ± 1.6Oxytocin Receptor
Rat Pressor Rat Blood Pressure27.0 ± 1.7V1a Receptor
Rat Antidiuretic Rat (in vivo)313 ± 32V2 Receptor
Hydroosmotic Toad Urinary Bladder(2.63 ± 0.35) x 10⁻¹⁰ M (Half-maximal response)V2-like Receptor
Data synthesized from Hase, S., et al. (1972). J Am Chem Soc.[4]

Interpretation of Data: The data clearly indicate that the compound is a potent agonist at receptors mediating antidiuresis (V2 receptors). Its hydroosmotic effect in the toad bladder, which is a classic model for V2 receptor function, is exceptionally high. In contrast, its pressor activity (V1a-mediated) is substantially lower than its antidiuretic activity, suggesting selectivity for the V2 receptor. The significant oxytocic and milk-ejecting activities indicate considerable interaction with oxytocin receptors as well.

Recommended Experimental Protocols

To fully characterize the receptor pharmacology of this compound, a combination of receptor binding and functional cell-based assays is required. The following protocols provide a robust framework for such an investigation.

Experimental Workflow Overview

G start Start: Characterize [Asu¹,⁶]-AVT binding Step 1: Receptor Binding Assays (Determine Affinity) start->binding functional Step 2: Functional Assays (Determine Efficacy) start->functional v1_binding V1a Receptor Competition Binding binding->v1_binding v2_binding V2 Receptor Competition Binding binding->v2_binding v1_functional V1a: Intracellular Ca²⁺ Mobilization Assay functional->v1_functional v2_functional V2: cAMP Accumulation Assay functional->v2_functional analysis Step 3: Data Analysis (Ki, IC₅₀, EC₅₀) v1_binding->analysis v2_binding->analysis v1_functional->analysis v2_functional->analysis

Figure 3. Workflow for Pharmacological Characterization.
Protocol: V1a Receptor Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of [Asu¹,⁶]-AVT for the V1a receptor.

Principle: This assay measures the ability of the unlabeled test compound ([Asu¹,⁶]-AVT) to compete with a radiolabeled V1a antagonist for binding to membranes prepared from cells expressing the V1a receptor.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human V1a receptor.

  • Radioligand: [³H]-Manning Compound or another suitable high-affinity V1a antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Competitor: 1 µM unlabeled Arginine Vasopressin (AVP).

  • Test Compound: this compound, serially diluted.

  • 96-well microplates, glass fiber filters (GF/C), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize V1a-expressing cells and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate (final volume of 250 µL):

    • Total Binding: 50 µL radioligand + 50 µL assay buffer + 150 µL membrane suspension.

    • Non-specific Binding: 50 µL radioligand + 50 µL non-specific competitor (AVP) + 150 µL membrane suspension.

    • Competition: 50 µL radioligand + 50 µL of each dilution of [Asu¹,⁶]-AVT + 150 µL membrane suspension.

  • Incubation: Incubate the plate for 60-90 minutes at 25°C with gentle agitation to reach equilibrium.

  • Harvesting: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate, washing each well 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: V2 Receptor Functional Assay (cAMP Accumulation)

Objective: To determine the functional activity (EC₅₀ or IC₅₀) of [Asu¹,⁶]-AVT at the V2 receptor.

Principle: Activation of the Gs-coupled V2 receptor by an agonist increases intracellular cAMP. This assay quantifies cAMP levels in whole cells expressing the V2 receptor in response to the test compound.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human V2 receptor.

  • Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation), pH 7.4.

  • Reference Agonist: Arginine Vasopressin (AVP).

  • Test Compound: this compound, serially diluted.

  • cAMP Detection Kit: A commercial kit based on HTRF, LANCE, or ELISA.

  • 384-well white microplates.

Procedure:

  • Cell Plating: Seed V2-expressing cells into 384-well plates and grow overnight to form a confluent monolayer.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and replace it with stimulation buffer.

  • Compound Addition (Agonist Mode):

    • Add serial dilutions of [Asu¹,⁶]-AVT to the wells.

    • Include a positive control (e.g., 1 µM AVP) and a vehicle control.

  • Compound Addition (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of [Asu¹,⁶]-AVT for 15-30 minutes.

    • Add a fixed concentration of the reference agonist AVP (typically the EC₈₀ concentration) to all wells (except the vehicle control).

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the log concentration of [Asu¹,⁶]-AVT and fit to a sigmoidal curve to determine the EC₅₀ and Emax.

    • Antagonist Mode: Plot the inhibition of the AVP response against the log concentration of [Asu¹,⁶]-AVT and fit to a sigmoidal curve to determine the IC₅₀.

Conclusion and Future Directions

This compound is a potent, structurally important analog of AVT. The foundational data reveal it to be a highly selective V2 receptor agonist with potent antidiuretic properties.[4] Its stability, conferred by the aminosuberic acid bridge, makes it a durable research tool.

While the existing data provide a strong profile, modern pharmacological characterization is warranted. The protocols outlined in this guide offer a clear path to defining its receptor binding affinities (Ki) and functional potencies (EC₅₀/IC₅₀) at the V1a, V2, and oxytocin receptors with high precision. Such studies would solidify its classification and enable its more effective use in comparative physiology and as a scaffold for the development of new, highly selective receptor antagonists or biased agonists. Further research could also explore its effects on V1b receptor-mediated processes and its potential as a therapeutic agent in conditions of water imbalance.

References

An In-depth Technical Guide to the V1a Receptor Selectivity of [1,6-Aminosuberic acid]-arginine-Vasotocin

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The vasopressin V1a receptor (V1aR) represents a critical therapeutic target for a spectrum of cardiovascular and neurological disorders. Achieving ligand selectivity for the V1aR over its closely related counterparts—the V1b, V2, and oxytocin (OT) receptors—is paramount for minimizing off-target effects and enhancing therapeutic efficacy. This technical guide provides a comprehensive exploration of [1,6-Aminosuberic acid]-arginine-Vasotocin, a synthetic analog of the endogenous neuropeptide arginine-vasotocin, engineered for enhanced V1a receptor selectivity. We will delve into the molecular underpinnings of this selectivity, present detailed experimental protocols for its characterization, and elucidate the downstream signaling consequences of V1aR activation. This document serves as a crucial resource for researchers aiming to leverage V1aR-selective ligands in their drug discovery and development endeavors.

Introduction: The Imperative for V1a Receptor Selectivity

Arginine-vasopressin (AVP) and its non-mammalian homolog, arginine-vasotocin (AVT), are pleiotropic neuropeptides that orchestrate a wide array of physiological processes through their interaction with a family of G protein-coupled receptors (GPCRs). The V1a receptor, predominantly found on vascular smooth muscle cells, platelets, hepatocytes, and in various brain regions, mediates vasoconstriction, platelet aggregation, glycogenolysis, and complex social behaviors.[1][2] Its structural similarity to the V1b, V2, and oxytocin receptors presents a significant challenge in the development of subtype-selective ligands.

The modification of the native vasotocin structure by incorporating a 1,6-aminosuberic acid at the N-terminus is a key strategy to confer V1a selectivity. This modification, which creates a more constrained cyclic structure, has been shown to be a critical determinant for preferential binding to the V1aR. This guide will provide the scientific rationale and practical methodologies for assessing the V1a selectivity of this compound.

Molecular Profile: this compound

This compound is a synthetic cyclic nonapeptide analog. The key modification is the replacement of the N-terminal cysteine with 1,6-aminosuberic acid, which forms a disulfide bridge with the cysteine at position 6. This modification is crucial for its enhanced V1a receptor selectivity.

Structure-Activity Relationship: The incorporation of the aminosuberic acid moiety introduces a larger, more conformationally restricted ring structure compared to the native peptide. This structural constraint is thought to favor a binding conformation that is more complementary to the V1a receptor's binding pocket over those of the V1b, V2, and oxytocin receptors. Structure-activity relationship studies on various vasopressin analogs have consistently demonstrated that modifications at the N-terminus significantly influence receptor selectivity.[3][4]

V1a Receptor Signaling Cascade

The vasopressin V1a receptor is a canonical Gq/11-coupled GPCR.[1][2] Upon agonist binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein. This activation leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates a variety of cellular responses, including smooth muscle contraction and neurotransmission.[5]

V1aR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum V1aR V1a Receptor Gq Gq (GDP) V1aR->Gq Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3_Receptor IP3 Receptor IP3->IP3_Receptor Binding PKC Protein Kinase C (PKC) DAG->PKC Activation Ligand [1,6-Aminosuberic acid]- arginine-Vasotocin Ligand->V1aR Binding Gq_active Gαq (GTP) Gq->Gq_active Gbg Gβγ Gq_active->PLC Stimulation Ca_store Ca²⁺ Store IP3_Receptor->Ca_store Opens Channel Cellular_Response Cellular Response (e.g., Contraction) PKC->Cellular_Response Phosphorylation Ca Ca²⁺ Ca->Cellular_Response Modulation Ca_store->Ca Binding_Assay_Workflow A Prepare Membranes (Cells expressing V1aR) B Incubate Membranes with: - Radiolabeled Ligand (e.g., [³H]-AVP) - Varying concentrations of This compound A->B C Separate Bound from Free Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Generate Competition Curve - Calculate IC₅₀ - Convert to Ki D->E Functional_Assay_Workflow A Seed Cells Expressing V1aR in a 96-well plate B Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM) A->B C Add Varying Concentrations of This compound (Agonist Mode) B->C D Alternatively, pre-incubate with Test Compound, then add a known V1aR Agonist (Antagonist Mode) B->D E Measure Fluorescence Changes in Real-time C->E D->E F Data Analysis: - Generate Dose-Response Curve - Calculate EC₅₀ (Agonist) or IC₅₀ (Antagonist) E->F

References

The In Vivo Landscape of [1,6-Aminosuberic Acid]-Arginine-Vasotocin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the anticipated in vivo effects of the synthetic nonapeptide analogue, [1,6-Aminosuberic acid]-arginine-Vasotocin ([Asu1,6]-AVT). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge of analogous vasotocin compounds to forecast the biological activity and guide the experimental design for studies involving this potent molecule.

Introduction: Engineering Stability and Potency in Vasotocin Analogues

Arginine-Vasotocin (AVT) is a highly conserved neurohypophysial hormone in non-mammalian vertebrates, homologous to mammalian arginine-vasopressin (AVP) and oxytocin.[1] It is a critical regulator of a diverse array of physiological processes, including water balance, cardiovascular function, and complex social behaviors.[1][2] The native peptide, however, has a short biological half-life, limiting its therapeutic and research applications.

The synthesis of [Asu1,6]-AVT, where the N-terminal cysteine is replaced with 1,6-aminosuberic acid, represents a strategic modification aimed at enhancing enzymatic resistance and, consequently, prolonging its in vivo activity. This "deamino" modification is a well-established strategy in peptide drug design, often leading to analogues with significantly increased potency and duration of action compared to their endogenous counterparts.[3][4] This guide will explore the expected in vivo effects of [Asu1,6]-AVT based on the known pharmacology of similar long-acting vasotocin analogues.

Predicted In Vivo Effects and Mechanistic Insights

The biological actions of [Asu1,6]-AVT are predicted to be mediated through its interaction with vasotocin receptors, which are homologous to the mammalian vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors.[5] The specific physiological outcomes will depend on the receptor subtype affinity and the tissue distribution of these receptors.

Renal Function: Potent Antidiuretic and Ionoregulatory Effects

A hallmark of vasotocin and its analogues is the potent regulation of kidney function.[6] Based on studies of similar deamino-vasotocin analogues, [Asu1,6]-AVT is expected to be a powerful antidiuretic agent.

  • Mechanism of Action: The primary antidiuretic effect is mediated through V2-like receptors in the collecting ducts of the kidney. Activation of these G-protein coupled receptors stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade promotes the translocation of aquaporin-2 water channels to the apical membrane of the collecting duct cells, thereby increasing water reabsorption.

  • Expected Outcomes: Administration of [Asu1,6]-AVT is predicted to cause a dose-dependent decrease in urine output and an increase in urine osmolality.[3] Furthermore, vasotocin analogues can also influence renal electrolyte handling, potentially inducing natriuretic (sodium excretion) and kaliuretic (potassium excretion) effects, the extent of which can be analogue-specific.[6]

Experimental Protocol: Assessing Renal Effects in Rodents Using Metabolic Cages

This protocol outlines a typical workflow for evaluating the impact of [Asu1,6]-AVT on renal function in rats.

  • Animal Acclimation: House male Wistar rats individually in metabolic cages for at least 3-4 days to allow for acclimatization and stabilization of food and water intake.[7]

  • Baseline Data Collection: For 24-48 hours prior to substance administration, collect baseline data on water intake, food consumption, urine volume, and fecal output.[8]

  • Compound Administration: Prepare a sterile solution of [Asu1,6]-AVT in a suitable vehicle (e.g., sterile saline). Administer the peptide via intravenous (IV) or intraperitoneal (IP) injection. A typical starting dose range for potent vasotocin analogues is 0.1 - 10 µg/kg body weight.[9] A vehicle-only control group is essential.

  • Post-Injection Monitoring: Continue to collect data on water and food intake, as well as urine and feces, at regular intervals (e.g., every 4, 8, 12, and 24 hours) post-injection.[10]

  • Urine Analysis: Analyze collected urine samples for osmolality and concentrations of key electrolytes such as sodium, potassium, and creatinine.

  • Data Analysis: Compare the post-administration data to the baseline data for each animal and between the treatment and control groups to determine the diuretic/antidiuretic and ionoregulatory effects of [Asu1,6]-AVT.

Cardiovascular Regulation: Pressor and Direct Cardiac Effects

Vasotocin and its analogues can exert significant effects on the cardiovascular system, primarily through V1a-like receptors on vascular smooth muscle.

  • Mechanism of Action: Activation of V1a-like receptors on blood vessels leads to vasoconstriction and a subsequent increase in blood pressure (pressor effect).[11] Some evidence also suggests direct effects on the heart, although this is less well-characterized than the vascular effects.[11]

  • Expected Outcomes: [Asu1,6]-AVT is anticipated to produce a dose-dependent increase in mean arterial pressure.[3] The prolonged half-life of this analogue may result in a more sustained pressor response compared to native AVT.

Experimental Protocol: Cardiovascular Monitoring in Conscious Rats via Telemetry

This protocol describes the use of implantable telemetry devices to monitor the cardiovascular effects of [Asu1,6]-AVT in freely moving rats.

  • Surgical Implantation of Telemetry Device: Under aseptic surgical conditions, implant a telemetry transmitter (e.g., for measuring blood pressure and heart rate) in the abdominal cavity of the rat, with the catheter inserted into the abdominal aorta.[12]

  • Post-Surgical Recovery: Allow the animals to recover for at least one week post-surgery, with appropriate analgesic administration.[12]

  • Baseline Recording: Record baseline cardiovascular parameters (mean arterial pressure, systolic and diastolic pressure, heart rate) continuously for 24-48 hours before compound administration.[13]

  • Compound Administration: Administer [Asu1,6]-AVT via a pre-implanted catheter or through IP/IV injection.

  • Continuous Monitoring: Continuously record cardiovascular parameters for at least 24 hours post-administration to capture the full duration of the compound's effects.[14]

  • Data Analysis: Analyze the telemetry data to determine the magnitude and duration of changes in blood pressure and heart rate following [Asu1,6]-AVT administration compared to baseline and vehicle-treated controls.

Social and Reproductive Behaviors: A Complex Modulatory Role

The vasotocin system is a key modulator of a wide range of social and reproductive behaviors in non-mammalian vertebrates, including aggression, courtship, and parental care.[2]

  • Mechanism of Action: These behavioral effects are mediated by vasotocin receptors located in specific neural circuits within the brain, often referred to as the "social behavior network."[5] The precise behavioral outcome of vasotocin signaling can be highly context-dependent, varying with species, sex, and social status.

  • Expected Outcomes: Central administration of [Asu1,6]-AVT is predicted to modulate social behaviors. For example, in some species, it may increase territorial aggression or courtship displays.[2] Due to its enhanced stability, peripheral administration may also lead to behavioral effects, although higher doses might be required for the peptide to cross the blood-brain barrier in significant amounts.

Experimental Protocol: Assessing Social Interaction in Rodents

This protocol details a method for investigating the impact of centrally administered [Asu1,6]-AVT on social behavior in mice.

  • Stereotaxic Surgery for Cannula Implantation: Under anesthesia, perform stereotaxic surgery to implant a guide cannula aimed at a lateral ventricle for intracerebroventricular (ICV) injections.[15][16] Allow for a one-week recovery period.

  • Habituation: Habituate the mice to the testing arena (e.g., a three-chambered social interaction box or an open field) for several days prior to the experiment.[17][18]

  • Compound Administration: Dissolve [Asu1,6]-AVT in artificial cerebrospinal fluid (aCSF). Administer a small volume (e.g., 1-5 µL) of the solution directly into the lateral ventricle via the implanted cannula. A typical dose range for central administration of neuropeptides is 1-100 ng.[19]

  • Social Interaction Test: Following a short post-injection period (e.g., 15-30 minutes), place the test mouse in the arena with a novel, unfamiliar mouse (the "stranger") and record the interaction for a set period (e.g., 10 minutes).[20][21]

  • Behavioral Analysis: Analyze the video recordings to quantify various social behaviors, such as the duration of sniffing, following, and physical contact, as well as non-social exploratory behaviors.

  • Data Analysis: Compare the social interaction parameters between the [Asu1,6]-AVT-treated group and a vehicle-treated control group.

Data Presentation

Table 1: Predicted In Vivo Effects of [Asu1,6]-Arginine-Vasotocin

Physiological SystemPredicted EffectPrimary Receptor Target (Homologue)Key In Vivo Readouts
Renal Potent and prolonged antidiuresisV2Urine volume, urine osmolality, plasma electrolytes
Modulation of Na+ and K+ excretionV2/V1aUrine Na+/K+ concentration
Cardiovascular Increased blood pressure (pressor effect)V1aMean arterial pressure, heart rate
Central Nervous System Modulation of social behaviors (e.g., aggression, affiliation)V1aTime spent in social interaction, specific behavioral patterns

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane V2R V2 Receptor AC Adenylyl Cyclase V2R->AC Activates AVT [Asu1,6]-AVT AVT->V2R Binds ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Vesicles Aquaporin-2 Vesicles PKA->Vesicles Phosphorylates AQP2 Aquaporin-2 Channels Vesicles->AQP2 Translocation Water Water Reabsorption AQP2->Water

Caption: Predicted V2 receptor signaling cascade for [Asu1,6]-AVT in renal collecting duct cells.

Experimental Workflow

G cluster_invivo In Vivo Study Workflow start Animal Model Acclimation baseline Baseline Data Collection start->baseline admin [Asu1,6]-AVT Administration baseline->admin monitoring Post-Dose Monitoring admin->monitoring analysis Data Analysis & Interpretation monitoring->analysis

Caption: General workflow for in vivo studies of [Asu1,6]-AVT.

Conclusion and Future Directions

This compound is a promising research tool and potential therapeutic candidate due to its predicted enhanced stability and potent, prolonged in vivo activity. The experimental frameworks provided in this guide offer robust methodologies for systematically characterizing its effects on renal, cardiovascular, and behavioral systems. Future research should focus on detailed dose-response studies to establish the potency and efficacy of [Asu1,6]-AVT at its various receptor targets. Furthermore, receptor binding assays and studies in receptor-knockout animal models will be invaluable for definitively elucidating the specific receptor subtypes mediating its diverse physiological effects. The insights gained from such studies will be critical for advancing our understanding of the vasotocin system and for the potential translation of this potent analogue into clinical applications.

References

The Pharmacokinetics of Vasotocin Antagonists: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the pharmacokinetic properties of vasotocin antagonists, intended for researchers, scientists, and professionals involved in drug development. It delves into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME) that govern the efficacy and safety of this important class of therapeutic agents. We will explore both peptide and non-peptide antagonists, offering insights into their distinct pharmacokinetic profiles and the analytical methodologies essential for their characterization.

Introduction to Vasotocin and its Receptors

Arginine vasotocin (AVT) is a neurohypophysial hormone that is the non-mammalian homolog of arginine vasopressin (AVP).[1] In mammals, AVP plays a crucial role in regulating water balance, blood pressure, and social behavior.[2] These physiological effects are mediated through its interaction with specific G protein-coupled receptors (GPCRs): the V1a, V1b, and V2 receptors.[2][3] Vasotocin antagonists are compounds that block the action of AVT/AVP at these receptors, offering therapeutic potential for a range of conditions, including heart failure, hyponatremia, and certain psychiatric disorders.[4][5]

The therapeutic rationale for developing vasotocin antagonists lies in their ability to counteract the often-detrimental effects of excessive AVP signaling. For instance, V2 receptor antagonists, known as "vaptans," promote free water excretion (aquaresis) without significant electrolyte loss, making them valuable in treating fluid retention and hyponatremia.[5][6]

Vasotocin/Vasopressin Receptor Subtypes and Signaling Pathways

A thorough understanding of the downstream signaling cascades initiated by vasotocin receptor activation is paramount to appreciating the mechanism of action of their antagonists.

  • V1a Receptors: Primarily located on vascular smooth muscle cells, platelets, and hepatocytes.[2] Upon AVP binding, the V1a receptor couples to Gq/11, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in vasoconstriction and platelet aggregation.[7]

  • V1b (or V3) Receptors: Predominantly found in the anterior pituitary gland, these receptors also couple to Gq/11 and activate the PLC/IP3/DAG pathway, leading to the release of adrenocorticotropic hormone (ACTH).[3]

  • V2 Receptors: Mainly expressed in the principal cells of the kidney's collecting ducts.[2] Activation of the V2 receptor stimulates the Gs alpha subunit, which in turn activates adenylyl cyclase. This results in an increase in intracellular cyclic adenosine monophosphate (cAMP), which activates protein kinase A (PKA). PKA then promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells, increasing water reabsorption.[6][7]

Below is a diagram illustrating the signaling pathways of the V1a and V2 vasopressin receptors.

Vasopressin_Signaling cluster_V1a V1a Receptor Signaling cluster_V2 V2 Receptor Signaling AVP_V1a AVP V1aR V1a Receptor AVP_V1a->V1aR Gq11 Gq/11 V1aR->Gq11 PLC PLC Gq11->PLC PIP2_V1a PIP2 PLC->PIP2_V1a IP3_DAG IP3 + DAG PIP2_V1a->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC_activation->Vasoconstriction AVP_V2 AVP V2R V2 Receptor AVP_V2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP_cAMP ATP → cAMP AC->ATP_cAMP PKA PKA ATP_cAMP->PKA AQP2_insertion AQP2 Insertion PKA->AQP2_insertion Water_Reabsorption Water Reabsorption AQP2_insertion->Water_Reabsorption

Caption: Signaling pathways of V1a and V2 vasopressin receptors.

Pharmacokinetics of Peptide Vasotocin Antagonists

Peptide-based vasotocin antagonists were among the first to be developed. While they often exhibit high potency and selectivity, their therapeutic application has been hampered by challenges related to their pharmacokinetic properties.[8][9]

Absorption

The oral bioavailability of most peptide antagonists is generally low, typically less than 1%.[10] This is primarily due to their susceptibility to enzymatic degradation in the gastrointestinal tract and their poor permeability across the intestinal mucosa.[10][11] Consequently, peptide antagonists are often administered parenterally, such as via intravenous or subcutaneous injection, to achieve systemic circulation.[12] Some studies have explored alternative routes like intranasal administration, which can offer improved bioavailability compared to the oral route, but this is still a developing area.[13]

Distribution

Following absorption, peptide antagonists are primarily distributed within the extracellular space due to their hydrophilic nature and relatively large molecular size.[12] Their volume of distribution is generally limited.[12]

Metabolism

Peptide antagonists are susceptible to degradation by proteases and peptidases present in the plasma, liver, and kidneys.[11][14] The metabolic pathways often involve the cleavage of peptide bonds, leading to inactive fragments.[14] The rate and sites of enzymatic degradation are key determinants of a peptide antagonist's half-life and duration of action.[15] Structural modifications, such as the incorporation of D-amino acids or cyclization, are common strategies to enhance metabolic stability.[8]

Excretion

The primary route of elimination for peptide antagonists and their metabolites is typically renal clearance.[10] Peptides with a molecular weight below the renal filtration threshold are filtered by the glomeruli and may be subsequently reabsorbed and metabolized in the proximal tubules or excreted in the urine.[10]

Pharmacokinetics of Non-Peptide Vasotocin Antagonists (Vaptans)

The development of orally active, non-peptide vasotocin antagonists, collectively known as vaptans, represented a significant advancement in the field.[4][5] These small molecule antagonists generally possess more favorable pharmacokinetic profiles for chronic oral administration.

Absorption

In contrast to their peptide counterparts, many non-peptide antagonists are designed for oral administration and exhibit good absorption from the gastrointestinal tract.[16] For example, tolvaptan is rapidly absorbed after oral administration.[1]

Distribution

Non-peptide antagonists are generally lipophilic and exhibit high plasma protein binding.[1] Tolvaptan, for instance, is extensively bound to plasma proteins (≥ 97.2%).[1] This high protein binding can influence their distribution into tissues and their overall pharmacokinetic profile.

Metabolism

Non-peptide antagonists are primarily metabolized in the liver, often by the cytochrome P450 (CYP) enzyme system.[17] The specific CYP isozymes involved in the metabolism of a particular vaptan can have implications for potential drug-drug interactions.

Excretion

The excretion of non-peptide antagonists and their metabolites can occur through both renal and fecal routes. For tolvaptan, the primary route of excretion is through the feces via the biliary route.[1]

The following table summarizes the key pharmacokinetic parameters for a representative non-peptide vasotocin antagonist, tolvaptan.

ParameterValueReference
Route of Administration Oral[16]
Time to Peak Plasma Concentration (Tmax) 2-4 hours[16]
Plasma Protein Binding ≥ 97.2%[1]
Primary Route of Metabolism Hepatic (CYP3A4)[17]
Primary Route of Excretion Fecal[1]

Analytical Methodologies for Pharmacokinetic Studies

Accurate and sensitive analytical methods are crucial for the quantitative determination of vasotocin antagonists in biological matrices, which is a cornerstone of pharmacokinetic characterization.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for characterizing the affinity of antagonists for their target receptors.[18] These assays are essential for determining key parameters such as the inhibition constant (Ki), which reflects the antagonist's binding potency.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Prepare cell membranes from a cell line stably expressing the vasopressin receptor of interest (e.g., V1a, V1b, or V2).[18]

  • Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-AVP) and a range of concentrations of the unlabeled antagonist.[18]

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[18]

  • Quantification: Quantify the amount of bound radioactivity using a scintillation counter.[18]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist to generate a competition curve. The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) can then be determined and used to calculate the Ki value.[18]

The following diagram illustrates the workflow of a competitive radioligand binding assay.

Radioligand_Binding_Assay start Start prepare_membranes Prepare Receptor-Containing Cell Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand and Antagonist prepare_membranes->incubate filter Separate Bound and Free Ligand (Filtration) incubate->filter quantify Quantify Bound Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis (IC50 and Ki Determination) quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the quantitative analysis of drugs and their metabolites in complex biological matrices such as plasma and urine due to its high sensitivity, selectivity, and specificity.[19][20]

Experimental Protocol: HPLC-MS/MS Quantification of a Vasotocin Antagonist in Plasma

  • Sample Preparation: Extract the antagonist from the plasma sample using protein precipitation or solid-phase extraction (SPE) to remove interfering matrix components.[19][21]

  • Chromatographic Separation: Inject the extracted sample onto an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column) to separate the antagonist from other components.[19]

  • Mass Spectrometric Detection: Introduce the eluent from the HPLC into a tandem mass spectrometer. The antagonist is ionized (e.g., by electrospray ionization) and fragmented. Specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode for highly selective and sensitive quantification.[19]

  • Quantification: Construct a calibration curve using standards of known concentrations to determine the concentration of the antagonist in the unknown samples.[19]

Conclusion and Future Directions

The study of the pharmacokinetics of vasotocin antagonists is a dynamic field that is critical for the successful development of new therapeutics. While significant progress has been made, particularly with the advent of orally active non-peptide antagonists, challenges remain. For peptide-based antagonists, overcoming the hurdles of poor oral bioavailability and rapid metabolism is a key area of ongoing research, with novel drug delivery systems and chemical modification strategies holding promise.[8][22] For all vasotocin antagonists, a thorough understanding of their ADME properties is essential for optimizing dosing regimens, predicting potential drug-drug interactions, and ultimately ensuring their safety and efficacy in clinical use. Future research will likely focus on developing antagonists with tailored pharmacokinetic profiles for specific therapeutic indications and patient populations.

References

The Architect's Blueprint: A Technical Guide to the Discovery of Selective V1a Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of the multifaceted process of discovering and developing selective antagonists for the vasopressin 1a (V1a) receptor. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a mere recitation of protocols to elucidate the strategic thinking and scientific rationale that underpin a successful V1a antagonist discovery program. We will navigate the intricate landscape of G protein-coupled receptor (GPCR) pharmacology, from initial target validation to the nomination of preclinical candidates, with a focus on building self-validating experimental systems that ensure scientific rigor and translational relevance.

The V1a Receptor: A High-Value Target with Complex Biology

The arginine vasopressin (AVP) system is a critical regulator of a wide array of physiological and behavioral processes.[1] Among the three main AVP receptor subtypes (V1a, V1b, and V2), the V1a receptor has emerged as a particularly compelling therapeutic target for a range of conditions, including neuropsychiatric disorders such as anxiety, depression, and autism spectrum disorder, as well as cardiovascular diseases.[2][3][4] The V1a receptor is predominantly expressed in the brain, vascular smooth muscle, liver, and platelets, mediating its effects through coupling to Gαq/11 proteins.[5][6]

The V1a Receptor Signaling Cascade: A Mechanistic Overview

Activation of the V1a receptor by its endogenous ligand, AVP, initiates a well-characterized signaling cascade. This process begins with a conformational change in the receptor, leading to the activation of the Gαq/11 subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in various cellular responses, including smooth muscle contraction and neurotransmission modulation.[7] A comprehensive understanding of this pathway is paramount for designing robust and relevant screening assays.

V1a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP AVP V1aR V1a Receptor (GPCR) AVP->V1aR Binds Gq11 Gαq/11 V1aR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Contraction) Ca2->Response PKC->Response

Caption: V1a Receptor Gαq/11 Signaling Pathway.

A critical aspect of V1a receptor pharmacology is its potential for G protein-independent signaling via β-arrestin recruitment.[4][8] This alternative pathway can lead to distinct cellular outcomes and presents both a challenge and an opportunity in drug discovery. The ideal antagonist may exhibit "biased antagonism," selectively blocking G protein signaling while leaving β-arrestin pathways unaffected, or vice versa, depending on the therapeutic indication.

The Discovery Cascade: A Stepwise Approach to Identifying Selective Antagonists

The journey from a vast chemical library to a promising preclinical candidate is a meticulously orchestrated process known as the discovery cascade. This multi-stage approach is designed to efficiently identify, characterize, and optimize compounds with the desired pharmacological profile.

Discovery_Cascade HTS High-Throughput Screening (HTS) (Primary Assay) Hit_Confirmation Hit Confirmation & Triage HTS->Hit_Confirmation Dose_Response Dose-Response & Potency Determination (IC₅₀) Hit_Confirmation->Dose_Response Selectivity Selectivity Profiling (V1b, V2, Oxytocin Receptors) Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Lead Optimization Selectivity->SAR SAR->Selectivity In_Vitro In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition) SAR->In_Vitro In_Vitro->SAR In_Vivo_PK In Vivo Pharmacokinetics (Brain Penetration) In_Vitro->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamics & Efficacy (Animal Models) In_Vivo_PK->In_Vivo_PD Candidate Preclinical Candidate Nomination In_Vivo_PD->Candidate

Caption: The V1a Antagonist Discovery Cascade.

High-Throughput Screening (HTS): Casting a Wide Net

The initial step in identifying novel V1a antagonists is typically a high-throughput screening (HTS) campaign.[9][10] The choice of primary assay is critical and should be robust, scalable, and reflective of the receptor's native signaling.

Common HTS Assay Formats for V1a Receptor Antagonists:

Assay TypePrincipleAdvantagesDisadvantages
Calcium Mobilization Measures the transient increase in intracellular Ca2+ following Gαq/11 activation, often using fluorescent dyes (e.g., Fluo-4).[11]Direct measure of Gq pathway activation, high signal-to-noise ratio, amenable to HTS.Can miss G protein-independent or non-Gq coupled signaling.
β-Arrestin Recruitment Detects the translocation of β-arrestin to the activated receptor using techniques like BRET or FRET.[8]Captures both G protein-dependent and -independent activation, allows for identification of biased ligands.May be less sensitive than second messenger assays, more complex assay setup.
Reporter Gene Assays Utilizes a downstream reporter gene (e.g., luciferase) under the control of a response element (e.g., NFAT) activated by the signaling pathway.[2]Amplified signal, can be designed for high sensitivity.Measures a distal signaling event, which can increase the risk of off-target hits.

Protocol: HTS Calcium Mobilization Assay

  • Cell Line: Utilize a stable cell line recombinantly expressing the human V1a receptor (e.g., CHO-K1 or HEK293).[2]

  • Plating: Seed cells in 384- or 1536-well microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

  • Compound Addition: Add test compounds from the chemical library to the wells at a single, high concentration (e.g., 10 µM).

  • Agonist Stimulation: After a brief incubation with the test compounds, stimulate the cells with a pre-determined EC80 concentration of AVP.

  • Signal Detection: Measure the fluorescence intensity kinetically using a plate reader (e.g., FLIPR). Antagonists will inhibit the AVP-induced calcium influx.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (AVP alone) and negative (buffer) controls.

From Hits to Leads: Confirmation, Potency, and Selectivity

HTS "hits" are subjected to a rigorous triage process to eliminate false positives and prioritize the most promising chemotypes.

  • Hit Confirmation: Re-testing of the primary hits from a fresh stock of the compound.

  • Dose-Response Analysis: Active compounds are tested across a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

  • Selectivity Profiling: This is a crucial step to ensure the antagonist is specific for the V1a receptor.[3] Counterscreens are performed against closely related receptors, primarily the vasopressin V1b and V2 receptors, and the structurally similar oxytocin receptor.[2][3] A desirable antagonist will exhibit high potency at the V1a receptor with significantly lower or no activity at the other receptor subtypes. For example, the potent V1a antagonist ML389 demonstrates over 1250-fold selectivity against V1b, V2, and oxytocin receptors.[2][3]

Lead Optimization: The Art and Science of Molecular Refinement

Once a validated hit series with a desirable selectivity profile is identified, the process of lead optimization begins. This iterative cycle of chemical synthesis and biological testing is guided by the principles of Structure-Activity Relationships (SAR).[12]

Key Objectives of Lead Optimization:

  • Enhance Potency: Systematically modify the chemical scaffold to improve binding affinity and functional antagonism at the V1a receptor. For instance, studies on 1-(1-benzoyl substituted 4-piperidyl)-3,4-dihydro-2(1H)-quinolinones revealed that hydrogen-bonding capability at the ortho position of the benzene ring was critical for enhancing affinity.[12]

  • Improve Selectivity: Fine-tune the molecule to minimize interactions with off-target receptors.

  • Optimize ADME Properties: Modify the compound to achieve a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This includes enhancing metabolic stability, reducing inhibition of cytochrome P450 (CYP) enzymes, and ensuring adequate aqueous solubility.[9]

  • Achieve Brain Penetration (for CNS indications): For antagonists targeting neuropsychiatric disorders, the ability to cross the blood-brain barrier is essential.[2][3][9] This often involves balancing lipophilicity and avoiding recognition by efflux transporters like P-glycoprotein (P-gp).[9]

The development of the highly potent and brain-penetrant V1a antagonist RO5028442 exemplifies a successful lead optimization campaign that utilized a "scaffold hopping" strategy to rapidly identify a novel chemical series with improved properties.[9]

Preclinical Evaluation: Validating Therapeutic Potential in In Vivo Systems

Promising lead compounds with optimized in vitro profiles are advanced to preclinical in vivo studies to assess their pharmacokinetic (PK) and pharmacodynamic (PD) properties, and ultimately, their therapeutic efficacy in relevant animal models.

In Vivo Pharmacokinetics: Getting the Drug to the Target

PK studies determine how the body processes the drug candidate. Key parameters include:

  • Bioavailability: The fraction of an administered dose that reaches systemic circulation.

  • Plasma and Brain Exposure: Measuring compound concentrations in blood and brain tissue over time after dosing.[3] This is critical for establishing a relationship between drug exposure and the observed pharmacological effect.

  • Half-life (t1/2): The time it takes for the drug concentration to decrease by half.

Exemplary Pharmacokinetic Data for a V1a Antagonist

CompoundRouteDose (mg/kg)Plasma Cmax (ng/mL)Brain Cmax (ng/g)Brain:Plasma Ratio
ML389 PO10150750.5

Note: Data is illustrative and based on typical preclinical assessments.

In Vivo Pharmacodynamics and Efficacy Models

PD studies confirm that the antagonist engages the V1a receptor in a living system and produces the desired biological effect.

Protocol: AVP-Induced Scratching Model in Mice

This model serves as a robust in vivo measure of central V1a receptor target engagement.[13][14]

  • Animal Model: Male C57BL/6 mice.

  • Compound Administration: Administer the test V1a antagonist (e.g., via oral gavage) at various doses.

  • AVP Challenge: After a suitable pre-treatment time, administer AVP directly into the brain (intracerebroventricularly, i.c.v.).[13]

  • Behavioral Observation: Observe and quantify the characteristic scratching behavior induced by AVP over a defined period.

  • Endpoint: A successful V1a antagonist will dose-dependently reduce the AVP-induced scratching behavior.[13][14]

For specific therapeutic indications, more complex behavioral models are employed. For anxiety, models such as the elevated plus-maze and conditioned lick suppression have been used to evaluate V1a antagonists.[14] For autism spectrum disorder, models assessing social preference may be utilized.[15]

The Path Forward: Clinical Translation and Future Directions

The successful navigation of the discovery and preclinical phases leads to the nomination of a clinical candidate. Several selective V1a antagonists, such as balovaptan and SRX246, have advanced into clinical trials for conditions including autism spectrum disorder and Huntington's disease, respectively.[16][17][18] While some trials have shown promise, the development of V1a antagonists also highlights the challenges inherent in translating preclinical findings to human efficacy.[16][19]

The future of selective V1a antagonist discovery will likely involve the integration of advanced technologies, including:

  • Structure-Based Drug Design: Leveraging high-resolution crystal structures of the V1a receptor to rationally design ligands with improved potency and selectivity.

  • Biased Ligand Discovery: Developing assays to specifically screen for antagonists that are biased towards or against certain signaling pathways (e.g., G protein vs. β-arrestin).

  • Biomarker Development: Identifying and validating biomarkers that can predict patient response to V1a antagonist therapy, enabling a more personalized medicine approach.[20]

The discovery of selective V1a receptor antagonists is a testament to the power of a systematic, multidisciplinary approach to drug discovery. By integrating a deep understanding of receptor biology with cutting-edge screening technologies, medicinal chemistry, and in vivo pharmacology, the scientific community continues to unlock the therapeutic potential of this important target.

References

Methodological & Application

[1,6-Aminosuberic acid]-arginine-Vasotocin experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the experimental application of [1,6-Aminosuberic acid]-arginine-Vasotocin, a potent and stable analog of the neurohypophysial hormone Arginine Vasotocin. This document provides detailed protocols for its use in receptor binding, cell-based functional assays, and in vivo physiological studies, designed for researchers in pharmacology and drug development.

Introduction

Arginine Vasotocin (AVT) is a highly conserved neurohypophysial nonapeptide found in non-mammalian vertebrates, where it serves as a critical regulator of osmotic balance, cardiovascular function, and social behaviors.[1][2] It is the evolutionary precursor to the mammalian hormones arginine vasopressin (AVP) and oxytocin, and its diverse physiological effects are mediated through a family of G protein-coupled receptors (GPCRs).[1][2] The inherent instability of native peptides, due to their susceptibility to proteolytic degradation and disulfide bond reduction, presents a significant challenge for experimental and therapeutic applications.

This compound is a synthetic analog designed to overcome these limitations. In this molecule, the disulfide bridge formed by cysteine residues at positions 1 and 6 in the native peptide is replaced by a stable carba-bridge derived from aminosuberic acid. This modification significantly enhances the peptide's resistance to enzymatic degradation, thereby increasing its biological half-life while retaining high affinity for vasotocin receptors. This application note serves as a comprehensive guide for researchers, providing a theoretical framework and detailed experimental protocols for characterizing the pharmacological profile of this potent analog.

Chemical and Physical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its correct handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C45H70N14O12--INVALID-LINK--[3]
Molecular Weight 999.1 g/mol --INVALID-LINK--[3]
Canonical Name Argiprestocin--INVALID-LINK--
Synonyms [Asu1,6]-Arginine-Vasotocin--INVALID-LINK--
Appearance White lyophilized powderStandard for synthetic peptides
Solubility Soluble in water or aqueous buffersGeneral peptide characteristic

Mechanism of Action: GPCR Signaling

Like its endogenous counterpart, this compound exerts its effects by binding to and activating vasotocin receptors, which are members of the GPCR superfamily.[4] These receptors transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins. The specific downstream signaling cascade is determined by the Gα subunit family the receptor couples with (e.g., Gq/11, Gs, or Gi/o).[5]

  • Gq/11 Pathway: Activation of Gq/11-coupled receptors stimulates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[4]

  • Gs Pathway: Activation of Gs-coupled receptors stimulates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets.[4]

  • Gi/o Pathway: Conversely, activation of Gi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4]

The aminosuberic acid modification does not alter this fundamental mechanism but ensures a more sustained receptor activation due to the analog's enhanced stability.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand [Asu1,6]-AVT Receptor Vasotocin Receptor (GPCR) Ligand->Receptor Binding G_Protein Gαq/11 Gβγ Receptor->G_Protein Activation PLC Phospholipase Cβ (PLCβ) G_Protein->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER/SR Ca²⁺ Store IP3->Ca_Store Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Ion Ca_Store->Ca_Ion Release Ca_Ion->PKC Co-activates Cell_Response Physiological Response (e.g., smooth muscle contraction, water reabsorption) PKC->Cell_Response Phosphorylation Cascade Experimental_Workflow cluster_C cluster_D cluster_E A Peptide Synthesis & Purification B Peptide Handling (Reconstitution & Aliquoting) A->B C In Vitro Characterization (Biochemical Assays) B->C D Cell-Based Functional Assays C->D F Data Analysis & Interpretation C->F C_sub Receptor Binding Assay (Determine Affinity: Ki) C->C_sub E In Vivo Physiological Studies D->E D->F D_sub Calcium Mobilization cAMP Accumulation (Determine Potency: EC50) D->D_sub E->F E_sub Antidiuretic/Pressor Response (Assess Physiological Effect) E->E_sub SPPS_Cycle Resin Resin-Bound Peptide Deprotection 1. Deprotection (Remove Fmoc group) Resin->Deprotection Wash1 2. Wash Deprotection->Wash1 Coupling 3. Coupling (Add next Fmoc-AA) Wash1->Coupling Wash2 4. Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next AA Repeat->Deprotection

References

Application Notes & Protocols for the In Vivo Use of [1,6-Aminosuberic acid]-arginine-Vasotocin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Arginine-Vasotocin and its Analogs

Arginine-Vasotocin (AVT) is a highly conserved nonapeptide hormone found in non-mammalian vertebrates, representing the evolutionary precursor to the mammalian hormones arginine-vasopressin (AVP) and oxytocin.[1][2][3] AVT is a pleiotropic hormone, playing critical roles in regulating osmotic balance, cardiovascular function, reproduction, and complex social behaviors.[2][4][5] Its diverse functions are mediated through a family of G-protein coupled receptors, primarily the V1a, V1b, and V2 subtypes, which are homologous to the vasopressin and oxytocin receptors in mammals.[6][7]

The compound of interest, [1,6-Aminosuberic acid]-arginine-Vasotocin, is a synthetic analog of AVT. The key modification is the substitution of the N-terminal cysteine with 1,6-Aminosuberic acid. This modification, similar to the use of 3-mercaptopropionic acid (Mpa) in other analogs, is designed to enhance the peptide's stability by removing the disulfide bridge, which is susceptible to enzymatic degradation.[8][9] Such modifications can significantly alter the peptide's half-life, receptor binding affinity, and selectivity, potentially creating analogs with more specific or potent effects. For instance, the well-known synthetic AVP analog, Desmopressin (DDAVP), incorporates a similar deamination at the N-terminus, resulting in enhanced antidiuretic activity and reduced vasopressor effects.[10][11]

These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and in vivo application of this compound and similar AVT analogs. The protocols outlined below are designed to investigate the primary physiological domains influenced by this class of compounds: renal function, cardiovascular regulation, and social behavior.

Peptide Handling, Storage, and Reconstitution

Proper handling and storage are paramount to maintaining the integrity and biological activity of peptide reagents. Peptides are susceptible to degradation from moisture, oxidation, and repeated freeze-thaw cycles.[12][13]

Long-Term Storage (Lyophilized Powder)
  • Temperature: For long-term stability, store the lyophilized peptide at -20°C or, preferably, -80°C.[14]

  • Environment: Keep the vial tightly sealed in a desiccator to protect it from moisture.[12][13] Peptides are often hygroscopic and absorbing moisture can reduce stability and the effective concentration of the peptide.[13]

  • Light: Store vials protected from light.

Reconstitution Protocol

The solubility of a peptide is dictated by its amino acid composition. As a general guideline:

  • Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can degrade the peptide.[13]

  • Solvent Selection: The choice of solvent is critical.

    • For most AVT analogs, sterile, distilled water is the preferred initial solvent.[15]

    • If the peptide is basic, a dilute aqueous solution of acetic acid (e.g., 0.1%) can aid dissolution. If it is acidic, a dilute basic solution like 0.1% aqueous ammonia may be used, followed by dilution with water.[13]

    • For highly hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile may be required for initial solubilization, followed by careful dilution with the aqueous buffer of choice.[14]

  • Procedure:

    • Quickly weigh the desired amount of peptide.

    • Add the appropriate solvent to the vial. To create a concentrated stock solution, use a minimal amount of solvent initially.

    • Gently agitate or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.[16] Sonication can be used sparingly if solubility is an issue.

    • Once dissolved, the stock solution can be diluted to the final working concentration using a suitable sterile buffer (e.g., phosphate-buffered saline (PBS) pH 7.4 or sterile saline for injections).

  • Sterilization: For in vivo use, it is crucial to ensure the sterility of the final solution. This can be achieved by passing the solution through a 0.22 µm sterile filter.[12]

Short-Term Storage (In Solution)
  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is essential to aliquot the stock solution into single-use volumes.[12]

  • Temperature: Store aliquots at -20°C or -80°C. For immediate use (within a few days), solutions can be stored at 4°C, but this is not recommended for long-term stability.[16]

Mechanism of Action and Receptor Signaling

AVT and its analogs exert their effects by binding to specific vasotocin/vasopressin receptors. The primary receptor subtypes involved are:

  • V1a Receptors: Primarily coupled to Gq/11 proteins. Activation leads to the stimulation of phospholipase C, resulting in an increase in intracellular calcium. In the periphery, this pathway mediates vasoconstriction and smooth muscle contraction.[17][18] In the central nervous system, V1a receptors are heavily implicated in the regulation of social behaviors like aggression and pair bonding.[5][6]

  • V1b Receptors: Also coupled to the Gq/11 pathway. They are found in the anterior pituitary and are involved in the regulation of ACTH release.[17] Their role in the brain is less understood but may contribute to social memory and anxiety.[7]

  • V2 Receptors: Coupled to Gs proteins. Activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This pathway is primarily responsible for the antidiuretic effects of AVT/AVP in the kidney collecting ducts, where it promotes the insertion of aquaporin-2 water channels into the apical membrane.[10][17]

The specific modifications in this compound will determine its binding affinity and selectivity for these receptor subtypes, and consequently, its dominant physiological effects.

G cluster_0 AVT Analog cluster_1 Receptors cluster_2 Signaling Pathways cluster_3 Physiological Effects AVT [1,6-Aminosuberic acid] -arginine-Vasotocin V1a V1a Receptor AVT->V1a V2 V2 Receptor AVT->V2 PLC Gq/11 → PLC ↑ V1a->PLC AC Gs → Adenylyl Cyclase ↑ V2->AC IP3_DAG IP3/DAG ↑ PLC->IP3_DAG Ca Intracellular Ca²⁺ ↑ IP3_DAG->Ca Vaso Vasoconstriction Social Behavior Ca->Vaso cAMP cAMP ↑ AC->cAMP PKA PKA Activation cAMP->PKA Aqua Aquaporin-2 Insertion Antidiuresis PKA->Aqua

Caption: Simplified signaling pathways for V1a and V2 receptors.

In Vivo Applications and Experimental Protocols

The following protocols provide frameworks for assessing the primary in vivo effects of this compound. Doses should be determined through pilot dose-response studies, but the table below provides starting points based on published data for similar analogs.[19][20][21]

Application AreaAnimal ModelAdministration RouteTypical Dose Range (per 100g or kg)Reference
Renal Effects Wistar RatIntramuscular (IM), Subcutaneous (SC)0.1 pmol - 0.5 nmol / kg[21]
Cardiovascular Sprague-Dawley RatIntravenous (IV), Intracerebroventricular (i.c.v.)0.015 - 10 nmol (i.c.v.), 0.3 - 0.4 mcg/kg (IV)[19][22]
Social Behavior Various (e.g., Quail, Fish, Vole)Intracerebroventricular (i.c.v.), Intraperitoneal (IP)Varies widely by species and behavior[3][4]
Protocol 1: Assessment of Renal Effects (Antidiuresis and Ion Excretion) in Rats

This protocol is designed to measure the effects of the AVT analog on water reabsorption and the excretion of key ions like sodium and potassium.[8][23]

Materials:

  • Male Wistar rats (250-300g)

  • Metabolic cages

  • Gavage needle

  • AVT analog solution, sterile saline (vehicle control)

  • Urine collection tubes

  • Flame photometer or ion-selective electrodes for Na⁺/K⁺ analysis

  • Osmometer for urine osmolality

Procedure:

  • Acclimation: Acclimate rats to metabolic cages for 2-3 days prior to the experiment. Provide free access to food and water.

  • Fasting: Fast the rats overnight (12-16 hours) before the experiment but allow free access to water.

  • Hydration: On the day of the experiment, administer a water load via oral gavage (e.g., 5 mL per 100g body weight) to induce diuresis.

  • Baseline Collection: Place rats back into metabolic cages and collect a baseline urine sample for 60 minutes.

  • Compound Administration: Administer the AVT analog or vehicle control via the chosen route (e.g., subcutaneous or intramuscular injection).

  • Urine Collection: Collect urine at timed intervals (e.g., every 30 or 60 minutes) for a period of 3-4 hours.

  • Data Analysis: For each urine sample, measure:

    • Volume (to calculate flow rate).

    • Osmolality.

    • Sodium (Na⁺) and Potassium (K⁺) concentrations.

  • Calculations: Calculate total water, sodium, and potassium excretion over the experimental period and compare treatment groups to the vehicle control group. A significant decrease in urine volume and an increase in urine osmolality indicate an antidiuretic effect.[8][24]

Protocol 2: Assessment of Cardiovascular Effects in Anesthetized Rats

This protocol measures direct effects on blood pressure and heart rate following systemic administration.

G cluster_workflow Cardiovascular Assessment Workflow A 1. Animal Preparation (Anesthesia, Cannulation) B 2. Baseline Recording (MAP, HR) A->B Stabilization Period C 3. Compound Administration (IV Bolus or Infusion) B->C Inject Vehicle/Drug D 4. Post-Injection Monitoring (Continuous Recording) C->D Record Response E 5. Data Analysis (ΔMAP, ΔHR vs. Baseline) D->E Quantify Changes

Caption: Experimental workflow for in vivo cardiovascular assessment.

Materials:

  • Male Sprague-Dawley rats (300-350g)

  • Anesthetic (e.g., urethane or isoflurane)

  • Catheters (for femoral artery and vein)

  • Pressure transducer and data acquisition system

  • Infusion pump

  • AVT analog solution, sterile saline (vehicle control)

Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.

  • Cannulation: Surgically expose and cannulate the femoral artery and femoral vein. The arterial line is connected to a pressure transducer to monitor blood pressure, and the venous line is used for drug administration.

  • Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure and heart rate are achieved.

  • Compound Administration: Administer a bolus dose or a continuous infusion of the AVT analog or vehicle via the venous catheter.

  • Data Recording: Continuously record mean arterial pressure (MAP) and heart rate (HR) before, during, and after administration. Monitor for a sufficient period to observe the full onset and duration of any pressor or depressor response.[19]

  • Data Analysis: Calculate the change in MAP and HR from the pre-injection baseline. Compare the peak response and the area under the curve for the treatment and vehicle groups. A dose-dependent increase in blood pressure would indicate a pressor effect, likely mediated by V1a receptors.[19][25]

Protocol 3: Assessment of Effects on Social Behavior

Investigating behavioral effects requires careful experimental design tailored to the species and the specific behavior of interest (e.g., aggression, social recognition, affiliation). This is a generalized example.

Materials:

  • Appropriate animal model (e.g., zebra finches for affiliation, Syrian hamsters for aggression)

  • Behavioral testing arena

  • Video recording and analysis software

  • For central administration: Stereotaxic apparatus, cannulas, osmotic mini-pumps

  • AVT analog solution, artificial cerebrospinal fluid (aCSF) for central vehicle control

Procedure:

  • Animal Preparation (for central administration): If administering directly to the brain, perform stereotaxic surgery to implant a guide cannula into a target brain region (e.g., a ventricle for i.c.v. infusion or a specific nucleus like the medial bed nucleus of the stria terminalis).[3] Allow animals to recover fully from surgery.

  • Compound Administration:

    • Central: Infuse the AVT analog or aCSF vehicle directly into the brain via the implanted cannula immediately before the behavioral test.

    • Systemic: Administer the compound via an appropriate peripheral route (e.g., intraperitoneal injection). Note that peripheral administration may not result in significant brain concentrations due to the blood-brain barrier.

  • Behavioral Testing: Place the animal in the testing arena with a social stimulus (e.g., a novel conspecific for social recognition, a resident for aggression).

  • Data Recording: Record the entire behavioral trial using a video camera.

  • Behavioral Scoring: Score the videos for relevant behaviors. This requires a clear ethogram (a list of defined behaviors). For example, in a social affiliation test, you might score time spent in proximity to the stimulus animal, number of affiliative calls, etc.[1]

  • Data Analysis: Compare the frequency or duration of key social behaviors between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).

Pharmacokinetic Considerations

The pharmacokinetic profile of AVT analogs can vary significantly based on their structure.

  • Half-Life: Native vasopressin has a very short half-life of 17-35 minutes.[26] Modifications like the one in this compound or in DDAVP are designed to increase resistance to peptidases, thereby extending the biological half-life significantly (e.g., the half-life of DDAVP is around 3 hours).[22][26]

  • Metabolism: Vasopressin and its analogs are primarily metabolized in the liver and kidneys.[26][27]

  • Route of Administration: Bioavailability is highly dependent on the route of administration. Intravenous injection provides 100% bioavailability, while subcutaneous and intramuscular routes are also effective. Oral and intranasal routes have much lower bioavailability due to enzymatic degradation and poor absorption.[10][26]

Conclusion

This compound is a synthetic analog designed for enhanced stability, making it a valuable tool for in vivo research. By leveraging its potential effects on renal, cardiovascular, and behavioral systems, researchers can explore the complex roles of the vasotocin signaling system. The protocols provided here offer a robust starting point for these investigations. Careful attention to peptide handling, experimental design, and dose-response evaluation is critical for obtaining reliable and reproducible results.

References

Probing the Neurobiology of Social Bonds: Application Notes for [1,6-Aminosuberic acid]-arginine-Vasotocin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Vasotocin System and the Chemistry of Affiliation

The nonapeptide arginine-vasotocin (AVT), and its mammalian homologue arginine-vasopressin (AVP), are evolutionarily conserved molecules that play a critical role in regulating complex social behaviors across vertebrates.[1][2][3] From territorial aggression in fish to pair-bond formation in monogamous mammals, the AVT/AVP system is a key neural substrate for social interaction.[1][4] These neuropeptides exert their effects by binding to specific G protein-coupled receptors, with the V1a receptor (V1aR) subtype being a primary mediator of their influence on social processes like social recognition, aggression, and affiliation.[2][5][6]

To dissect the precise role of V1aR signaling in the intricate dance of social bonding, researchers require tools that can selectively block this pathway. [1,6-Aminosuberic acid]-arginine-Vasotocin represents a class of potent and selective V1a receptor antagonists. The chemical modification, often part of a larger molecular structure commonly referred to as the "Manning compound" (e.g., d(CH2)5[Tyr(Me)]AVP), confers high affinity and selectivity for the V1aR, effectively preventing the endogenous AVT/AVP from binding and activating its downstream signaling cascade.[5][7][8] By administering this antagonist, researchers can investigate the necessity of V1aR activation for specific aspects of social behavior, such as the formation and maintenance of a pair bond.[5][9]

These application notes provide a comprehensive guide for utilizing this compound and similar V1aR antagonists to study social bonding, with a focus on the well-established prairie vole model and the gold-standard partner preference test.

Mechanism of Action: Competitive Antagonism of the V1a Receptor

The primary mechanism of this compound is competitive antagonism at the V1a receptor.[10] Endogenous AVP, released in specific brain regions during social encounters, normally binds to V1a receptors, which are coupled to Gq/11 proteins. This activation initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium levels and activate protein kinase C (PKC), modulating neuronal excitability and gene expression to facilitate social behaviors.

The antagonist, by virtue of its structural similarity, occupies the V1aR binding site without initiating this conformational change and subsequent signaling. This blockade prevents endogenous AVP from exerting its effects, allowing researchers to observe the behavioral consequences of a temporarily silenced V1aR pathway.[5][11] This approach has been instrumental in demonstrating that V1aR signaling is necessary for both the formation and the expression of partner preferences in male prairie voles.[5][12]

V1aR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol V1aR V1a Receptor Gq Gq/11 V1aR->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves Gq->PLC activates AVP Arginine Vasopressin (AVP) AVP->V1aR Binds & Activates Antagonist V1aR Antagonist ([1,6-Aminosuberic acid]...) Antagonist->V1aR Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates Response Modulation of Neuronal Activity & Gene Expression PKC->Response

V1a Receptor signaling pathway and antagonist blockade.

Application: Investigating Social Bonding with the Partner Preference Test

The Partner Preference Test (PPT) is the benchmark behavioral assay for assessing pair-bond formation in monogamous species like the prairie vole (Microtus ochrogaster).[6] This paradigm allows researchers to determine if an animal has formed a selective affiliation with a specific partner. The administration of a V1aR antagonist can be timed to dissect its role in different phases of bond formation (e.g., before cohabitation to test formation, or before the test to assess expression/retrieval).[5][12]

Experimental Design & Key Considerations
  • Animal Model: The prairie vole is the most common model due to its naturally monogamous social structure.[5][11] Other species may be used, but baseline social behaviors must be well-characterized.

  • Route of Administration:

    • Intracerebroventricular (ICV) Injection: Delivers the antagonist broadly to the central nervous system. This is useful for determining the overall necessity of central V1aR signaling.[5][8]

    • Site-Specific Microinjection: Allows for targeting specific brain nuclei implicated in social bonding, such as the ventral pallidum or lateral septum, to understand the roles of distinct neural circuits.[9][11]

    • Intranasal Administration: A less invasive alternative, though bioavailability and precise brain penetration can be variable and require careful validation.[13][14][15]

  • Control Groups: Essential for valid interpretation.

    • Vehicle Control: Animals receive an injection of the solvent (e.g., lactated Ringer's solution or artificial cerebrospinal fluid) used to dissolve the antagonist.[5]

    • Behavioral Controls: Ensure the antagonist does not impair motor function, olfaction, or general sociability, which would confound the interpretation of partner preference.

Detailed Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection

This protocol describes the surgical implantation of a guide cannula for ICV injections in prairie voles, a prerequisite for central administration of the V1aR antagonist.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, etc.)

  • Dental cement

  • Guide cannula and dummy cannula

  • V1aR Antagonist (e.g., d(CH2)5[Tyr(Me)]AVP)

  • Vehicle (e.g., sterile lactated Ringer's solution)

Procedure:

  • Anesthesia and Stereotaxic Mounting: Anesthetize the vole and secure it in the stereotaxic frame. Apply ophthalmic ointment to prevent eye dryness.

  • Surgical Preparation: Shave the scalp and sterilize the area with an appropriate antiseptic. Make a midline incision to expose the skull.

  • Coordinate Targeting: Identify bregma. For ICV injection into the lateral ventricle of a prairie vole, typical coordinates are approximately: AP +0.5 mm, ML ±1.0 mm from bregma, and DV -2.0 mm from the skull surface. Note: These coordinates must be optimized for the specific age and strain of the animals.

  • Craniotomy: Drill a small hole at the target coordinates.

  • Cannula Implantation: Slowly lower the guide cannula to the target depth.

  • Fixation: Secure the cannula to the skull using dental cement. Insert a dummy cannula to keep the guide patent.

  • Post-Operative Care: Administer analgesics as per institutional guidelines. Allow the animal to recover for at least one week before behavioral experiments.

  • Microinjection:

    • Gently restrain the recovered animal and remove the dummy cannula.

    • Insert the injection cannula (which extends slightly beyond the guide) connected to a syringe pump.

    • Infuse the V1aR antagonist or vehicle solution at a slow, controlled rate (e.g., 0.5-1.0 µL over 1-2 minutes).[5]

    • Leave the injector in place for an additional 1-2 minutes to allow for diffusion before slowly retracting it and replacing the dummy cannula.

Detailed Protocol 2: The Partner Preference Test (PPT)

This protocol outlines the three-stage process for assessing partner preference after pharmacological intervention.

PPT_Workflow cluster_setup Phase 1: Cohabitation cluster_intervention Pharmacological Intervention cluster_test Phase 2: Preference Test cluster_analysis Phase 3: Data Analysis Start Experimental Male & Partner Female Cohabitation 24-hour Cohabitation (Mating Occurs) Start->Cohabitation Injection Inject V1aR Antagonist or Vehicle (e.g., ICV) Cohabitation->Injection After Apparatus Place Male in Center of 3-Chamber Apparatus Cohabitation->Apparatus Injection->Cohabitation Before Injection_Time Timing is Critical: - Pre-Cohabitation (Formation) - Pre-Test (Expression) Injection->Injection_Time Injection->Apparatus Before Females Partner & Stranger Females Tethered in Side Chambers Test 3-hour Test Period Video Record Behavior Apparatus->Test Scoring Quantify Time Spent in Side-by-Side Contact with Partner vs. Stranger Test->Scoring Conclusion Partner Preference = Time with Partner > Time with Stranger Scoring->Conclusion

Experimental workflow for the Partner Preference Test.

Procedure:

  • Phase 1: Cohabitation/Bond Formation:

    • House the experimental male with a receptive female ("partner") for 24 hours.[16] Mating typically occurs during this period and is crucial for inducing a robust partner preference.[5]

    • Intervention Point: The V1aR antagonist or vehicle can be administered before this cohabitation period to test its effect on the formation of a social bond.[5][12]

  • Phase 2: The Test:

    • Intervention Point: Alternatively, the antagonist can be administered after cohabitation but immediately before the test to assess its role in the expression or retrieval of the established bond.[5] Allow for a diffusion period (e.g., 2 hours) post-injection.[5]

    • Prepare the three-chamber testing apparatus. Tether the "partner" female in one side chamber and an unfamiliar "stranger" female in the other.

    • Place the experimental male in the central, neutral chamber and allow it to explore freely for 3 hours.[16]

  • Phase 3: Data Analysis:

    • Score the recorded video for the duration of time the male spends in side-by-side huddling/contact with the partner versus the stranger.

    • A significant preference is typically defined as the male spending at least twice as much time with the partner compared to the stranger.

    • Statistical analysis (e.g., t-test or ANOVA) is used to compare the preference scores between the antagonist-treated and vehicle-treated groups.

Data Interpretation and Expected Outcomes

The following table summarizes potential outcomes and their interpretations when using a V1aR antagonist in the partner preference paradigm.

Experimental Condition Typical Observation Interpretation
Vehicle Control Male spends significantly more time with the partner than the stranger.A partner preference has been successfully formed and expressed.
Antagonist before Cohabitation No significant difference in time spent with partner vs. stranger.[5][12]V1aR signaling is necessary for the formation of a partner preference.
Antagonist before Test No significant difference in time spent with partner vs. stranger.[5][12]V1aR signaling is necessary for the expression or retrieval of a previously formed partner preference.
Antagonist in a Non-Social Context No change in general locomotion or anxiety-like behavior.The effects of the antagonist are specific to social behavior and not due to general motor or affective impairments.

Dosage and Compound Information: A commonly used V1aR antagonist is d(CH2)5[Tyr(Me)]AVP.

  • Supplier: Bachem (e.g., Catalog # H-5350) or similar peptide synthesis companies.

  • ICV Dosage (Prairie Vole): A typical dose is 5 ng dissolved in 2 µL of vehicle.[5]

  • Stability: Peptide antagonists should be stored lyophilized at -20°C or below. Reconstituted solutions should be aliquoted and stored frozen to avoid repeated freeze-thaw cycles.

Troubleshooting and Best Practices

  • Verify Cannula Placement: After experiments, it is crucial to infuse a dye (e.g., India ink) and perfuse the animal to histologically verify that the cannula was correctly placed in the ventricle or target brain region.

  • Specificity of the Antagonist: While compounds like d(CH2)5[Tyr(Me)]AVP are highly selective for the V1aR, it is important to be aware of potential off-target effects at very high concentrations.[5] Always use the lowest effective dose determined through dose-response studies.

  • Behavioral Estrus of Females: The stimulus females (partner and stranger) should be in a similar hormonal state (e.g., induced estrus via hormone priming) to ensure they are comparable stimuli for the male.

  • Handling and Habituation: Minimize stress from handling, as stress hormones can interact with the vasopressin system. Properly habituate animals to the injection procedure and testing environment.

By employing potent and selective tools like this compound, researchers can continue to unravel the complex neurochemical pathways that enable the formation of social bonds, providing critical insights into the biology of affiliation and potential therapeutic targets for disorders characterized by social deficits.

References

V1a Receptor Antagonists in Anxiety Research: Mechanisms, Models, and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The arginine vasopressin (AVP) system, particularly through its V1a receptor (V1aR) subtype, is a critical modulator of socio-emotional behaviors, stress, and anxiety.[1] This has positioned the V1a receptor as a highly promising target for the development of novel anxiolytic therapies. This guide provides an in-depth exploration of the V1a receptor system, its signaling mechanisms, and a curated set of validated protocols for the evaluation of V1a receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document offers both the theoretical framework and the practical methodologies required to confidently investigate this therapeutic target, from initial in vitro characterization to preclinical behavioral assessment.

The Rationale: Why Target the V1a Receptor for Anxiety?

Anxiety disorders are among the most prevalent psychiatric conditions, yet current therapeutic options have significant limitations, including delayed onset of action and undesirable side effects. The neuropeptide arginine vasopressin (AVP) has been strongly implicated in the neurobiology of fear and anxiety. AVP exerts its effects through three receptor subtypes: V1a, V1b, and V2. The V1a receptor is the predominant subtype in the central nervous system (CNS) and is densely expressed in limbic brain regions critical for processing emotion and stress, such as the amygdala, bed nucleus of the stria terminalis (BNST), and lateral septum. This strategic distribution provides a compelling anatomical basis for its role in anxiety modulation. Preclinical and clinical evidence demonstrates that elevated AVP signaling can enhance responses to threatening stimuli and promote anxiety-like behaviors, making the blockade of V1a receptors a rational and promising strategy for developing new anxiolytics.[2]

Mechanism of Action: The V1a Receptor Signaling Cascade

The V1a receptor is a canonical G-protein coupled receptor (GPCR) that signals through the Gαq/11 pathway. Understanding this cascade is fundamental to designing functional assays for antagonist screening.

Causality of the Pathway:

  • Ligand Binding: Arginine vasopressin (AVP) binds to the extracellular domain of the V1a receptor.

  • Conformational Change & G-Protein Activation: This binding induces a conformational change in the receptor, which activates the associated heterotrimeric G-protein, Gαq/11, by promoting the exchange of GDP for GTP.

  • Effector Enzyme Activation: The activated Gαq subunit dissociates and activates its primary effector, Phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol. This rapid increase in cytosolic Ca²⁺ is a hallmark of V1a receptor activation and is the most common readout for functional assays.[1]

  • PKC Activation: DAG, along with the increased Ca²⁺, activates Protein Kinase C (PKC), which then phosphorylates numerous downstream targets to modulate neuronal excitability and gene expression.

A V1a receptor antagonist competitively binds to the receptor, preventing AVP from initiating this signaling cascade and thereby blocking the downstream physiological effects.

V1aR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP AVP (Agonist) V1aR V1a Receptor AVP->V1aR Binds Antagonist V1a Antagonist Antagonist->V1aR Blocks Gq11 Gαq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC Activation DAG->PKC Co-activates Ca Ca²⁺ Release ER->Ca Triggers Ca->PKC Co-activates Response Neuronal Response Ca->Response PKC->Response

Caption: V1a Receptor Gq-coupled signaling pathway.

A Landscape of V1a Receptor Antagonists

The development of potent, selective, and orally bioavailable V1a antagonists that can cross the blood-brain barrier has been a major breakthrough for CNS research.

Compound NameSelectivity ProfileCNS PenetrantKey Research Findings / Status
Relcovaptan (SR-49059) Selective for V1a over V1b and V2.YesAn early tool compound; demonstrated anxiolytic effects in preclinical models.
JNJ-17308616 High affinity for human V1a, but less selective over rat V2.YesShowed efficacy in multiple rodent anxiety models (EPM, EZM, USV).[3]
SRX246 Highly selective for V1a.YesOrally available. Reduced anxiety-potentiated startle in humans[4]. Reduces aggression in Huntington's Disease[5][6][7]. In clinical trials for PTSD.[8]
Balovaptan (RG7314) Selective for V1a.YesOrally available. Awarded breakthrough therapy designation for Autism Spectrum Disorder (ASD)[9][10]. Investigated for improving social communication.[11][12][13]

Experimental Workflow for Antagonist Evaluation

A systematic, multi-tiered approach is essential for the robust evaluation of a novel V1a receptor antagonist. This workflow ensures that promising candidates are thoroughly vetted for potency, selectivity, and in vivo efficacy before advancing toward clinical development.

Workflow cluster_vitro Tier 1: In Vitro Characterization cluster_vivo Tier 2: In Vivo Preclinical Models cluster_trans Tier 3: Clinical Translation Bind Receptor Binding Assay (Determine Affinity, Ki) Func Functional Assay (Measure Potency, IC50) Bind->Func Confirm Functionality Select Selectivity Screening (V1b, V2, Oxytocin Receptors) Func->Select Assess Specificity PK Pharmacokinetics (PK) (Brain Penetration, Half-life) Select->PK Advance Candidate TE Target Engagement (Receptor Occupancy) PK->TE Inform Dosing Behav Behavioral Assays (EPM, Social Defeat, etc.) TE->Behav Validate Mechanism PoC Human Proof-of-Concept (e.g., Fear-Potentiated Startle) Behav->PoC Bridge to Humans Phase2 Phase II Trials (Patient Populations) PoC->Phase2 Evaluate Efficacy

Caption: A multi-tiered workflow for V1a antagonist evaluation.

Detailed Protocols: From Benchtop to Behavior

Protocol 1: Radioligand Receptor Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of a test antagonist for the human V1a receptor.

  • Scientific Rationale: This assay directly measures the physical interaction between the antagonist and the receptor. By competing against a radiolabeled ligand with a known affinity, we can calculate the affinity of the unlabeled test compound. This is the first critical step to confirm a compound hits the intended target.

  • Methodology:

    • Materials:

      • Cell membranes from HEK293 cells stably expressing the human V1a receptor.

      • Radioligand: [¹²⁵I]-linear AVP antagonist or similar high-affinity radioligand.

      • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

      • Non-specific control: 1 µM unlabeled AVP.

      • Test antagonist stock solutions in DMSO.

      • 96-well plates and glass fiber filters.

    • Procedure:

      • In a 96-well plate, add 25 µL of assay buffer.

      • Add 25 µL of test antagonist dilutions (typically 10-point, 1:3 serial dilutions).

      • Add 25 µL of radioligand (at a final concentration near its Kₔ).

      • Initiate the binding reaction by adding 125 µL of the V1aR membrane preparation (5-10 µg protein/well).

      • Control Wells: Prepare wells for total binding (no antagonist) and non-specific binding (1 µM unlabeled AVP).

      • Incubate for 120 minutes at 25°C with gentle agitation.

      • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

      • Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl).

      • Measure the radioactivity retained on the filters using a gamma counter.

    • Data Analysis & Self-Validation:

      • Subtract the non-specific binding counts from all other wells to get specific binding.

      • Plot the percent specific binding against the log concentration of the test antagonist.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of antagonist that inhibits 50% of specific binding).

      • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant. The Kₔ must be predetermined via a separate saturation binding experiment.

Protocol 2: In Vitro Functional Assay (Calcium Mobilization)
  • Objective: To determine the functional potency (IC₅₀) of a V1a antagonist by measuring its ability to block AVP-induced intracellular calcium release.

  • Scientific Rationale: Binding does not always equate to functional antagonism. This assay confirms that the antagonist not only binds to the V1a receptor but also effectively prevents it from signaling upon agonist stimulation.[14] The calcium flux is a direct and robust downstream consequence of V1aR activation.[15]

  • Methodology:

    • Materials:

      • CHO or HEK293 cells stably expressing the human V1a receptor.

      • Calcium-sensitive dye (e.g., Fluo-4 AM).

      • Pluronic F-127.

      • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

      • AVP stock solution.

      • Test antagonist stock solutions.

      • 384-well black, clear-bottom plates.

      • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

    • Procedure:

      • Cell Plating: Seed cells into 384-well plates and grow to confluence (24-48 hours).

      • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove cell culture media, add the loading solution, and incubate for 60 minutes at 37°C.

      • Compound Addition: Wash the cells with assay buffer. Add test antagonist dilutions to the wells and incubate for 15-30 minutes.

      • Agonist Stimulation & Measurement: Place the plate in the fluorescence reader. Establish a stable baseline reading for 10-20 seconds. Inject AVP at a predetermined EC₈₀ concentration (the concentration that elicits 80% of the maximal response) and immediately measure the fluorescence intensity over 2-3 minutes.

    • Data Analysis & Self-Validation:

      • The response is calculated as the maximum fluorescence peak minus the baseline.

      • Plot the percent inhibition of the AVP response against the log concentration of the test antagonist.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

      • Critical Controls: Run AVP alone (positive control), vehicle (negative control), and the antagonist alone at the highest concentration to ensure it has no intrinsic agonist activity.

Protocol 3: The Elevated Plus Maze (EPM) Test
  • Objective: To assess the anxiolytic potential of a V1a antagonist in rodents.

  • Scientific Rationale: The EPM is a widely validated model that leverages the innate conflict in rodents between the desire to explore a novel environment and the fear of open, elevated spaces.[16][17] A successful anxiolytic will reduce the aversion to the open arms, leading to increased exploration.[18]

  • Methodology:

    • Apparatus: A plus-shaped maze elevated from the floor, with two opposing open arms and two opposing closed arms. The apparatus should be equipped with an overhead camera connected to video tracking software.

    • Procedure:

      • Habituation: Acclimate animals to the testing room for at least 60 minutes before the test. The experimenter should handle the mice for several days leading up to the experiment.[16]

      • Drug Administration: Administer the V1a antagonist or vehicle via the appropriate route (e.g., intraperitoneal injection 30 minutes prior, or oral gavage 60 minutes prior). Dosing time must be optimized based on the compound's PK profile.

      • Test: Place the mouse in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.[19]

      • Data Acquisition: The tracking software automatically records key parameters.

      • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.[16]

    • Data Analysis & Self-Validation:

      • Primary Anxiety Measures:

        • % Time in Open Arms: (Time in open arms / 300s) * 100. An increase indicates an anxiolytic effect.

        • % Open Arm Entries: (Entries into open arms / Total arm entries) * 100. An increase also suggests an anxiolytic effect.

      • Locomotor Control:

        • Total Distance Traveled or Total Arm Entries: This is a crucial control parameter. A significant decrease in this measure suggests sedation, which could confound the results by non-specifically reducing all activity, including open arm exploration.

      • Statistical Analysis: Use an appropriate statistical test (e.g., t-test or ANOVA) to compare the drug-treated group to the vehicle control group. A positive control group treated with a known anxiolytic like diazepam is highly recommended for validating the assay's sensitivity.

Clinical Translation and Future Perspectives

The robust preclinical data for V1a antagonists has paved the way for clinical investigation. Proof-of-concept studies in humans, such as the NPU (No shock, Predictable shock, Unpredictable shock) threat test, have been instrumental. In this paradigm, the novel V1a antagonist SRX246 was shown to specifically decrease anxiety-potentiated startle, a translational biomarker of anxiety that is also reduced by traditional anxiolytics like SSRIs.[4] This finding strongly supports the therapeutic potential of V1a blockade.

Compounds like SRX246 and Balovaptan have advanced into Phase II clinical trials for a range of neuropsychiatric conditions including PTSD, irritability in Huntington's disease, and social communication deficits in ASD.[5][8][9][11] The future of this field lies in refining patient selection through genetic or imaging biomarkers and developing V1a receptor PET ligands to enable in vivo quantification of receptor occupancy, which will be invaluable for optimizing dosing and confirming target engagement in human subjects.[1][20][21]

References

Application Notes & Protocols: Probing the Cardiovascular Vasotocin/Vasopressin System with [1,6-Aminosuberic acid]-arginine-Vasotocin

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in cardiovascular pharmacology.

Introduction: The Critical Role of the AVP/AVT System in Cardiovascular Health

The neurohypophysial hormones Arginine Vasopressin (AVP) in mammals and its non-mammalian homolog Arginine Vasotocin (AVT) are potent regulators of cardiovascular and renal function.[1] While classically known for its role in water homeostasis, the AVP/AVT system is a critical player in blood pressure control, cardiac function, and the pathophysiology of cardiovascular diseases.[2][3] Elevated levels of AVP are a hallmark of conditions like heart failure and are associated with increased morbidity and mortality.[4] This has made the AVP/AVT signaling axis a significant target for therapeutic intervention.

This system exerts its effects through at least two key G protein-coupled receptor subtypes relevant to cardiovascular research:

  • V1a Receptors (V1aR): Found on vascular smooth muscle cells, platelets, and cardiomyocytes.[4][5] Their activation leads to vasoconstriction, platelet aggregation, and stimulation of myocardial hypertrophic growth.[6][7]

  • V2 Receptors (V2R): Primarily located in the renal collecting ducts, their stimulation mediates the antidiuretic effects of AVP/AVT by promoting water reabsorption.[5][8][9]

The development of specific receptor antagonists has been crucial for dissecting the roles of these pathways and has led to the clinical use of "vaptans" in treating hyponatremia and volume overload in heart failure.[10][11][12]

[1,6-Aminosuberic acid]-arginine-Vasotocin is a synthetic peptide analog of AVT.[13][14] The incorporation of aminosuberic acid at the N-terminus, replacing the disulfide bridge, is a common strategy to create potent and selective antagonists, particularly for the V1a receptor, exemplified by the well-known Manning compound.[15] This application note provides a technical guide for using this compound as a pharmacological tool to investigate the cardiovascular roles of the V1a receptor, offering detailed protocols for in vitro and in vivo applications.

Mechanism of Action: Dichotomy of Vasopressin Receptor Signaling

Understanding the distinct downstream signaling cascades of V1a and V2 receptors is fundamental to designing and interpreting experiments. Antagonists like this compound are designed to selectively block one of these pathways, allowing researchers to isolate its physiological contribution.

  • V1a Receptor Signaling: Upon AVP/AVT binding, the V1aR couples to Gαq/11 proteins. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the sarcoplasmic reticulum, leading to vascular smooth muscle contraction.[16] DAG, along with Ca2+, activates protein kinase C (PKC), which contributes to cellular responses including myocardial hypertrophy.[4][6][17]

  • V2 Receptor Signaling: The V2R couples to Gαs proteins, activating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[8][18] Elevated cAMP activates protein kinase A (PKA), which phosphorylates aquaporin-2 (AQP2) water channels. This promotes their translocation to the apical membrane of renal collecting duct cells, dramatically increasing water permeability and reabsorption.[5]

Vasopressin_Signaling cluster_0 V1a Receptor Pathway (Vasoconstriction / Hypertrophy) cluster_1 V2 Receptor Pathway (Antidiuresis) AVP1 AVP / AVT V1aR V1a Receptor AVP1->V1aR Gq Gαq/11 V1aR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR acts on PKC PKC DAG->PKC activates Ca ↑ [Ca2+]i SR->Ca releases Ca->PKC activates Response1 Smooth Muscle Contraction Cardiac Hypertrophy Ca->Response1 PKC->Response1 Antagonist [1,6-Asu]-AVT (Antagonist) Antagonist->V1aR blocks AVP2 AVP / AVT V2R V2 Receptor AVP2->V2R Gs Gαs V2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP ↑ cAMP ATP->cAMP PKA PKA cAMP->PKA activates AQP2v AQP2 Vesicles PKA->AQP2v phosphorylates AQP2m AQP2 Channels (Membrane) AQP2v->AQP2m translocates Response2 Water Reabsorption AQP2m->Response2

Caption: V1a and V2 receptor signaling pathways.

Compound Profile & Preparation

PropertyDescription
Full Name This compound
Synonyms Asu(1,6)-Arg-Vasotocin
Molecular Formula C43H65N13O12S2 (Note: Varies based on salt form)
Appearance White lyophilized powder
Predicted Selectivity Potent V1a receptor antagonist. Lower affinity for V2 and oxytocin receptors is expected based on the Asu(1,6) modification, but must be empirically verified.
Solubility Soluble in water or aqueous buffers (e.g., PBS, HEPES). For stock solutions, use sterile, nuclease-free water.
Storage Store lyophilized powder at -20°C. Once reconstituted, aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stable for several weeks at -20°C in solution.

Protocol: Reconstitution

  • Causality: Reconstituting under sterile conditions prevents microbial contamination, which is critical for cell-based assays. Using a precise volume ensures accurate final concentration for reproducible results.

  • Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

  • Under a sterile hood, add the required volume of sterile water to create a stock solution (e.g., 1 mM).

  • Gently vortex or pipette up and down to dissolve the powder completely. Avoid vigorous shaking which can cause peptide degradation.

  • Aliquot into low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.

Application 1: In Vitro Assessment of Vascular Reactivity

Objective: To quantify the V1a antagonistic activity of this compound on AVP-induced vasoconstriction in isolated arteries.

Rationale (Expertise): Wire myography is a gold-standard technique that allows for the direct measurement of isometric tension in small blood vessel segments. This in vitro setup removes confounding systemic factors (like neural input and circulating hormones), enabling the precise characterization of a compound's direct effect on vascular smooth muscle. By constructing a concentration-response curve for AVP in the presence and absence of the antagonist, we can calculate its potency (pA2 value), providing a robust, quantitative measure of its V1a receptor blockade.

Myography_Workflow A 1. Dissect & Isolate Artery (e.g., Rat Thoracic Aorta) B 2. Cut into 2mm Rings A->B C 3. Mount Rings in Myograph (Organ Bath with PSS Buffer, 37°C, 95% O2/5% CO2) B->C D 4. Normalization Procedure (Determine Optimal Resting Tension) C->D E 5. Viability & Contractility Check (High K+ PSS, Phenylephrine) D->E F 6. Pre-incubation (30 min with Vehicle or Antagonist) E->F G 7. Cumulative Concentration-Response (Add increasing concentrations of AVP) F->G H 8. Data Acquisition (Record Isometric Tension) G->H I 9. Analysis (Calculate EC50, Schild Regression for pA2) H->I

Caption: Experimental workflow for wire myography.

Protocol: Isolated Artery Wire Myography

  • Tissue Preparation:

    • Humanely euthanize a rat (e.g., Wistar or Sprague-Dawley) according to approved institutional animal care protocols.

    • Immediately excise the thoracic aorta and place it in cold, oxygenated Physiological Salt Solution (PSS).

    • Carefully clean the aorta of adhering fat and connective tissue. Cut the aorta into 2-3 mm rings. Causality: Endothelium removal (by gentle rubbing) can be performed to study direct smooth muscle effects, but endothelium-intact preparations are also valuable.

  • Mounting and Equilibration:

    • Mount each aortic ring on two stainless steel wires in an organ bath of a wire myograph system containing PSS, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension.

  • Validation (Trustworthiness):

    • Perform a "wake-up" stimulation with a high-potassium PSS solution to confirm vessel viability.

    • Wash out the K+ solution and perform a test contraction with a standard agonist like Phenylephrine (1 µM) or AVP (10 nM) to ensure a stable, reproducible contractile response.

  • Antagonist Protocol:

    • After washout and return to baseline, pre-incubate the rings for 30 minutes with either vehicle (PSS) or a single concentration of this compound (e.g., 10 nM, 100 nM, 1 µM).

    • Generate a cumulative concentration-response curve to Arginine Vasopressin (e.g., 10⁻¹¹ to 10⁻⁶ M).

    • Record the maximum tension generated at each AVP concentration.

  • Data Analysis:

    • Express the contraction at each AVP concentration as a percentage of the maximum contraction induced by high-K+ PSS.

    • Plot the % contraction against the log[AVP] and fit the data to a sigmoidal curve to determine the EC50 (concentration for 50% maximal response).

    • Expected Result: In the presence of the antagonist, the AVP concentration-response curve should exhibit a rightward parallel shift, indicating competitive antagonism. The EC50 value will increase.

    • Perform a Schild regression analysis to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in agonist concentration to elicit the original response. A higher pA2 value indicates greater antagonist potency.

Application 2: Investigating Cardiomyocyte Hypertrophy

Objective: To determine if this compound can prevent AVP-induced hypertrophic signaling in cultured cardiomyocytes.

Rationale (Expertise): Pathological cardiac hypertrophy is a key component of heart failure progression, and AVP, acting through V1a receptors on cardiomyocytes, is a known hypertrophic stimulus.[4][17] In vitro models using neonatal rat ventricular myocytes (NRVMs) or, increasingly, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide a controlled environment to dissect the cellular signaling involved.[19][20][21] By measuring established markers of hypertrophy—such as cell size and the expression of fetal genes like ANP and BNP—we can directly assess the ability of a V1a antagonist to block this pathological response.

Protocol: Hypertrophy Assay in hiPSC-Cardiomyocytes

  • Cell Culture:

    • Culture hiPSC-CMs according to the manufacturer's protocol until they form a spontaneously beating syncytium.[22]

    • Two days before the experiment, switch to a serum-free medium to reduce baseline activation of growth pathways. Causality: Serum contains numerous growth factors that can induce hypertrophy, masking the specific effect of AVP.

  • Experimental Treatment (Self-Validating Design):

    • Prepare treatment groups in triplicate:

      • Vehicle Control: Serum-free medium only.

      • Agonist Control: AVP (e.g., 100 nM).

      • Antagonist Control: this compound (e.g., 1 µM).

      • Test Group: Pre-incubate cells with the antagonist (1 µM) for 1 hour, followed by the addition of AVP (100 nM).

    • Incubate cells for 48 hours.

  • Endpoint Analysis 1: Immunofluorescence for Cell Size:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Stain with an antibody against a sarcomeric protein (e.g., α-actinin) and a nuclear stain (DAPI).

    • Capture images using fluorescence microscopy.

    • Use image analysis software (e.g., ImageJ) to measure the surface area of at least 100 individual cardiomyocytes per condition.

    • Expected Result: AVP treatment should significantly increase cell surface area compared to the vehicle. The antagonist + AVP group should show a cell size similar to the vehicle control, demonstrating blockade of the hypertrophic effect.

  • Endpoint Analysis 2: Gene Expression by qRT-PCR:

    • Lyse cells and extract total RNA.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR using primers for hypertrophic marker genes (NPPA for ANP, NPPB for BNP) and a housekeeping gene (GAPDH).

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

    • Expected Result: AVP should significantly upregulate NPPA and NPPB expression. This upregulation should be attenuated in the group pre-treated with the antagonist.

References

Application Notes and Protocols: Agonist and Antagonist Interactions at the V1a Receptor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arginine Vasopressin Receptor 1A (AVPR1A or V1aR) is a critical G-protein coupled receptor (GPCR) that plays a pivotal role in a diverse range of physiological processes.[1] As a member of the rhodopsin-like GPCR family, the V1a receptor is the primary mediator of the vasoconstrictive effects of its endogenous ligand, arginine vasopressin (AVP).[2] Its expression in vascular smooth muscle, platelets, hepatocytes, and the brain underscores its importance in cardiovascular regulation, hemostasis, metabolism, and complex social behaviors.[2] Dysregulation of V1a receptor signaling has been implicated in various pathological conditions, including hypertension, heart failure, and stress-related psychiatric disorders, making it a compelling target for therapeutic intervention.[2][3]

These application notes provide a comprehensive guide for researchers studying agonist and antagonist interactions at the V1a receptor. We will delve into the molecular mechanisms of V1a receptor signaling and provide detailed, field-proven protocols for characterizing the binding and functional activity of novel compounds. This guide is designed to equip researchers with the foundational knowledge and practical methodologies necessary to confidently investigate V1a receptor pharmacology.

V1a Receptor Signaling Pathways

Upon agonist binding, the V1a receptor undergoes a conformational change that facilitates its interaction with heterotrimeric G-proteins, primarily of the Gq/11 family.[1][4][5] This initiates a canonical signaling cascade that is central to the receptor's physiological effects.

Canonical Gq/11 Signaling Pathway:

  • G-Protein Activation: Agonist binding promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq/11 protein.

  • PLC Activation: The activated Gαq/11 subunit dissociates from the βγ-subunits and stimulates Phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6]

  • PKC Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to cellular responses such as smooth muscle contraction.

G-Protein-Independent Signaling:

In addition to the canonical G-protein-mediated pathway, the V1a receptor can also signal through a G-protein-independent mechanism involving β-arrestins.[8] Following agonist-induced phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This interaction not only mediates receptor desensitization and internalization but can also initiate distinct signaling cascades by acting as scaffolds for other signaling proteins, such as mitogen-activated protein kinases (MAPKs).

Diagram of the V1a Receptor Signaling Pathway

V1a_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum V1aR V1a Receptor Gq Gq/11 V1aR->Gq Activation PLC PLC Gq->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG Hydrolysis of PIP2 IP3R IP3 Receptor IP3->IP3R Binding PKC PKC DAG->PKC Activation Ca Ca2+ Ca->PKC Activation Cellular_Response Cellular Response (e.g., Contraction) PKC->Cellular_Response Phosphorylation IP3R->Ca Ca2+ Release Agonist Agonist (AVP) Agonist->V1aR Binding

Caption: V1a receptor signaling cascade.

Characterizing Ligand Interactions at the V1a Receptor

A thorough understanding of how a compound interacts with the V1a receptor requires a multi-faceted approach that combines binding assays to determine affinity and functional assays to assess efficacy.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[9] These assays utilize a radiolabeled ligand (a compound tagged with a radioactive isotope, such as ³H or ¹²⁵I) to directly measure binding to the receptor.

1. Membrane Preparation

The first step in performing a radioligand binding assay is to prepare a source of the V1a receptor. This is typically in the form of cell membranes from a cell line that recombinantly expresses a high level of the receptor, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.[10][11][12][13]

Protocol: Membrane Preparation from Cultured Cells

  • Cell Culture: Culture HEK293 or CHO cells stably expressing the human V1a receptor in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Harvest: Gently scrape the cells from the culture plates into ice-cold phosphate-buffered saline (PBS).

  • Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard method such as the Bradford or BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Diagram of the Competitive Binding Assay Workflow

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes V1aR Membranes Incubation Incubation (Equilibrium) Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Unlabeled_Ligand Unlabeled Ligand (Test Compound) Unlabeled_Ligand->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Competition_Curve Competition Curve Counting->Competition_Curve IC50 IC50 Determination Competition_Curve->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

2. Saturation Binding Assay

This assay is used to determine the density of receptors in a membrane preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

Protocol: Saturation Binding Assay

  • Assay Setup: In a 96-well plate, set up duplicate wells for total binding and non-specific binding.

  • Radioligand Addition: To all wells, add increasing concentrations of the radiolabeled V1a antagonist (e.g., [³H]-SR 49059).

  • Non-Specific Binding: To the non-specific binding wells, add a high concentration of an unlabeled V1a antagonist (e.g., 10 µM SR 49059) to saturate the receptors.

  • Membrane Addition: Add the prepared V1a receptor membranes to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding against the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax values.

3. Competitive Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled test compound for the V1a receptor by measuring its ability to compete with a fixed concentration of a radiolabeled ligand.

Protocol: Competitive Binding Assay

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the unlabeled test compound.

  • Compound Addition: Add the unlabeled test compound at various concentrations to the appropriate wells. To the non-specific binding wells, add a high concentration of an unlabeled V1a antagonist.

  • Radioligand Addition: Add a fixed concentration of the radiolabeled V1a antagonist (typically at its Kd concentration) to all wells.

  • Membrane Addition: Add the prepared V1a receptor membranes to all wells.

  • Incubation, Filtration, and Counting: Follow steps 5-8 from the Saturation Binding Assay protocol.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

LigandTypeSpeciesKi (nM)Reference(s)
Arginine Vasopressin (AVP)Endogenous AgonistHuman1.8 ± 0.4[1]
Selepressin (FE 202158)Selective AgonistHuman-[4][8]
F-180Selective AgonistHuman11[14]
SR 49059 (Relcovaptan)Selective AntagonistHuman1.1 - 6.3[5]
SRX246Selective AntagonistHuman0.3[8]
Balovaptan (RG7314)Selective AntagonistHuman1[8]

Table 1: Binding Affinities (Ki) of Selected V1a Receptor Ligands.

Functional Assays

Functional assays are essential for determining whether a ligand that binds to the V1a receptor acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces the basal activity of the receptor).

1. Calcium Mobilization Assay

This is a widely used functional assay for Gq-coupled receptors like the V1a receptor. It measures the increase in intracellular calcium concentration following receptor activation.

Protocol: FLIPR-Based Calcium Mobilization Assay

  • Cell Culture: Plate HEK293 or CHO cells stably expressing the V1a receptor in black-walled, clear-bottom 96-well plates and grow overnight.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) dissolved in assay buffer. Incubate the plate at 37°C for 60 minutes in the dark to allow the cells to take up the dye.

  • Compound Preparation: Prepare serial dilutions of the agonist or antagonist compounds in assay buffer.

  • Assay Measurement: Place the cell plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • Agonist Mode: To measure agonist activity, establish a baseline fluorescence reading for each well and then inject the agonist compounds. Continuously record the fluorescence signal for 60-90 seconds to capture the peak calcium response.

  • Antagonist Mode: To measure antagonist activity, pre-incubate the cells with the antagonist compounds for 15-30 minutes before adding a fixed concentration of a known V1a agonist (e.g., AVP at its EC80 concentration).

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. For agonists, plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values. For antagonists, the IC50 value can be determined by measuring the inhibition of the agonist-induced response.

Diagram of the Antagonist Mode in a Functional Assay

Antagonist_Functional_Assay Start Start Add_Antagonist Add Antagonist (Varying Concentrations) Start->Add_Antagonist Pre_Incubate Pre-incubate Add_Antagonist->Pre_Incubate Add_Agonist Add Agonist (Fixed Concentration, e.g., EC80) Pre_Incubate->Add_Agonist Measure_Response Measure Cellular Response (e.g., Calcium Flux) Add_Agonist->Measure_Response Analyze_Inhibition Analyze Inhibition (Determine IC50) Measure_Response->Analyze_Inhibition End End Analyze_Inhibition->End

Caption: Workflow for determining antagonist activity in a functional assay.

2. Inositol Phosphate Accumulation Assay

This assay provides a more direct measure of the V1a receptor's Gq-coupled signaling pathway by quantifying the accumulation of inositol phosphates (IPs), the downstream products of PLC activation.

Protocol: HTRF-Based Inositol Phosphate (IP-One) Assay

  • Cell Culture: Plate V1a-expressing cells in a 96-well plate and culture overnight.

  • Compound Addition: Add agonist or antagonist compounds to the wells.

  • Stimulation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[7]

  • Cell Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents. These typically include an IP1-d2 acceptor and an anti-IP1-cryptate donor.

  • Incubation: Incubate the plate at room temperature in the dark to allow the detection reagents to bind.

  • Measurement: Read the plate on an HTRF-compatible plate reader. The HTRF signal is inversely proportional to the amount of IP1 produced.

  • Data Analysis: Calculate the IP1 concentration based on a standard curve. Determine EC50 or IC50 values as described for the calcium mobilization assay.

Conclusion

The V1a receptor continues to be a subject of intense research interest due to its multifaceted physiological roles and its potential as a therapeutic target. The protocols and information provided in these application notes offer a robust framework for the comprehensive characterization of agonist and antagonist interactions at the V1a receptor. By employing a combination of radioligand binding assays to determine affinity and functional assays to assess efficacy, researchers can gain a detailed understanding of the pharmacological properties of novel compounds, thereby accelerating the drug discovery and development process.

References

Application Notes and Protocols for [1,6-Aminosuberic acid]-arginine-Vasotocin in Rodent Studies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of [1,6-Aminosuberic acid]-arginine-Vasotocin, a synthetic analog of the neurohypophyseal hormone Arginine Vasotocin (AVT), in rodent models. This document outlines the scientific rationale, dosage considerations, and detailed protocols for in vivo administration.

Introduction to this compound

Arginine Vasotocin (AVT) is a highly conserved nonapeptide hormone in non-mammalian vertebrates, homologous to Arginine Vasopressin (AVP) and oxytocin in mammals.[1][2] AVT and AVP are key modulators of social and reproductive behaviors, osmoregulation, and cardiovascular function.[1][2] These effects are primarily mediated through vasopressin (V1a, V1b, V2) and oxytocin type receptors. In rodent research, the manipulation of the vasopressin/vasotocin system is a critical tool for investigating the neural underpinnings of anxiety, aggression, social recognition, and other complex behaviors.[3]

This compound is a synthetic analog of AVT.[4] The substitution with aminosuberic acid suggests that this compound is likely designed to be a more stable or potent antagonist of vasopressin/vasotocin receptors, particularly the V1a receptor, which is densely expressed in brain regions associated with social behaviors. While direct in vivo studies in rodents are not extensively documented in publicly available literature, its structural similarity to other V1a antagonists allows for the formulation of robust experimental protocols. Research with this compound is anticipated to focus on its potential to modulate social behaviors, anxiety-like states, and other CNS processes regulated by the vasopressin system.

Mechanism of Action: The V1a Receptor Signaling Pathway

This compound is presumed to act as an antagonist at the V1a receptor. The canonical signaling pathway of the V1a receptor, a G-protein coupled receptor (GPCR), is initiated by the binding of endogenous ligands like AVP. This binding activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). These downstream signaling events lead to various cellular responses that underpin the physiological and behavioral effects of AVP. As an antagonist, this compound would competitively bind to the V1a receptor, thereby inhibiting this signaling cascade.

V1a_Signaling_Pathway cluster_membrane Cell Membrane V1a V1a Receptor Gq11 Gq/11 V1a->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates AVP Arginine Vasopressin (AVP) AVP->V1a Binds & Activates Antagonist [1,6-Aminosuberic acid] -arginine-Vasotocin Antagonist->V1a Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

V1a Receptor Signaling Pathway and Antagonism.

Dosage Considerations for Rodent Studies

Determining the optimal dosage for a novel compound requires empirical investigation. Due to the limited availability of direct dosage data for this compound in rodents, a pilot dose-response study is strongly recommended. The following table provides dosage information for related vasopressin/vasotocin receptor antagonists, which can serve as a starting point for designing such a study.

CompoundAnimal ModelRoute of AdministrationEffective Dosage RangeReference
JNJ-17308616 (V1a Antagonist)RatOral (p.o.)30 - 100 mg/kg[3]
ML389 (V1a Antagonist)MouseOral (p.o.)10 mg/kg[5][6]
OPC21268 (V1aR Antagonist)MouseNot SpecifiedNot Specified[7]
SSR149415 (V1bR Antagonist)MouseNot SpecifiedNot Specified[7]

Note: The dosages for small molecule, non-peptide antagonists may differ significantly from those required for peptide-based antagonists like this compound. Peptides often have different pharmacokinetic profiles and may require direct central administration (e.g., intracerebroventricular) to bypass the blood-brain barrier.

For a novel peptide antagonist, a starting dose for intracerebroventricular (ICV) administration could be in the range of 0.1 - 10 µg per animal , based on typical dosages for neuropeptides. For systemic administration (e.g., subcutaneous or intraperitoneal), a higher starting dose in the range of 0.1 - 1 mg/kg may be necessary, with the acknowledgment that peripheral administration may not achieve significant central receptor occupancy.

Experimental Protocols

Reagent Preparation

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), sterile filtered (if required for solubility)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Protocol for Reconstitution:

  • Determine the required concentration: Based on your pilot study design, calculate the desired stock concentration. It is advisable to prepare a stock solution that is 10-100 times more concentrated than the final working solution.

  • Reconstitution: Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom. Reconstitute the peptide in a minimal amount of sterile PBS. If solubility is an issue, a small percentage of DMSO (e.g., 5-10%) can be used to initially dissolve the peptide, followed by dilution with PBS.[8] Ensure the final concentration of DMSO in the injected solution is minimal to avoid toxicity.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Routes of Administration

The choice of administration route is critical and depends on the research question. For targeting central V1a receptors, direct intracerebroventricular (ICV) injection is often the most effective method. For assessing peripheral effects or if the compound is known to cross the blood-brain barrier, systemic routes like subcutaneous (SC) or intraperitoneal (IP) injections can be used.

Protocol 1: Intracerebroventricular (ICV) Injection in Mice

This protocol is adapted from established procedures for ICV injections.[9][10][11]

Materials:

  • Anesthetized mouse

  • Stereotaxic frame

  • Microsyringe (e.g., Hamilton syringe) with a 28-gauge needle

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Warming pad

  • Sterile surgical instruments

  • 70% ethanol and sterile swabs

  • Reconstituted this compound solution

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse using an IACUC-approved method. Place the animal in the stereotaxic frame and ensure it is securely positioned. Apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and sterilize the area with 70% ethanol.

  • Locate Bregma: Make a midline incision in the scalp to expose the skull. Identify the bregma, the intersection of the sagittal and coronal sutures.

  • Determine Injection Coordinates: The coordinates for the lateral ventricle in mice are typically: Anterior/Posterior (AP): -0.2 mm from bregma; Medial/Lateral (ML): ±1.0 mm from the midline; Dorsal/Ventral (DV): -2.5 mm from the skull surface.[10] These coordinates may need to be adjusted based on the mouse strain and age.

  • Drill a Burr Hole: Carefully drill a small hole at the determined coordinates, avoiding damage to the underlying dura mater.

  • Injection: Lower the microsyringe needle to the target DV coordinate. Slowly infuse the desired volume (typically 1-5 µL) of the peptide solution over several minutes (e.g., 1 µL/min) to allow for diffusion and prevent a rapid increase in intracranial pressure.[10]

  • Post-Injection: Leave the needle in place for an additional 3-5 minutes to minimize backflow upon withdrawal.[10] Slowly retract the needle.

  • Closure and Recovery: Suture or staple the scalp incision. Remove the animal from the stereotaxic frame and place it on a warming pad until it recovers from anesthesia. Monitor the animal closely during the recovery period.

ICV_Workflow start Start anesthesia Anesthetize Mouse start->anesthesia stereotaxic Mount in Stereotaxic Frame anesthesia->stereotaxic incision Scalp Incision & Bregma Identification stereotaxic->incision coordinates Determine Injection Coordinates (AP, ML, DV) incision->coordinates drill Drill Burr Hole coordinates->drill injection Slowly Inject Peptide Solution (1-5 µL) drill->injection wait Wait 3-5 min Post-Injection injection->wait withdraw Withdraw Needle Slowly wait->withdraw closure Suture Incision withdraw->closure recovery Monitor Recovery on Warming Pad closure->recovery end End recovery->end

Workflow for Intracerebroventricular (ICV) Injection.

Protocol 2: Subcutaneous (SC) Injection in Mice

This is a less invasive method for systemic administration.[12][13][14][15]

Materials:

  • Conscious or briefly restrained mouse

  • Sterile syringe (0.5-1 mL) with a 25-27 gauge needle

  • Reconstituted this compound solution

  • 70% ethanol

Procedure:

  • Calculate Dosage: Weigh the mouse and calculate the required injection volume based on the desired mg/kg dose. The maximum recommended injection volume for SC administration in mice is typically 5-10 mL/kg per site.[13]

  • Restraint: Manually restrain the mouse by scruffing the loose skin over the shoulders and neck.[12][14]

  • Injection Site: The preferred site for SC injection is the interscapular area (scruff of the neck) where the skin is loose.

  • Injection: Tent the skin at the injection site. Insert the needle at the base of the tented skin, parallel to the body, into the subcutaneous space.[12][14] Be careful not to puncture the underlying muscle or pass through the other side of the skin fold.

  • Aspirate: Gently pull back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a different site with a fresh needle.[14]

  • Administer: Inject the solution at a steady rate. A small bleb or pocket of fluid will form under the skin.

  • Withdrawal: Withdraw the needle and gently apply pressure to the injection site for a moment to prevent leakage.

  • Post-Procedure: Return the mouse to its cage and monitor for any adverse reactions.

Conclusion and Best Practices

The study of this compound in rodents holds promise for advancing our understanding of the neurobiology of social behavior. Due to the novelty of this compound in in vivo rodent models, a systematic approach to dose-finding is essential for generating reliable and reproducible data. Researchers should always adhere to IACUC-approved protocols and ensure proper training in the described techniques to maintain the highest standards of animal welfare and scientific integrity.

References

Application Notes & Protocols: In Vitro Assays for V1a Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Vasopressin V1a Receptor

The Arginine Vasopressin Receptor 1A (AVPR1A), commonly known as the V1a receptor (V1aR), is a critical G protein-coupled receptor (GPCR) involved in a multitude of physiological processes.[1][2] As a member of the Class A rhodopsin-like GPCR family, it is activated by the neuropeptide hormone arginine vasopressin (AVP).[1][3][4] V1a receptors are widely distributed, with significant expression in vascular smooth muscle, platelets, hepatocytes, and throughout the central nervous system.[1][5][6]

Upon AVP binding, the V1a receptor primarily couples to Gαq/11 proteins.[2][7] This initiates a well-defined signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][8] The subsequent increase in intracellular calcium and activation of protein kinase C (PKC) mediate the receptor's downstream effects, including vasoconstriction, glycogenolysis, and complex social behaviors.[1][2][6] Given its central role in both peripheral and central pathways, the V1a receptor is a key target for drug discovery programs aimed at treating cardiovascular diseases, psychiatric disorders, and social behavioral conditions.[3][5]

These application notes provide a comprehensive guide to the most common in vitro binding assays used to characterize the interaction of novel compounds with the V1a receptor. We will explore the principles, detailed protocols, and data analysis for both traditional radioligand binding assays and modern fluorescence-based techniques, offering researchers the foundational knowledge to establish robust and reliable screening platforms.

V1a Receptor Signaling Pathway

The canonical signaling pathway for the V1a receptor is initiated by ligand binding and culminates in the mobilization of intracellular calcium. This process is fundamental to the receptor's physiological functions.

V1aR_Signaling cluster_membrane Plasma Membrane V1aR V1a Receptor Gq11 Gαq/11 V1aR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis AVP Arginine Vasopressin (AVP) AVP->V1aR Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_ER->PKC Co-activation Response Cellular Response (e.g., Vasoconstriction) PKC->Response

Caption: Canonical V1aR Gq-mediated signaling pathway.

Section 1: Radioligand Binding Assays - The Gold Standard

Radioligand binding assays remain the benchmark for quantifying receptor-ligand interactions due to their high sensitivity and direct measurement of binding.[9][10][11] These assays typically use a competitive format where an unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]-AVP) for binding to the V1a receptor, usually present in a membrane preparation from cells or tissues.[12][13]

Principle of Competitive Radioligand Binding

The core principle is the law of mass action. A fixed concentration of radioligand and receptor preparation is incubated with increasing concentrations of a competing, unlabeled test compound. As the concentration of the test compound increases, it displaces the radioligand from the receptor, resulting in a decrease in measured radioactivity. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration).[13]

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for a typical V1aR radioligand binding assay.

Detailed Protocol: [³H]-Arginine Vasopressin Competition Assay

This protocol is a representative example for determining the binding affinity of a test compound for the human V1a receptor.

Materials:

  • Receptor Source: Membrane preparation from CHO-K1 or HEK293 cells stably expressing the human V1a receptor.

  • Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP), specific activity ~50-80 Ci/mmol.

  • Unlabeled Ligand (for non-specific binding): Arginine Vasopressin (AVP), cold.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail: A high-efficiency cocktail compatible with microplates.

  • Equipment: 96-well plate vacuum manifold, liquid scintillation counter (e.g., MicroBeta TriLux).

Procedure:

  • Reagent Preparation:

    • Thaw the V1aR membrane preparation on ice and dilute to the desired concentration (e.g., 5-15 µg protein/well) in Assay Buffer. Keep on ice.

    • Prepare serial dilutions of the test compound in Assay Buffer.

    • Prepare a solution of [³H]-AVP in Assay Buffer at a concentration near its Kd (e.g., 0.5-1.5 nM).

    • Prepare a high concentration of unlabeled AVP (e.g., 1 µM) for determining non-specific binding (NSB).

  • Assay Plate Setup (Final Volume: 250 µL): [14]

    • Total Binding (TB): Add 150 µL of diluted membranes, 50 µL of Assay Buffer (vehicle), and 50 µL of [³H]-AVP solution.

    • Non-Specific Binding (NSB): Add 150 µL of diluted membranes, 50 µL of 1 µM unlabeled AVP, and 50 µL of [³H]-AVP solution.

    • Test Compound: Add 150 µL of diluted membranes, 50 µL of the test compound dilution, and 50 µL of [³H]-AVP solution.

  • Incubation:

    • Seal the plate and incubate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[14]

  • Filtration:

    • Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked GF/C filter plate using a vacuum manifold.[12][14]

    • Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter plate for 30-60 minutes at 50°C.

    • Add scintillation cocktail to each well and count the radioactivity in a liquid scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding: Specific Binding (SB) is the portion of ligand binding that is saturable and displaceable. It is calculated for each data point:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound. The data should form a sigmoidal dose-response curve.

  • Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the curve and determine the IC50 value.

  • Calculate the Inhibition Constant (Ki): The IC50 is dependent on the concentration of the radioligand used in the assay.[15][16] To determine the intrinsic binding affinity of the test compound (Ki), the Cheng-Prusoff equation must be used.[15][17]

    • Formula: Ki = IC50 / (1 + ([L] / Kd))

    • Where:

      • IC50: The experimentally determined half-maximal inhibitory concentration.

      • [L]: The concentration of the radioligand ([³H]-AVP) used in the assay.

      • Kd: The equilibrium dissociation constant of the radioligand for the V1a receptor (must be determined separately via a saturation binding experiment).

Section 2: Fluorescence-Based Assays - High-Throughput Alternatives

While powerful, radioligand assays involve the handling and disposal of radioactive materials. Fluorescence-based assays offer non-radioactive, homogeneous (no-wash) alternatives that are highly amenable to high-throughput screening (HTS).

Fluorescence Polarization (FP) Assays

Principle: FP assays measure the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger molecule, like a receptor.[18][19] A small, fluorescently labeled V1aR ligand (tracer) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. Upon binding to the much larger V1a receptor, the tracer's rotation slows dramatically. This causes the emitted light to remain highly polarized.[18][20] In a competitive format, an unlabeled test compound displaces the fluorescent tracer from the receptor, causing a decrease in the measured fluorescence polarization.[21]

Protocol Outline:

  • Reagents: V1aR membrane preparation, a fluorescently labeled V1aR ligand (tracer), and test compounds.

  • Procedure: Add receptor, tracer, and test compound (at various concentrations) to a low-volume black microplate.

  • Incubation: Incubate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.

  • Detection: Read the fluorescence polarization on a plate reader equipped with appropriate polarizing filters.

  • Analysis: Plot the change in millipolarization (mP) units against the log concentration of the test compound to determine the IC50.

Homogeneous Time-Resolved Fluorescence (HTRF) Assays

Principle: HTRF is a robust technology based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore. For a V1aR binding assay, this typically involves a receptor tagged with a donor (e.g., Europium cryptate) and a fluorescently labeled ligand (the acceptor). When the ligand binds to the receptor, the donor and acceptor are brought into close proximity, allowing FRET to occur. Excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength. An unlabeled test compound competes with the fluorescent ligand, disrupting FRET and causing a decrease in the acceptor signal.

Protocol Outline:

  • Reagents: Donor-labeled V1a receptor (e.g., via a tagged antibody or direct labeling), an acceptor-labeled V1aR ligand, and test compounds.

  • Procedure: Add receptor, labeled ligand, and test compounds to a microplate.

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Detection: Read the plate on an HTRF-compatible reader, measuring emission at both the donor and acceptor wavelengths.

  • Analysis: The ratio of the acceptor to donor signals is calculated and plotted against the log concentration of the test compound to determine the IC50.

Section 3: Assay Validation and Quality Control

To ensure the reliability and reproducibility of any binding assay, it is crucial to perform rigorous validation.

Key Parameters:

  • Signal Window: The difference between the total binding and non-specific binding signals. A larger window provides a more robust assay.

  • Z'-Factor: A statistical parameter used to evaluate the quality of an HTS assay.[22][23][24] It reflects both the signal dynamic range and the data variation.[22]

    • Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

      • Where μ is the mean and σ is the standard deviation of the positive (p, e.g., total binding) and negative (n, e.g., non-specific binding) controls.

    • Interpretation: [23][25]

      • Z' > 0.5: An excellent assay.

      • 0 < Z' ≤ 0.5: A marginal or acceptable assay.

      • Z' < 0: The assay is not suitable for screening.

Data Presentation: Comparative Ligand Affinities

The following table provides a summary of binding affinities (Ki) for several known ligands at the human V1a receptor, derived from radioligand binding studies. This data serves as a useful reference for validating new assays and comparing novel compounds.

Ligand NameLigand TypeHuman V1aR Ki (nM)Reference
Arginine Vasopressin (AVP)Endogenous Agonist~0.5 - 4.7[26]
Oxytocin (OT)Endogenous Agonist~36 - 495[26]
SRX246Selective Antagonist~0.61[27]
Manning CompoundSelective Antagonist~6.87 (in hamster)[26]
[d(CH2)5,Tyr(Me)2]-AVPSynthetic Antagonist~0.1 - 1.0[5]

Note: Ki values can vary between studies depending on the exact experimental conditions, such as radioligand, temperature, and buffer composition.

References

Troubleshooting & Optimization

Technical Support Center: [1,6-Aminosuberic acid]-arginine-Vasotocin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [1,6-Aminosuberic acid]-arginine-Vasotocin. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this synthetic peptide analog. By understanding the physicochemical principles governing its behavior in solution, you can ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Molecule

This compound is a synthetic analog of the neurohypophyseal hormone arginine-vasotocin (AVT). The replacement of the disulfide bridge with a more stable aminosuberic acid linkage enhances its metabolic stability, making it a valuable tool in endocrinological and neurological research. However, like many peptides, its handling and solubilization require careful consideration to prevent aggregation and ensure accurate concentrations in your assays.

The primary factors influencing the solubility of any peptide are its amino acid composition, net charge at a given pH, hydrophobicity, and its propensity to form secondary structures.[1][2][3] This guide will provide a systematic approach to successfully solubilizing and handling this peptide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: For most peptides, the initial solvent of choice should be sterile, distilled, or deionized water.[2] Given that arginine-vasotocin and its analogs are peptide hormones that function in aqueous physiological environments, water is the most appropriate starting point. Before attempting to dissolve the entire sample, it is highly recommended to test the solubility with a small aliquot to prevent the potential loss of valuable material.[4][5]

Q2: My peptide did not dissolve in water. What should I do next?

A2: If solubility in water is limited, the next step is to modulate the pH of the solution. The net charge of a peptide is pH-dependent and significantly influences its solubility.[1][6] For this compound, which contains a basic arginine residue, the peptide will have a net positive charge at a pH below its isoelectric point (pI). Therefore, adding a small amount of a dilute acidic solution, such as 10% acetic acid, can facilitate dissolution.[4][6][7] Conversely, if the peptide were acidic, a dilute basic solution like ammonium bicarbonate would be recommended.[7]

Q3: Can I use organic solvents like DMSO or DMF to dissolve this peptide?

A3: Yes, organic solvents can be used, particularly if the peptide has significant hydrophobic character or if pH adjustment is unsuccessful.[8][9] Dimethyl sulfoxide (DMSO) is a common choice for creating concentrated stock solutions.[7] However, it is crucial to first dissolve the peptide completely in a minimal amount of 100% DMSO and then slowly add the aqueous buffer to the desired final concentration while gently vortexing.[2] This prevents the peptide from precipitating out of solution. Be mindful that the final concentration of DMSO in your assay should be kept low (typically <1%) as it can be toxic to cells.[6]

Q4: Is sonication a safe method to improve the solubility of my peptide?

A4: Sonication can be an effective method to break up small aggregates and enhance the rate of dissolution.[7] Use a bath sonicator and apply short bursts of sonication (e.g., 3 sessions of 10-15 seconds) while keeping the sample on ice to prevent heating, which could degrade the peptide.[2][7] If the solution remains cloudy or contains visible particulates after sonication, the peptide is likely suspended rather than fully dissolved.

Q5: How should I store the reconstituted this compound solution?

A5: Once dissolved, it is best practice to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C.[10] This minimizes waste and prevents degradation from repeated freeze-thaw cycles.[11] For short-term storage (less than a week), the solution can be kept at 4°C.[11]

Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific issues you may encounter during the solubilization process.

Problem 1: The lyophilized peptide appears as a film or is difficult to see in the vial.
  • Cause: This is normal for lyophilized peptides, which are often supplied in small quantities and can form a thin, transparent film on the bottom or sides of the vial.

  • Solution: Before opening, gently tap the vial on a hard surface or briefly centrifuge it to ensure all the powder is at the bottom.[11][12] This is a critical first step to prevent loss of material.

Problem 2: The peptide solution is cloudy or contains visible particles after adding water.
  • Cause: The peptide has not fully dissolved and may be forming aggregates. This indicates that water alone is not a suitable solvent at the current pH.

  • Troubleshooting Workflow:

    G start Cloudy Solution in Water ph_adjust Add 10% Acetic Acid Dropwise (Vortex between drops) start->ph_adjust Basic Peptide Suspected sonicate Brief Sonication on Ice ph_adjust->sonicate Still Cloudy final_check Visually Inspect for Clarity ph_adjust->final_check Solution Clears organic_solvent Use Organic Solvent (e.g., DMSO) sonicate->organic_solvent Still Cloudy sonicate->final_check Solution Clears organic_solvent->final_check success Peptide Dissolved (Proceed with experiment) final_check->success Clear Solution fail Insoluble (Re-evaluate strategy) final_check->fail Particles Remain

    Caption: Troubleshooting workflow for cloudy peptide solutions.

Problem 3: The peptide dissolves initially but precipitates upon adding buffer.
  • Cause: This often occurs when a peptide dissolved in an organic solvent is diluted too quickly into an aqueous buffer, causing it to crash out of solution. It can also happen if the final buffer pH is close to the peptide's isoelectric point (pI), where it is least soluble.[1]

  • Solution:

    • Slow Dilution: When diluting a stock solution (e.g., in DMSO), add the stock dropwise to the gently vortexing aqueous buffer. Never add the buffer to the stock.[9] This prevents localized high concentrations of the peptide that can lead to precipitation.

    • Check Buffer pH: Ensure the pH of your final buffer is at least 1-2 units away from the peptide's theoretical pI. For a basic peptide like this vasotocin analog, a slightly acidic buffer (e.g., pH 5-6) should maintain solubility.

Experimental Protocols

Protocol 1: Recommended Reconstitution of this compound

This protocol provides a systematic approach to solubilizing the peptide for use in biological assays.

Materials:

  • Lyophilized this compound vial

  • Sterile, distilled water

  • 10% Acetic Acid solution (sterile)

  • Sterile pipette tips and microcentrifuge tubes

  • Vortex mixer and microcentrifuge

Procedure:

  • Equilibrate and Pellet: Allow the unopened vial of lyophilized peptide to equilibrate to room temperature for at least 15 minutes to prevent condensation.[12][13] Centrifuge the vial briefly (e.g., 1 minute at 2000 x g) to ensure all the powder is at the bottom.[11]

  • Initial Solvent Addition: Carefully open the vial and add the calculated volume of sterile water to achieve your desired stock concentration (e.g., 1 mg/mL).

  • Gentle Mixing: Gently swirl or vortex the vial for 30-60 seconds.[13][14] Avoid vigorous shaking, which can cause foaming and denaturation.[10]

  • Visual Inspection: Check if the solution is completely clear. If it is, the peptide is soluble in water, and you may proceed.

  • pH Adjustment (if necessary): If the solution is cloudy or contains particulates, add 1-2 µL of 10% acetic acid. Vortex gently and inspect. Repeat this step, adding small increments of the acid solution, until the peptide solution becomes clear.[4]

  • Final Dilution: Once the stock solution is clear, it can be further diluted into your experimental buffer. Remember to add the stock solution to the buffer slowly.

  • Storage: Aliquot the final solution into single-use tubes and store at -20°C or below.[10]

Data Summary: Solvent Selection Guide
Peptide Characteristic Recommended Solvent Strategy Rationale & Key Considerations
Basic Peptide (Net Positive Charge) 1. Sterile Water2. Dilute Acetic AcidThe arginine residue imparts a positive charge. Lowering the pH further increases this net positive charge, enhancing interaction with the polar water molecules.[1][6]
Hydrophobic Character 1. Minimal DMSO/DMF2. Slow dilution into aqueous bufferIf the peptide has hydrophobic regions that limit aqueous solubility, a strong organic solvent is needed to break up non-polar interactions.[7][9]
Tendency to Aggregate 1. Sonication2. Use of chaotropic agents (e.g., 6M Guanidine-HCl) for non-cellular assaysSonication provides energy to disrupt aggregates.[7] Chaotropic agents denature secondary structures that can lead to aggregation but must be removed before biological experiments.[2][15]

Causality of Experimental Choices

The logic behind the recommended solubilization workflow is based on a hierarchical approach that minimizes the use of harsh or potentially interfering solvents.

G A Start with the most benign solvent (Sterile Water) B Modify the physicochemical environment (Adjust pH with dilute acid) A->B If insoluble C Apply physical disruption (Sonication) B->C If still insoluble D Use a strong, non-polar solvent (DMSO/DMF) C->D If aggregation persists E Final, harsh treatment (Chaotropic Agents) D->E For highly intractable peptides (Assay compatibility check is critical)

Caption: Hierarchical workflow for peptide solubilization.

This progression ensures that you maintain the peptide's native conformation as much as possible. Starting with water preserves the physiological relevance. Adjusting pH is a mild chemical modification, while sonication is a physical method. Organic solvents are more disruptive and should be used judiciously, paying close attention to their compatibility with downstream applications.

References

Technical Support Center: Optimizing Dosage of [1,6-Aminosuberic acid]-arginine-Vasotocin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [1,6-Aminosuberic acid]-arginine-Vasotocin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for your experiments. Here, we synthesize technical accuracy with field-proven insights to ensure the successful optimization of your experimental dosage.

Section 1: Foundational Knowledge of this compound

This compound is a synthetic analog of the naturally occurring nonapeptide hormone, Arginine Vasotocin (AVT). AVT is a key regulator of a wide range of physiological processes in non-mammalian vertebrates, including social behavior, reproduction, and osmoregulation. In mammals, it shares structural and functional similarities with both arginine vasopressin (AVP) and oxytocin (OT).

The modification of the N-terminus with 1,6-aminosuberic acid creates a more conformationally constrained analog. This modification can influence receptor binding affinity and selectivity, as well as the biological half-life of the peptide.

Mechanism of Action

This compound, like other vasotocin analogs, exerts its effects by binding to a family of G-protein coupled receptors (GPCRs). The primary targets are the vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors. The presence of arginine at position 8 strongly suggests a higher affinity for the V1a and V1b receptor subtypes, which are coupled to the Gq/11 signaling pathway.

Upon binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological response, which can vary depending on the cell type and receptor subtype expressed.

Signaling Pathway of V1a/V1b Receptor Activation

Gq_Signaling Ligand [1,6-Aminosuberic acid]- arginine-Vasotocin Receptor V1a/V1b Receptor (GPCR) Ligand->Receptor Binding G_protein Gq/11 Protein Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., smooth muscle contraction, neurotransmitter release) Ca_release->Response PKC->Response

Caption: V1a/V1b receptor signaling cascade.

Section 2: Getting Started - Preparation and Handling

Proper preparation and handling of your peptide are critical for reproducible results.

Frequently Asked Questions (FAQs): Preparation

Q1: How should I reconstitute lyophilized this compound?

A1: For initial reconstitution, it is recommended to use a small amount of sterile, distilled water or a dilute (0.1%) acetic acid solution to create a concentrated stock. Avoid using saline or buffer for the initial reconstitution, as this can lead to solubility issues. Once the peptide is fully dissolved, you can make further dilutions in your assay buffer.

Q2: What is the best way to ensure the peptide is fully dissolved?

A2: After adding the solvent, gently swirl or vortex the vial. If the peptide does not dissolve immediately, sonication in a water bath for a few minutes can be effective. Visual inspection is key; ensure no particulates are visible before making further dilutions.

Q3: What are the recommended storage conditions for the stock solution?

A3: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or, for long-term storage, at -80°C. When ready to use, thaw an aliquot on ice.

Section 3: In Vitro Dosage Optimization

Optimizing the dosage for in vitro experiments requires a systematic approach to determine the effective concentration range for your specific cell type and assay.

Experimental Workflow for In Vitro Dose-Response Analysis

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Cells Prepare Target Cells (e.g., expressing V1a/V1b receptors) Incubate Incubate Cells with Peptide (various concentrations) Prep_Cells->Incubate Prep_Peptide Prepare Peptide Stock Solution and Serial Dilutions Prep_Peptide->Incubate Assay Perform Bioassay (e.g., Calcium flux, IP1 accumulation) Incubate->Assay Measure Measure Assay Signal Assay->Measure Plot Plot Dose-Response Curve (Signal vs. Log[Concentration]) Measure->Plot Calculate Calculate EC50/IC50 Plot->Calculate

Caption: Workflow for in vitro dose-response analysis.

Recommended In Vitro Bioassays

Given the likely interaction with V1a/V1b receptors, the following assays are recommended:

  • Calcium Flux Assays: These assays directly measure the increase in intracellular calcium concentration upon receptor activation. They are highly sensitive and provide real-time kinetic data.

  • Inositol Monophosphate (IP1) Accumulation Assays: This assay measures the accumulation of a downstream metabolite of IP3, providing a robust and cumulative measure of Gq/11 pathway activation.[1]

Troubleshooting In Vitro Experiments
Problem Potential Cause(s) Recommended Solution(s)
No response or very weak response at expected concentrations 1. Peptide degradation. 2. Low receptor expression on cells. 3. Inappropriate assay choice.1. Use freshly prepared dilutions from a properly stored stock. 2. Confirm receptor expression using qPCR or a positive control ligand. 3. Ensure the assay measures the correct signaling pathway (Gq/11 for V1a/V1b).
High variability between replicates 1. Inconsistent cell seeding density. 2. Peptide precipitation at higher concentrations. 3. Pipetting errors.1. Ensure a homogenous cell suspension and consistent seeding. 2. Visually inspect dilutions for precipitation. Consider using a carrier protein like BSA in the assay buffer. 3. Use calibrated pipettes and proper technique.
Non-sigmoidal or biphasic dose-response curve 1. Off-target effects at high concentrations. 2. Receptor desensitization or downregulation. 3. Agonist and antagonist properties at different concentrations.1. Test for activity on cells lacking the target receptor. 2. Reduce incubation time or use a kinetic assay. 3. This may be a true pharmacological property; further investigation is warranted.
Frequently Asked Questions (FAQs): In Vitro Studies

Q1: What is a good starting concentration range for a dose-response curve?

A1: Based on studies with similar vasotocin analogs, a broad range from 1 pM to 10 µM is a good starting point.[2][3] A common approach is to use half-log dilutions across this range.

Q2: Should I use a positive control?

A2: Absolutely. Using a well-characterized agonist for your target receptor (e.g., native Arginine Vasopressin for V1a receptors) is crucial to validate that your cell system and assay are performing as expected.

Section 4: In Vivo Dosage Optimization

Moving from in vitro to in vivo experiments introduces additional complexities such as bioavailability, metabolism, and biodistribution.

Key Considerations for In Vivo Studies
  • Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, subcutaneous, intracerebroventricular) will significantly impact the required dosage and the pharmacokinetic profile of the peptide.

  • Vehicle Selection: The peptide should be dissolved in a sterile, biocompatible vehicle. Saline or a buffered solution is commonly used. For peptides with limited solubility, a small percentage of a co-solvent like DMSO may be necessary, but its potential toxicity should be considered.

  • Dose-Finding Studies: A preliminary dose-finding study is essential to determine the minimum effective dose and the maximum tolerated dose. This typically involves administering a range of doses to different groups of animals and observing for both desired effects and any adverse reactions.

Troubleshooting In Vivo Experiments
Problem Potential Cause(s) Recommended Solution(s)
Lack of behavioral or physiological effect 1. Insufficient dose reaching the target tissue. 2. Rapid degradation of the peptide in vivo. 3. Inappropriate timing of observation.1. Consider a more direct route of administration (e.g., intracerebroventricular for central effects). 2. The aminosuberic acid modification is intended to increase stability, but this should be confirmed. Consider more frequent dosing. 3. Conduct a time-course study to determine the peak effect time.
High mortality or adverse effects 1. Dose is too high. 2. Off-target effects. 3. Vehicle toxicity.1. Reduce the dose. 2. Investigate potential off-target receptor interactions. 3. Run a vehicle-only control group.
Frequently Asked Questions (FAQs): In Vivo Studies

Q1: What are typical in vivo doses for vasotocin analogs in behavioral studies?

A1: Doses can vary widely depending on the species, route of administration, and the specific behavior being studied. For intraperitoneal injections in rodents, doses in the range of 0.1 to 10 µg/kg have been reported for vasotocin analogs. For intracerebroventricular administration, doses are typically much lower, in the nanogram range.

Q2: How can I assess the stability of the peptide in vivo?

A2: While direct measurement can be complex, you can infer stability by conducting a time-course experiment. Measure the biological response at different time points after administration to determine the duration of action. A shorter duration may indicate rapid clearance or degradation.

Section 5: References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: --INVALID-LINK--

  • Hase S, Sakakibara S, Wahrenburg M, Kirchberger M, Schwartz IL, Walter R. 1,6-Aminosuberic acid analogs of lysine- and arginine-vasopressin and -vasotocin. Synthesis and biological properties. J Am Chem Soc. 1972 May 17;94(10):3590-600.

  • Chan WY, Stoev S, Cheng LL, Wo NC, Hruby VJ, Manning M. Discovery and design of novel and selective vasopressin and oxytocin agonists and antagonists: the role of bioassays. Exp Physiol. 2000 Mar;85 Spec No:11S-18S.

  • Gimpl G, Fahrenholz F. The oxytocin receptor system: structure, function, and regulation. Physiol Rev. 2001 Apr;81(2):629-83.

  • Koshimizu TA, Nakamura K, Egashira N, Hiroyama M, Nonoguchi H, Tanoue A. Vasopressin V1a and V1b receptors: from molecules to physiological systems. Physiol Rev. 2012 Oct;92(4):1813-64.

  • Takeuchi H, Matsumoto M, Tamura S, Satoh Y. Effects of three synthetic peptides analogous to neurohypophyseal hormones on the excitability of giant neurones of Achatina fulica Férussac. Experientia. 1976 Dec 15;32(12):1554-6.

  • Luo M, Yu K, Chen L, et al. Arg-Vasotocin Directly Activates Isotocin Receptors and Induces COX2 Expression in Ovoviviviparous Guppies. Front Endocrinol (Lausanne). 2021;12:649364.

  • Jiang M, Faiz A, Wang Z, et al. Characterization of an Aplysia vasotocin signaling system and actions of posttranslational modifications and individual residues of the ligand on receptor activity. Front Mol Neurosci. 2023;16:1123381.

  • Rodriguez-Manzanares PA, Soria-Jasso LE, Parra-Gámez L, et al. Arginine Vasotocin Directly Regulates Spermatogenesis in Adult Zebrafish (Danio rerio) Testes. Int J Mol Sci. 2024;25(12):6539.

  • Moore FL, Lowry CA. Neuroendocrine circuits regulating male reproductive behavior in the rough-skinned newt, Taricha granulosa. Horm Behav. 2001 May;40(2):109-18.

  • Goodson JL, Bass AH. Social behavior functions and related anatomical characteristics of vasotocin/vasopressin systems in vertebrates. Brain Res Brain Res Rev. 2001 Apr;35(3):246-65.

  • Conlon JM. The vasotocin-neurophysin prohormone of the ostrich (Struthio camelus): a new model for prohormone processing. Peptides. 1995;16(7):1203-7.

References

Technical Support Center: [1,6-Aminosuberic acid]-arginine-Vasotocin Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [1,6-Aminosuberic acid]-arginine-Vasotocin (d[ASu]-AVT). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of d[ASu]-AVT in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for lyophilized d[ASu]-AVT powder?

For maximum long-term stability, lyophilized d[ASu]-AVT should be stored at -20°C or, preferably, -80°C in a desiccated environment.[1][2] When stored under these conditions, the peptide can remain stable for years.[1] It is crucial to minimize exposure to moisture and light, as these factors can accelerate degradation.[1][3] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[2][4]

Q2: My d[ASu]-AVT solution appears cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation can indicate several issues, including poor solubility, aggregation, or the use of an inappropriate buffer.[5] Peptides are more prone to aggregation at high concentrations.[6]

Troubleshooting Steps:

  • Verify Solubility Parameters: The solubility of peptides is highly dependent on their amino acid sequence and modifications. For d[ASu]-AVT, which is a basic peptide due to the arginine residue, initial dissolution in a slightly acidic solution (e.g., 0.1% acetic acid) may be beneficial before further dilution into your experimental buffer.[2]

  • Consider Sonication: Brief sonication can help dissolve peptides that are difficult to solubilize.[2]

  • Check pH: Ensure the pH of your solution is within the optimal range for d[ASu]-AVT stability, which is generally between pH 5 and 7.[2][4]

  • Filter the Solution: If solubility issues persist, you may need to filter the solution through a sterile 0.22 µm filter to remove aggregates before use. However, this may result in a loss of peptide concentration.

Q3: How many times can I freeze and thaw my d[ASu]-AVT stock solution?

It is strongly recommended to avoid repeated freeze-thaw cycles as they can lead to peptide degradation.[2][3][4] The best practice is to aliquot the reconstituted stock solution into single-use volumes and store them at -20°C or -80°C.[2][4] When needed, thaw a single aliquot for your experiment.

Q4: What are the primary degradation pathways for d[ASu]-AVT in solution?

Peptides like d[ASu]-AVT are susceptible to several chemical and physical degradation pathways in aqueous solutions:

  • Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid residues, can occur, and is often accelerated by extreme pH and temperature.[7][8]

  • Oxidation: The disulfide bridge formed by the aminosuberic acid is a key structural feature. While less susceptible to oxidation than two separate cysteine residues, it can still be a point of degradation. Other residues, if present, like methionine or tryptophan, are also prone to oxidation.[8]

  • Deamidation: The asparagine (Asn) and glutamine (Gln) residues in the sequence can undergo deamidation, especially at neutral to alkaline pH, which can alter the peptide's structure and biological activity.[7][8]

  • Aggregation: Peptides can self-associate to form aggregates, which can lead to precipitation and loss of activity.[5][6] This is influenced by factors such as concentration, pH, ionic strength, and temperature.[6]

Q5: What type of buffer should I use to prepare my d[ASu]-AVT solution?

The choice of buffer is critical for maintaining peptide stability. For d[ASu]-AVT, a sterile, slightly acidic buffered solution (pH 5-7) is recommended.[2][4] Common choices include citrate or phosphate buffers.[5] It is important to ensure the chosen buffer is compatible with your downstream assays.

Q6: How long can I store my d[ASu]-AVT solution in the refrigerator?

Once reconstituted, d[ASu]-AVT solutions are significantly less stable than the lyophilized powder.[2] For short-term storage, a solution stored at 2-8°C should generally be used within a few weeks to maintain potency.[3] However, for optimal stability, it is always best to store aliquots at -20°C or colder.[4]

II. Troubleshooting Guide

This guide addresses specific experimental issues you might encounter with d[ASu]-AVT solutions.

Problem 1: Loss of Biological Activity Over Time

Symptoms:

  • Diminished or inconsistent results in functional assays.

  • Need to use higher concentrations of the peptide to achieve the same effect.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Action
Chemical Degradation Hydrolysis, oxidation, or deamidation may have occurred due to improper storage conditions (pH, temperature).[7][8]Prepare fresh solutions from lyophilized powder. Ensure storage at -20°C or -80°C in a pH 5-7 buffer.[2][4] Avoid prolonged storage at 4°C.
Aggregation High peptide concentration or suboptimal buffer conditions can lead to the formation of inactive aggregates.[6]Prepare solutions at the lowest feasible concentration for your experiment. Consider using excipients like sugars (e.g., trehalose, mannitol) to stabilize the peptide.[5]
Adsorption to Surfaces Peptides can adsorb to the surfaces of plastic or glass vials, leading to a decrease in the effective concentration.[5]Use low-protein-binding microcentrifuge tubes or glass vials.[3] Consider adding a small amount of a non-ionic surfactant like Tween 20 (0.01-0.05%) to your buffer, if compatible with your assay.
Repeated Freeze-Thaw Cycles Each freeze-thaw cycle can contribute to peptide degradation.[3]Aliquot the stock solution into single-use volumes immediately after reconstitution to minimize freeze-thaw cycles.[2][4]
Problem 2: Inconsistent Peptide Concentration in Aliquots

Symptoms:

  • High variability in experimental results between different aliquots of the same stock solution.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Action
Incomplete Dissolution The lyophilized powder may not have been fully dissolved initially, leading to a non-homogenous stock solution.Ensure the peptide is completely dissolved before aliquoting. Gentle vortexing or brief sonication can aid dissolution.[2] Visually inspect the solution for any particulate matter.
Precipitation During Freezing The peptide may be precipitating out of solution during the freezing process.After thawing an aliquot, gently vortex and centrifuge it briefly to ensure any potential precipitates are redissolved or pelleted before taking your sample from the supernatant.
Inaccurate Pipetting Small volumes of viscous peptide solutions can be difficult to pipette accurately.Use properly calibrated pipettes and low-retention pipette tips. For highly viscous solutions, consider reverse pipetting techniques.

III. Experimental Protocols

Protocol 1: Reconstitution of Lyophilized d[ASu]-AVT

This protocol outlines the standard procedure for reconstituting lyophilized d[ASu]-AVT to create a stable stock solution.

Materials:

  • Vial of lyophilized d[ASu]-AVT

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes with sterile, low-retention tips

  • Reconstitution solvent (e.g., sterile distilled water, 0.1% acetic acid, or a suitable sterile buffer at pH 5-7)[2][4]

Procedure:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized d[ASu]-AVT to warm to room temperature in a desiccator for at least 30 minutes.[2] This prevents moisture from condensing on the peptide powder.[4]

  • Add Solvent: Carefully add the calculated volume of your chosen reconstitution solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolve the Peptide: Gently vortex or swirl the vial to dissolve the peptide completely. If necessary, brief sonication can be applied.[2] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot for Storage: Immediately aliquot the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes.[2][3]

  • Store Properly: Store the aliquots at -20°C or -80°C until use.[1]

Protocol 2: Stability Assessment using RP-HPLC

This protocol provides a framework for assessing the stability of your d[ASu]-AVT solution under different conditions using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is a powerful technique for separating the intact peptide from its degradation products.[7][9]

Workflow for Stability Assessment:

Stability_Workflow cluster_prep Preparation cluster_analysis Time-Point Analysis cluster_data Data Interpretation Prep Prepare d[ASu]-AVT solutions in different buffers (e.g., pH 3, 5, 7) and at different temperatures (e.g., 4°C, 25°C, 40°C) T0 T=0 Analysis: Inject initial sample into RP-HPLC Prep->T0 Incubate Incubate samples under the specified conditions T0->Incubate Timepoints Collect aliquots at defined time points (e.g., 24h, 48h, 1 week) Incubate->Timepoints Analysis Analyze aliquots by RP-HPLC Timepoints->Analysis Quantify Quantify the peak area of intact d[ASu]-AVT and any new peaks (degradants) Analysis->Quantify Plot Plot % remaining intact peptide vs. time Quantify->Plot Kinetics Determine degradation kinetics and half-life Plot->Kinetics

Caption: Workflow for assessing d[ASu]-AVT stability using RP-HPLC.

Procedure:

  • Sample Preparation: Prepare solutions of d[ASu]-AVT at a known concentration in various buffers (e.g., pH 3, 5, 7, 9) and store them at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each solution into the RP-HPLC system to obtain a baseline chromatogram and quantify the initial peak area of the intact peptide.

  • Incubation: Store the prepared solutions under their respective conditions.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, and 14 days), withdraw an aliquot from each condition and analyze it by RP-HPLC.

  • Data Analysis:

    • Monitor the chromatograms for a decrease in the peak area of the intact d[ASu]-AVT and the appearance of new peaks, which correspond to degradation products.

    • Calculate the percentage of the remaining intact peptide at each time point relative to the T=0 sample.

    • Plot the percentage of remaining peptide against time to determine the stability profile under each condition.

This systematic approach will allow you to identify the optimal storage conditions for your specific experimental needs. For more advanced characterization of degradation products, RP-HPLC can be coupled with mass spectrometry (MS).[9][10]

IV. Key Factors Influencing d[ASu]-AVT Stability

The stability of d[ASu]-AVT in solution is a multifactorial issue. Understanding these factors is key to designing robust experiments.

G Stability d[ASu]-AVT Stability Intrinsic Intrinsic Factors Stability->Intrinsic Determined by Extrinsic Extrinsic Factors (Formulation & Environment) Stability->Extrinsic Influenced by Sequence Amino Acid Sequence (Asn, Gln, Asp) Intrinsic->Sequence Structure 3D Structure (Cyclic nature) Intrinsic->Structure pH pH Extrinsic->pH Temp Temperature Extrinsic->Temp Buffer Buffer System Extrinsic->Buffer Excipients Excipients Extrinsic->Excipients Light Light Exposure Extrinsic->Light Oxygen Oxygen Extrinsic->Oxygen Concentration Concentration Extrinsic->Concentration

Caption: Factors influencing the stability of d[ASu]-AVT in solution.

  • Intrinsic Factors: These are properties inherent to the peptide itself. The presence of residues like Asparagine (Asn) and Glutamine (Gln) makes the peptide susceptible to deamidation.[8] The cyclic structure provided by the aminosuberic acid bridge generally confers greater stability compared to linear peptides.[5]

  • Extrinsic (Environmental and Formulation) Factors: These are conditions that can be controlled to maximize stability.

    • pH: This is one of the most critical factors. A slightly acidic pH (5-7) is generally optimal for minimizing hydrolysis and deamidation.[2][4] For arginine-vasopressin, a related peptide, maximum stability was found at pH 3.35.[11]

    • Temperature: Lower temperatures slow down degradation reactions.[1][12] Storage at -20°C or -80°C is highly recommended for long-term stability.

    • Excipients: The addition of stabilizers can significantly improve shelf-life. Sugars (e.g., mannitol, trehalose) can act as cryoprotectants and lyoprotectants, while antioxidants can prevent oxidative damage.[5][13][14]

    • Light and Oxygen: Exposure to light can cause photodegradation, and oxygen can lead to oxidation.[1][8] It is important to store solutions in amber vials and minimize headspace to reduce oxygen exposure.

By carefully controlling these factors, you can ensure the integrity and reliability of your this compound solutions for successful experimental outcomes.

References

Technical Support Center: V1a Receptor Antagonist Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for V1a receptor antagonist experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with vasopressin V1a receptor (V1aR) antagonists. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in the principles of G protein-coupled receptor (GPCR) pharmacology and validated by field experience.

Part 1: Troubleshooting Guide

This section is structured to address specific problems you may encounter during your experiments, from initial compound handling to complex in vivo studies. Each solution is explained with its underlying scientific rationale to empower you to make informed decisions.

Section 1.1: Compound & Reagent Issues

Question: My V1aR antagonist has poor aqueous solubility. How can I prepare my stock solutions and working dilutions without precipitation?

Answer:

Poor aqueous solubility is a common challenge with small molecule antagonists, which are often hydrophobic.[1][2] Precipitation can lead to inaccurate concentration calculations and inconsistent results.

Potential Causes & Solutions:

  • Inappropriate Solvent:

    • Initial Stock Solution: Use 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration primary stock (e.g., 10-50 mM). Most small molecules are readily soluble in DMSO.[3] Store this stock in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Working Dilutions: Avoid making large dilution steps directly into aqueous buffers. Instead, perform serial dilutions in DMSO or an intermediate solvent like ethanol before the final dilution into your assay buffer. For the final dilution, ensure the final DMSO concentration is low (typically <0.5%) to prevent solvent effects on your cells or tissues.

  • Suboptimal Buffer Conditions:

    • pH and Ionic Strength: The solubility of some compounds can be pH-dependent. If your antagonist has ionizable groups, test its solubility in buffers with slightly different pH values (within the physiological range tolerated by your experimental system).

    • Excipients: Consider the use of solubility-enhancing excipients in your final assay buffer. Pluronic F-127 or bovine serum albumin (BSA) can help maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Physical Properties of the Compound:

    • Amorphous vs. Crystalline State: The crystalline form of a compound is generally less soluble than its amorphous state.[4] While difficult to control in a standard lab setting, be aware that different batches of a compound may have different physical properties. If you suspect this is an issue, consult your supplier.

Protocol for Preparing a Working Solution of a Hydrophobic V1aR Antagonist:

  • Prepare a 10 mM stock solution of your antagonist in 100% DMSO.

  • Create an intermediate dilution series in 100% DMSO (e.g., 1 mM, 100 µM).

  • For your final working concentration (e.g., 1 µM), dilute the appropriate DMSO stock 1:1000 into your final assay buffer. This will result in a final DMSO concentration of 0.1%.

  • Always add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion and minimize local precipitation.

Question: I'm observing a high degree of variability and poor reproducibility in my V1aR antagonist screening results. What could be the cause?

Answer:

Inconsistent results are often multifactorial, stemming from subtle variations in assay conditions or reagent handling.

Potential Causes & Solutions:

  • Pipetting and Mixing Errors:

    • Technique: Ensure pipettes are properly calibrated. For viscous solutions or small volumes, use reverse pipetting techniques.

    • Thorough Mixing: After adding each reagent (especially the antagonist), ensure the solution is mixed thoroughly but gently to avoid cell shearing.

  • Temperature and Incubation Fluctuations:

    • Consistency: Use a calibrated incubator or water bath for all incubation steps. Temperature fluctuations can affect enzyme kinetics, receptor binding, and cell health.

  • Cell-Based Assay Variability:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression levels.

    • Cell Density: Seed cells at a consistent density for each experiment. Over-confluent or under-confluent cells will respond differently.

    • Serum Batch Variation: If using fetal bovine serum (FBS), be aware that different lots can contain varying levels of endogenous hormones or growth factors that may affect your assay. Consider using a single lot of FBS for a series of experiments or screen new lots before use.

  • Reagent Stability:

    • Freeze-Thaw Cycles: As mentioned, aliquot stock solutions to avoid repeated freeze-thaw cycles which can degrade the compound.[5]

    • Light Sensitivity: Protect light-sensitive compounds and reagents from light by using amber tubes or covering them with foil.

Section 1.2: In Vitro Assay Troubleshooting

Question: In my calcium mobilization assay, I'm seeing a low signal-to-background ratio or no response to the V1aR agonist after pre-incubating with my antagonist. How can I troubleshoot this?

Answer:

Calcium mobilization is a primary downstream signaling event for the Gq-coupled V1a receptor.[6][7] A poor signal can indicate a problem with the cells, the reagents, or the assay protocol itself.

V1aR Signaling Pathway:

V1aR_Signaling

Potential Causes & Solutions:

  • Low Receptor Expression:

    • Verification: Confirm V1aR expression in your cell line (e.g., HEK293, CHO) using Western blot, qPCR, or a radiolabeled ligand binding assay.[5]

    • Cell Line Choice: If expression is low, consider using a cell line known to endogenously express V1aR (e.g., A7r5 vascular smooth muscle cells) or a stably transfected cell line with high receptor expression.

  • Suboptimal Agonist Concentration:

    • EC80 Concentration: For antagonist screening, it is crucial to stimulate the cells with an agonist concentration that elicits a submaximal response, typically the EC80 (the concentration that produces 80% of the maximal response). This ensures that the assay window is sensitive to inhibition. Perform a full agonist dose-response curve to accurately determine the EC80.

  • Calcium Dye Loading Issues:

    • Dye Concentration and Incubation: Optimize the concentration of your calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) and the loading time.[8] Insufficient loading will result in a weak signal. Conversely, over-loading can be cytotoxic.

    • Probenecid: Include an anion-exchange transport inhibitor like probenecid in your loading buffer to prevent the cells from pumping out the dye.

  • Antagonist-Related Issues:

    • Incubation Time: Your antagonist may require a longer pre-incubation time to reach equilibrium at the receptor. Perform a time-course experiment to determine the optimal pre-incubation period.

    • Irreversible Binding: If your antagonist is an irreversible or very slowly dissociating binder, you may see a complete lack of response even at low concentrations.

Protocol: Calcium Mobilization Assay

  • Cell Seeding: Seed V1aR-expressing cells into a 96-well black, clear-bottom plate and culture for 24 hours.

  • Dye Loading: Remove the culture medium and add assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid. Incubate for 45-60 minutes at 37°C.[8]

  • Antagonist Addition: Wash the cells with assay buffer. Add your V1aR antagonist at various concentrations and pre-incubate for a determined time (e.g., 15-30 minutes).

  • Agonist Stimulation & Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR).[9] Add the V1aR agonist (at its EC80 concentration) and immediately begin reading fluorescence intensity over time.

  • Data Analysis: Calculate the antagonist's IC50 value from the dose-response curve.

Question: My antagonist shows activity in a calcium assay but not in an inositol phosphate (IP) accumulation assay. Why the discrepancy?

Answer:

While both calcium mobilization and IP accumulation are downstream of Gq activation, they measure different points in the signaling cascade and have different kinetics.[10]

  • Calcium Mobilization: This is a rapid and transient event, measuring the release of Ca2+ from the endoplasmic reticulum.[8] Assays like FLIPR capture this peak response within seconds to minutes.

  • Inositol Phosphate (IP) Accumulation: This assay measures the accumulation of IP1 (a stable downstream metabolite of IP3) over a longer period (typically 30-60 minutes). This provides an integrated measure of receptor activation.

Potential Causes for Discrepancy:

  • Assay Kinetics: The antagonist might have a fast off-rate. In a longer IP accumulation assay, the antagonist may dissociate from the receptor, allowing the agonist to re-bind and stimulate a response. The rapid calcium assay might capture the initial inhibition before this occurs.

  • Signal Amplification: There is significant signal amplification between receptor activation and calcium release. It's possible that a weak antagonist effect is overcome by this amplification in the calcium assay but is more accurately reflected in the less amplified, integrated IP accumulation assay.

  • Biased Antagonism: While less common for antagonists than agonists, some compounds can selectively block one downstream pathway over another. This is an area of active GPCR research.[11]

Recommendation: Rely on the IP accumulation assay as a more robust, integrated measure of Gq pathway inhibition. Use calcium assays for high-throughput screening and confirm hits with an IP assay.

Section 1.3: Specificity & Off-Target Effects

Question: How can I be sure that the observed effect of my antagonist is specifically through the V1a receptor?

Answer:

Ensuring target specificity is critical for validating your results and is a cornerstone of good scientific practice.

Methods for Validating Specificity:

  • Use of a Null Cell Line:

    • Experiment: Test your antagonist in the parental cell line that does not express the V1aR. You should not observe any antagonist effect on the basal signal or in response to agonists for other receptors.

    • Rationale: This control demonstrates that the antagonist's effect is dependent on the presence of the V1a receptor.

  • Counter-Screening Against Related Receptors:

    • Experiment: Test your antagonist against other closely related vasopressin/oxytocin family receptors, namely the V1b receptor (V1bR), V2 receptor (V2R), and the oxytocin receptor (OTR).[12][13]

    • Rationale: This is crucial for establishing selectivity. An ideal V1aR antagonist will have significantly lower potency (a much higher IC50) at these other receptors.

  • Rescue with a Different Agonist:

    • Experiment: If you are using a peptide agonist like arginine vasopressin (AVP), try to compete off the antagonist with a structurally different V1aR agonist.

    • Rationale: This can help rule out non-specific compound artifacts, such as assay interference.

Table 1: Selectivity Screening Panel for a V1aR Antagonist

Receptor TargetSignaling PathwayTypical AssayDesired Outcome
V1aR Gq (Ca²⁺/IP)Calcium Mobilization / IP AccumulationHigh Potency (low IC50)
V1bRGq (Ca²⁺/IP)Calcium Mobilization / IP AccumulationLow Potency (>100-fold higher IC50 vs. V1aR)
V2RGs (cAMP)cAMP AccumulationNo significant activity
OTRGq (Ca²⁺/IP)Calcium Mobilization / IP AccumulationLow Potency (>100-fold higher IC50 vs. V1aR)
Section 1.4: In Vivo Experiment Troubleshooting

Question: My V1aR antagonist was potent in vitro, but I'm not seeing the expected effect in my animal model. What should I investigate?

Answer:

The transition from in vitro to in vivo is a major hurdle where many compounds fail.[3][14] This is often due to poor pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Troubleshooting Workflow for In Vivo Experiments:

InVivo_Troubleshooting

1. Assess Pharmacokinetics (PK):

  • Problem: The compound may be poorly absorbed, rapidly metabolized, or quickly cleared from circulation.

  • Solution: Conduct a basic PK study. Administer the antagonist (e.g., intravenously and orally) and collect blood samples at various time points.[14] Analyze plasma concentrations using LC-MS/MS to determine key parameters like half-life (t½), maximum concentration (Cmax), and oral bioavailability (%F).[3]

2. Check Brain Penetration (for CNS targets):

  • Problem: If your therapeutic goal involves modulating V1a receptors in the brain (e.g., for anxiety or social behavior), the compound must cross the blood-brain barrier (BBB).[15]

  • Solution: In your PK study, also collect and analyze brain tissue to determine the brain-to-plasma concentration ratio.[14] A low ratio indicates poor BBB penetration.

3. Confirm Target Engagement (Pharmacodynamics - PD):

  • Problem: Even if the compound reaches the target tissue, it may not be engaging the V1a receptor at the administered dose.

  • Solution: Develop a PD biomarker assay. For example, after administering the antagonist, challenge the animal with a V1aR agonist and measure a physiological response known to be mediated by V1aR (e.g., a change in blood pressure).[16] A successful antagonist should block this response.

4. Optimize Dosing Regimen:

  • Problem: The dose or frequency of administration may be insufficient to maintain a therapeutic concentration at the receptor.

  • Solution: Based on your PK/PD data, adjust the dose, route of administration (e.g., continuous infusion via osmotic minipump), or dosing frequency to ensure that the compound concentration at the target site remains above the in vitro IC50 for a sufficient duration.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the canonical signaling pathway for the V1a receptor? The V1a receptor is a classic G protein-coupled receptor that primarily couples to the Gαq/11 family of G proteins.[17][18] Upon activation by its endogenous ligand, arginine vasopressin (AVP), the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium, while DAG activates protein kinase C (PKC).[18][19]

Q2: What are the best cell lines to use for V1aR antagonist screening? The choice depends on your experimental goals.

  • Recombinant Systems (HEK293, CHO): These are the most common choice for primary screening. They offer a clean background (low endogenous receptor expression) and allow for controlled expression of the human V1aR. This is ideal for generating clean dose-response curves.[20]

  • Endogenous Systems (A7r5, primary vascular smooth muscle cells): These cells naturally express the V1aR in a more physiologically relevant context.[21] They are excellent for secondary validation to confirm that your antagonist works on the native receptor. However, receptor expression levels can be lower and more variable.

Q3: What are the key differences between competitive and non-competitive (allosteric) antagonists at the V1aR?

  • Competitive Antagonists: These compounds bind to the same site as the endogenous ligand, AVP (the orthosteric site). Their inhibition is surmountable, meaning that you can overcome the block by adding a sufficiently high concentration of the agonist. In functional assays, they cause a rightward shift in the agonist's dose-response curve with no change in the maximal response.

  • Non-competitive (Allosteric) Antagonists: These compounds bind to a different site on the receptor (an allosteric site). Their binding can change the receptor's conformation, preventing its activation even when the agonist is bound. Their inhibition is typically non-surmountable. In functional assays, they cause a depression of the maximal response of the agonist, often with no shift in the EC50.[22]

Q4: Can I use a radioligand binding assay to characterize my antagonist? Yes, radioligand binding assays are a powerful tool. A competition binding assay, where you measure the ability of your unlabeled antagonist to displace a radiolabeled V1aR ligand (either an agonist or another antagonist), can be used to determine the antagonist's binding affinity (Ki). This provides a direct measure of receptor binding, which is complementary to the functional data from cell-based assays.[19]

Q5: Are there any new technologies for studying V1aR antagonism? Yes, the field of GPCR research is constantly evolving. Resonance Energy Transfer (RET) techniques, such as Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET), are becoming more common.[23][24][25] These assays can directly measure protein-protein interactions in real-time in living cells. For example, a BRET assay could be designed to measure the interaction between the V1aR and β-arrestin, a key protein involved in receptor desensitization and signaling.[26] This allows for a more nuanced understanding of how an antagonist might affect different aspects of receptor function.

References

Technical Support Center: Enhancing Brain Penetrance of Vasopressin Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate challenge of delivering vasopressin antagonists to the central nervous system (CNS). This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies to overcome the formidable blood-brain barrier (BBB). Our approach is rooted in a deep understanding of the underlying science, offering practical solutions to common experimental hurdles.

Part 1: Foundational Understanding & Troubleshooting

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to achieve sufficient brain penetrance with vasopressin antagonists?

A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. Key challenges include:

  • Efflux Pumps: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), actively pump xenobiotics, including many drug molecules, out of the brain.

  • Physicochemical Properties: Many vasopressin antagonists possess characteristics that are unfavorable for passive diffusion across the BBB, such as a high molecular weight, a large polar surface area (PSA), and a high number of rotatable bonds.

  • Tight Junctions: The endothelial cells of the BBB are connected by complex tight junctions that severely restrict paracellular transport (movement between the cells).

Q2: What are the key vasopressin receptors in the brain, and why are they important targets?

A2: The primary vasopressin receptors in the CNS are the V1a and V1b subtypes.

  • V1a Receptors (V1aR): These are widely distributed in the brain and are implicated in regulating social behaviors, anxiety, and aggression.

  • V1b Receptors (V1bR): These are predominantly found in the anterior pituitary and certain brain regions, playing a role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and are linked to stress, depression, and anxiety.

Targeting these receptors with antagonists has therapeutic potential for a range of neuropsychiatric and neurodevelopmental disorders.

Q3: What are the initial steps I should take to assess the brain penetrance potential of my vasopressin antagonist candidate?

A3: A tiered approach is recommended, starting with in silico and in vitro models before moving to more complex and resource-intensive in vivo studies.

  • In Silico Prediction: Utilize computational models to predict physicochemical properties such as lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight. These models can provide an early indication of potential BBB permeability.

  • In Vitro Permeability Assays: Employ cell-based models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2/MDCK cell monolayers to assess passive permeability and identify potential P-gp substrates.

Below is a diagram illustrating the initial screening workflow:

G cluster_0 Initial Screening Workflow A In Silico Prediction (LogP, TPSA, MW) B In Vitro PAMPA Assay (Passive Permeability) A->B High Predicted Permeability C In Vitro Caco-2/MDCK Assay (Permeability & Efflux) B->C Promising Passive Diffusion D Decision: Proceed to In Vivo Studies? C->D Low Efflux Ratio

Caption: Initial screening workflow for vasopressin antagonists.

Part 2: Troubleshooting Experimental Challenges

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Medicinal Chemistry & Molecular Design

Issue 1: My compound shows poor permeability in the PAMPA assay.

  • Underlying Cause: This often points to unfavorable physicochemical properties for passive diffusion, primarily high polarity.

  • Troubleshooting Steps:

    • Reduce Polar Surface Area (PSA): Aim for a TPSA of less than 90 Ų. This can be achieved by masking polar functional groups (e.g., hydroxyl, carboxyl) with lipophilic moieties or by incorporating them into heterocyclic ring systems.

    • Optimize Lipophilicity (LogP): The optimal LogP range for BBB penetration is generally considered to be between 2 and 5. Systematically modify peripheral substituents to modulate lipophilicity.

    • Decrease Molecular Weight (MW): Smaller molecules (MW < 500 Da) generally exhibit better passive diffusion. Explore opportunities for molecular simplification without compromising target affinity.

Issue 2: My compound has good passive permeability but is a substrate for P-glycoprotein (P-gp) in the Caco-2/MDCK assay.

  • Underlying Cause: The compound is recognized and actively transported out of the cells by P-gp, which would significantly limit its accumulation in the brain.

  • Troubleshooting Steps:

    • Structural Modifications: Subtle structural changes can disrupt the recognition of the molecule by P-gp. This can involve altering stereochemistry, introducing or removing hydrogen bond donors/acceptors, or modifying the overall molecular shape.

    • Increase Intramolecular Hydrogen Bonding: This can mask polar groups and reduce the molecule's interaction with P-gp.

    • Co-administration with P-gp Inhibitors (Experimental Tool): In preclinical studies, co-dosing with a known P-gp inhibitor (e.g., verapamil, zosuquidar) can confirm P-gp mediated efflux in vivo and help to understand the compound's full potential if this efflux can be overcome.

In Vivo Studies

Issue 3: Low brain-to-plasma concentration ratio in rodent models.

  • Underlying Cause: This can be due to a combination of poor BBB permeability, rapid metabolism in the brain, or high plasma protein binding.

  • Troubleshooting Steps:

    • Assess Plasma Protein Binding: A high fraction of the drug bound to plasma proteins is not available to cross the BBB. Measure the unbound fraction in plasma.

    • Evaluate Brain Tissue Binding: High nonspecific binding to brain tissue can also limit the free concentration of the drug available to interact with its target. This can be assessed using brain tissue homogenate binding assays.

    • Consider Alternative Delivery Strategies: If medicinal chemistry approaches are exhausted, consider more advanced drug delivery systems.

Part 3: Advanced Strategies & Protocols

Advanced Drug Delivery Approaches

When optimizing the molecule itself is insufficient, consider these advanced strategies:

  • Carrier-Mediated Transport (CMT): Design the antagonist to be a substrate for an endogenous transporter at the BBB, such as the large neutral amino acid transporter (LAT1).

  • Receptor-Mediated Transcytosis (RMT): Conjugate the antagonist to a ligand that binds to a receptor on the BBB, such as the transferrin receptor. This "Trojan horse" approach facilitates transport across the endothelial cells.

  • Nanoparticle Delivery: Encapsulate the antagonist in lipid-based or polymeric nanoparticles that can be functionalized to target the BBB and facilitate transport.

The following diagram illustrates these advanced delivery mechanisms:

G cluster_0 Advanced BBB Delivery Strategies A Carrier-Mediated Transport (CMT) (e.g., LAT1) D Vasopressin Antagonist Delivered to CNS A->D B Receptor-Mediated Transcytosis (RMT) (e.g., Transferrin Receptor) B->D C Nanoparticle Delivery (e.g., Liposomes) C->D

Caption: Advanced strategies for BBB penetration.

Experimental Protocols

Protocol 1: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Preparation of the Donor Plate: Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM.

  • Preparation of the Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Coating the Filter Plate: Coat the wells of a 96-well filter plate with a 1% solution of lecithin in dodecane.

  • Assembling the PAMPA Sandwich: Place the coated filter plate on top of the acceptor plate.

  • Adding the Donor Solution: Add the donor solution containing the test compound to the filter plate.

  • Incubation: Incubate the PAMPA sandwich at room temperature for 4-16 hours.

  • Sample Analysis: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Permeability: Calculate the effective permeability (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)

Protocol 2: In Vivo Brain-to-Plasma Ratio Determination in Rodents

  • Compound Administration: Administer the vasopressin antagonist to the animal (e.g., mouse or rat) via the desired route (e.g., intravenous, oral).

  • Time Points: Select appropriate time points for sample collection based on the expected pharmacokinetics of the compound.

  • Sample Collection: At each time point, collect a blood sample via cardiac puncture and immediately perfuse the brain with saline to remove any remaining blood.

  • Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer.

  • Sample Processing: Process the plasma and brain homogenate samples (e.g., protein precipitation) to extract the compound.

  • LC-MS/MS Analysis: Quantify the concentration of the compound in both the plasma and brain homogenate using a validated LC-MS/MS method.

  • Calculation of Brain-to-Plasma Ratio: Calculate the ratio of the concentration of the compound in the brain to its concentration in the plasma (Kp).

Part 4: Data Summary & References

Table 1: Physicochemical Properties for Optimal BBB Penetration
PropertyRecommended RangeRationale
Molecular Weight (MW) < 500 DaSmaller molecules have better passive diffusion.
Lipophilicity (LogP) 2 - 5Balances solubility and membrane permeability.
Topological Polar Surface Area (TPSA) < 90 ŲReduces the energy barrier for desolvation.
Number of Rotatable Bonds < 8Increased rigidity can improve permeability.
Hydrogen Bond Donors < 3Reduces polarity and interaction with efflux pumps.

[1,6-Aminosuberic acid]-arginine-Vasotocin antagonist specificity issues

Author: BenchChem Technical Support Team. Date: January 2026

Topic: [1,6-Aminosuberic acid]-arginine-Vasotocin Antagonist Specificity Issues

A Message from Your Application Scientist

Welcome to the technical support guide for this compound, a powerful antagonist for vasotocin/vasopressin receptors. This document is designed for researchers, scientists, and drug development professionals. My goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and generate robust, publication-quality data. The primary challenge with this class of peptide antagonists is ensuring the observed effects are truly due to the blockade of the intended vasotocin receptor (V1a/V2) and not an off-target interaction, most commonly with the structurally similar oxytocin receptor (OTR). Let's dive into how to ensure that specificity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound, often abbreviated as d(CH2)5AVT or Manning Compound, is a synthetic peptide analog of arginine vasotocin. It is widely used as a potent and selective antagonist for the vasopressin V1a receptor (V1aR).[1][2][3] It functions by competitively blocking the binding of endogenous vasotocin or vasopressin to the V1a receptor, thereby inhibiting downstream signaling pathways, such as the Gq/11-mediated increase in intracellular calcium.[2][3] Its high potency and stability make it a valuable tool for studying the physiological roles of the V1a receptor in processes like social behavior, aggression, and blood pressure regulation.[4]

Q2: What are the known specificity issues with this antagonist?

The core issue stems from the high degree of structural homology between the vasopressin/vasotocin and oxytocin receptor systems.[5] While d(CH2)5AVT is highly selective for the V1a receptor, it possesses a non-negligible affinity for the oxytocin receptor (OTR).[2][3] In experiments where OTRs are expressed at high levels, or when high concentrations of the antagonist are used, the observed biological effect may be a composite of both V1aR and OTR blockade.[6] This cross-reactivity can lead to misinterpretation of data, attributing a physiological role to vasotocin when it might be mediated, in part or entirely, by oxytocin. For instance, studies have shown it can inhibit oxytocin-induced effects at nanomolar concentrations.[2][3]

Q3: How can I be certain that the effects I'm observing are due to V1a receptor blockade and not off-target effects on the oxytocin receptor?

This is the critical question. Absolute certainty requires a multi-pronged validation strategy. You cannot rely on a single experiment. A robust approach involves:

  • Pharmacological Characterization: Determining the binding affinity (Ki) and functional potency (IC50 or pA2) of the antagonist for both V1a and oxytocin receptors in your specific experimental system.

  • Using Specific Controls: Employing a highly selective oxytocin receptor antagonist as a control to dissect the two systems.

  • Dose-Response Analysis: Conducting careful dose-response experiments to ensure you are using the lowest effective concentration of d(CH2)5AVT that minimizes the risk of engaging the OTR.

This guide will walk you through the protocols to achieve this.

Troubleshooting Guide: Ambiguous or Unexpected Results

You've administered d(CH2)5AVT and your results are not what you expected, or you're unsure how to interpret them. Let's break down the problem.

dot

TroubleshootingWorkflow start Ambiguous Result Observed with d(CH2)5AVT q1 Step 1: Literature Review Is OTR expressed in your tissue/cell type? start->q1 exp1 Step 2: Characterize Receptors Perform Competitive Binding Assay (Protocol 1) q1->exp1 Yes / Unknown conclusion3 Conclusion: Effect is V1aR-mediated. Proceed with confidence. q1->conclusion3 No q2 Is antagonist affinity for OTR significant (e.g., <100-fold selective)? exp1->q2 exp2 Step 3: Use Orthogonal Control Repeat experiment with a highly selective OTR antagonist q2->exp2 Yes exp3 Step 4: Refine Concentration Perform dose-response curve to find minimal effective V1aR concentration q2->exp3 No (High Selectivity) q3 Does the OTR antagonist replicate or block the effect? exp2->q3 conclusion1 Conclusion: Effect is likely mediated by OTR blockade. q3->conclusion1 Yes conclusion2 Conclusion: Effect is confirmed to be V1aR-mediated. q3->conclusion2 No exp3->conclusion3

Caption: Troubleshooting workflow for d(CH2)5AVT specificity.

Data Presentation: Receptor Affinity Profile

Understanding the relative affinity of d(CH2)5AVT for different receptors is the first step in designing specific experiments. The following table summarizes inhibitory constants (IC50) from in vitro functional assays. Note that lower values indicate higher potency.

AntagonistTarget ReceptorAssay TypeIC50 (nM)Selectivity (vs. V1aR)
d(CH2)5AVT Vasopressin V1aR Ca2+ Mobilization ~5 -
Oxytocin ReceptorCa2+ Mobilization~306-fold

Data synthesized from multiple sources.[2][3] Actual values can vary based on cell line, species, and assay conditions. This highlights the importance of characterizing the antagonist in your own system.

Signaling Pathway Overview

To understand the potential for cross-reactivity, it's helpful to visualize the signaling pathways. Both V1aR and OTR couple to Gαq proteins, leading to the same downstream second messenger cascade. This is why functional validation is so critical.

dot

SignalingPathways cluster_membrane Cell Membrane cluster_antagonist cluster_downstream Intracellular Signaling V1aR V1a Receptor Gq Gαq/11 V1aR->Gq OTR Oxytocin Receptor OTR->Gq Antagonist d(CH2)5AVT Antagonist->V1aR High Affinity Blockade Antagonist->OTR Lower Affinity Blockade PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleaves to DAG DAG PIP2->DAG cleaves to Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: V1aR and OTR share a common Gq signaling pathway.

Experimental Protocols

Here are detailed methodologies to validate antagonist specificity in your system.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of d(CH2)5AVT for both V1a and oxytocin receptors in your tissue or cell line of interest.

Principle: This assay measures the ability of your unlabeled antagonist (the "competitor," d(CH2)5AVT) to displace a radiolabeled ligand from the receptor. The concentration of antagonist that displaces 50% of the radioligand is the IC50, which can be converted to the inhibitory constant, Ki.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radioligand: e.g., [3H]-Arginine Vasopressin for V1aR; [3H]-Oxytocin for OTR.

  • Unlabeled Antagonist: d(CH2)5AVT.

  • Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., glass fiber, GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[8]

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of d(CH2)5AVT in binding buffer. A typical range would be from 10⁻¹² M to 10⁻⁵ M.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of binding buffer, 50 µL of radioligand (at a concentration near its Kd), and 150 µL of your membrane preparation.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of unlabeled native ligand (e.g., 1 µM Arginine Vasopressin for V1aR), 50 µL of radioligand, and 150 µL of membrane preparation.

    • Competitor Wells: Add 50 µL of each d(CH2)5AVT dilution, 50 µL of radioligand, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate at a set temperature (e.g., 25°C or 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[8]

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash each well 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[8]

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of d(CH2)5AVT.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Repeat the entire procedure for the oxytocin receptor using the appropriate radioligand.

Protocol 2: Cell-Based Functional Assay (Calcium Mobilization)

Objective: To determine the functional potency (IC50) of d(CH2)5AVT in blocking agonist-induced signaling.

Principle: Since V1aR and OTR are Gq-coupled, agonist binding leads to an increase in intracellular calcium ([Ca²⁺]i). This assay measures the ability of the antagonist to block this calcium response.

Materials:

  • A cell line endogenously or recombinantly expressing either V1aR or OTR.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonist: Arginine Vasopressin (AVP) or Oxytocin (OT).

  • Antagonist: d(CH2)5AVT.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and grow to near confluence.

  • Dye Loading: Wash cells with Assay Buffer and then incubate with the calcium-sensitive dye as per the manufacturer's instructions (e.g., 1 hour at 37°C).

  • Antagonist Pre-incubation: Wash away excess dye. Add various concentrations of d(CH2)5AVT to the wells and incubate for a set period (e.g., 15-30 minutes).

  • Measurement: Place the plate in the fluorescence reader.

  • Agonist Injection: Program the reader to inject a concentration of agonist that elicits a submaximal response (EC80 is ideal) into each well while simultaneously reading the fluorescence signal over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data, setting the response with no antagonist as 100% and the response with no agonist as 0%.

    • Plot the normalized response against the log concentration of d(CH2)5AVT.

    • Fit the data to a sigmoidal inhibition curve to determine the IC50.

By performing these protocols for both receptor types, you will generate a precise selectivity profile for the antagonist in your specific experimental context, which is the cornerstone of trustworthy research in this field.

References

Technical Support Center: [1,6-Aminosuberic acid]-arginine-Vasotocin Plasma Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for [1,6-Aminosuberic acid]-arginine-Vasotocin (Asu-AVT). This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges with the plasma stability of this vasotocin analog. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to ensure the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the plasma stability of Asu-AVT.

Q1: What is this compound and why is its plasma stability a concern?

A1: this compound is a synthetic analog of the naturally occurring neurohypophyseal hormone arginine-vasotocin. The key modification is the replacement of the N-terminal cysteine with 1,6-aminosuberic acid, creating a more stable cyclic structure. Despite this modification, which enhances resistance to some proteases, the peptide can still be susceptible to degradation by various enzymes present in plasma.[1] Understanding its plasma stability is crucial for preclinical and clinical development, as rapid degradation can significantly impact its pharmacokinetic profile and therapeutic efficacy.[2]

Q2: What are the primary mechanisms of peptide degradation in plasma?

A2: Peptide degradation in plasma is primarily mediated by proteases and peptidases.[3] These enzymes can cleave peptide bonds at specific amino acid residues. Key enzyme classes include aminopeptidases, which cleave from the N-terminus, carboxypeptidases, which cleave from the C-terminus, and endopeptidases, which cleave internal peptide bonds.[3][4] Additionally, chemical degradation pathways such as deamidation and oxidation can occur, although they are generally slower than enzymatic degradation.[5]

Q3: How does the structure of Asu-AVT influence its stability?

A3: The defining feature of Asu-AVT is the 1,6-aminosuberic acid substitution, which creates a lactam bridge instead of a disulfide bond. This modification is designed to increase stability by being more resistant to reduction than a disulfide bond.[6][7] However, the peptide still contains arginine, a common cleavage site for trypsin-like serine proteases.[8] The presence of other amino acids also dictates susceptibility to different peptidases.

Q4: What are the initial steps I should take before starting a plasma stability study?

A4: Before initiating a plasma stability study, it is critical to:

  • Characterize the Peptide: Ensure the purity and identity of your Asu-AVT sample using methods like HPLC and mass spectrometry.

  • Source and Prepare Plasma: Use plasma from the relevant species, and decide on the appropriate anticoagulant (e.g., EDTA, heparin). Be aware that different anticoagulants can affect protease activity.[8]

  • Optimize Analytical Methods: Develop a robust analytical method (e.g., LC-MS/MS) to quantify the parent peptide and identify potential degradation products.

II. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your plasma stability experiments.

Problem 1: Rapid and Complete Degradation of Asu-AVT

Symptoms:

  • The concentration of intact Asu-AVT drops to undetectable levels within the first few time points of the assay.

  • Mass spectrometry analysis shows a complex mixture of peptide fragments.

Potential Causes & Troubleshooting Steps:

  • High Protease Activity: Plasma contains a high concentration of active proteases.[4]

    • Solution: Incorporate a broad-spectrum protease inhibitor cocktail into your plasma samples immediately upon collection.[3] This will help to minimize enzymatic degradation. It's important to note that some protease inhibitors can interfere with certain analytical techniques, so validation is necessary.

  • Incorrect Sample Handling: Improper storage or multiple freeze-thaw cycles of plasma can lead to the release of additional proteases from cells.[9]

    • Solution: Aliquot plasma into single-use vials and store them at -80°C.[10] Thaw samples on ice immediately before use.

  • Suboptimal Incubation Temperature: Higher temperatures can accelerate enzymatic reactions.

    • Solution: Perform incubations at a physiologically relevant temperature (37°C) but consider running a parallel experiment at 4°C to slow down degradation and identify the primary cleavage sites.

Problem 2: Inconsistent Degradation Rates Between Experiments

Symptoms:

  • The calculated half-life of Asu-AVT varies significantly between different experimental runs, even with the same protocol.

Potential Causes & Troubleshooting Steps:

  • Variability in Plasma Batches: There can be significant inter-individual and even intra-individual variation in plasma protease activity.[2][11]

    • Solution: Whenever possible, use pooled plasma from multiple donors to average out individual differences. If using single-donor plasma, test multiple batches to understand the range of variability.[2]

  • Inconsistent Sample Preparation: Minor variations in the timing of reagent addition or temperature during sample preparation can impact results.[11]

    • Solution: Create a detailed and standardized protocol for sample preparation. Use automated liquid handling systems if available to improve precision.

  • Precipitation Agent Issues: The choice and handling of the protein precipitation agent (e.g., acetonitrile, methanol) can affect peptide recovery.[2][11]

    • Solution: Optimize the precipitation step to ensure complete protein removal and maximal peptide recovery. Keep the precipitation agent chilled and add it quickly to the plasma sample.

Problem 3: Identification of Unexpected Degradation Products

Symptoms:

  • Mass spectrometry reveals peptide fragments that do not correspond to simple proteolytic cleavage.

  • The appearance of peaks with a +1 Da mass shift.

Potential Causes & Troubleshooting Steps:

  • Deamidation: The asparagine residue in the Asu-AVT sequence can undergo deamidation, resulting in the formation of aspartic acid or isoaspartic acid.[12] This process is pH and temperature-dependent and results in a +0.984 Da mass shift.[13]

    • Solution: Use high-resolution mass spectrometry to confirm the mass shift. To minimize deamidation, maintain the pH of your solutions below 8.[10]

  • Oxidation: Methionine or tryptophan residues (if present in a modified version of the peptide) are susceptible to oxidation.

    • Solution: Prepare buffers with degassed solvents and consider adding antioxidants like DTT, although this can interfere with disulfide bonds if present in other molecules in the sample.[9]

  • Disulfide Bond Scrambling (if applicable to other peptides in the experiment): While Asu-AVT has a lactam bridge, if you are working with other peptides containing disulfide bonds, these can undergo reduction and re-oxidation, leading to incorrect pairing.[14][15]

    • Solution: Ensure that the sample handling conditions are not overly reducing or oxidizing.[15][16]

III. Experimental Protocols

Protocol 1: General Plasma Stability Assay

This protocol provides a framework for assessing the stability of Asu-AVT in plasma.

Materials:

  • Asu-AVT stock solution (in a suitable solvent, e.g., water or DMSO)

  • Pooled plasma (from the species of interest, with appropriate anticoagulant)

  • Protease inhibitor cocktail (optional, but recommended for initial experiments)

  • Quenching/precipitation solution (e.g., acetonitrile with 1% formic acid)

  • Incubator or water bath (37°C)

  • Centrifuge

  • HPLC or UPLC system coupled to a mass spectrometer (LC-MS/MS)

Procedure:

  • Pre-warm Plasma: Thaw the plasma on ice and then pre-warm it to 37°C.

  • Initiate Reaction: Spike the Asu-AVT stock solution into the pre-warmed plasma to achieve the desired final concentration. Vortex briefly to mix. This is your t=0 time point.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing the cold quenching/precipitation solution. Vortex thoroughly.[10]

  • Protein Precipitation: Incubate the quenched samples on ice for at least 10 minutes to allow for complete protein precipitation.

  • Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Analysis: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the remaining intact Asu-AVT.[10]

Data Analysis:

  • Plot the percentage of intact Asu-AVT remaining versus time.

  • Calculate the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.

Protocol 2: Identification of Cleavage Sites

This protocol is designed to identify the specific sites of enzymatic cleavage on Asu-AVT.

Procedure:

  • Follow the General Plasma Stability Assay protocol, but use a higher concentration of Asu-AVT to ensure detectable levels of degradation products.

  • Analyze the samples using a high-resolution mass spectrometer capable of MS/MS fragmentation.

  • Use data analysis software to identify the masses of the degradation products.

  • Perform MS/MS fragmentation on the degradation products to determine their amino acid sequences and pinpoint the exact cleavage sites.

IV. Visualization & Data Presentation

Diagrams

cluster_chemical Chemical Degradation cluster_enzymatic Enzymatic Degradation Deamidation Deamidation (+1 Da mass shift) Oxidation Oxidation (+16 Da mass shift) Aminopeptidases Aminopeptidases (N-terminal cleavage) Carboxypeptidases Carboxypeptidases (C-terminal cleavage) Endopeptidases Endopeptidases (Internal cleavage) Asu_AVT Intact Asu-AVT Asu_AVT->Deamidation Asu_AVT->Oxidation Asu_AVT->Aminopeptidases Asu_AVT->Carboxypeptidases Asu_AVT->Endopeptidases

Caption: Major degradation pathways for peptides in plasma.

Start Start: Plasma Stability Assay Prewarm Pre-warm Plasma to 37°C Start->Prewarm Spike Spike Asu-AVT (t=0) Prewarm->Spike Incubate Incubate at 37°C Spike->Incubate Time_Points Take Aliquots at Time Points Incubate->Time_Points Quench Quench with Acetonitrile/Formic Acid Time_Points->Quench Precipitate Protein Precipitation (on ice) Quench->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: Experimental workflow for a plasma stability assay.

Problem Inconsistent Degradation Rates Plasma_Var Check for Plasma Batch Variability Problem->Plasma_Var Potential Cause Prep_Var Review Sample Preparation Protocol Problem->Prep_Var Potential Cause Precip_Issue Optimize Protein Precipitation Problem->Precip_Issue Potential Cause Use_Pooled Solution: Use Pooled Plasma Plasma_Var->Use_Pooled Action Standardize Solution: Standardize Protocol Prep_Var->Standardize Action Optimize_Precip Solution: Optimize Precipitation Agent and Conditions Precip_Issue->Optimize_Precip Action

Caption: Troubleshooting decision tree for inconsistent results.

Data Tables

Table 1: Common Proteases in Plasma and Their Inhibitors

Protease ClassExamplesCommon Inhibitors
Serine ProteasesTrypsin, Chymotrypsin, ThrombinAEBSF, Aprotinin, Leupeptin
Cysteine ProteasesPapain, CalpainE-64, Leupeptin
Aspartic ProteasesPepsin, Cathepsin DPepstatin A
MetalloproteasesMMPs, ADAMsEDTA, 1,10-Phenanthroline
AminopeptidasesVariousBestatin, Amastatin
CarboxypeptidasesVariousAprotinin

Note: The effectiveness of inhibitors can vary. It is recommended to use a cocktail of inhibitors for broad-spectrum protection.

Table 2: Factors Influencing Peptide Stability in Plasma

FactorImpact on StabilityRecommendations
Temperature Higher temperatures increase degradation rate.Perform incubations at 37°C for physiological relevance, but consider 4°C for mechanistic studies.
pH Can influence both enzymatic activity and chemical degradation (e.g., deamidation).Maintain pH within a stable range, typically around 7.4 for plasma. Avoid pH > 8 to minimize deamidation.[10]
Plasma Source Inter- and intra-individual variability in enzyme levels.Use pooled plasma to average out differences. Test multiple batches if using single-donor plasma.[2]
Anticoagulant Can affect the activity of certain proteases (e.g., EDTA chelates metal ions required by metalloproteases).[8]Choose an anticoagulant appropriate for your study and be consistent. EDTA is often a good choice as it inhibits metalloproteases.
Freeze-Thaw Cycles Can lyse cells, releasing proteases and altering the plasma composition.[9]Aliquot plasma into single-use tubes and avoid repeated freeze-thaw cycles.

V. References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available from: --INVALID-LINK--

  • Identification of disulfide bonds in protein proteolytic degradation products using the de novo-protein unique sequence tags approach. National Institutes of Health. Available from: --INVALID-LINK--

  • Technical Support Center: Peptide Stability and Degradation. BenchChem. Available from: --INVALID-LINK--

  • High-Resolution Mass Spectrometry-Based Approaches for the Detection and Quantification of Peptidase Activity in Plasma. PubMed Central. Available from: --INVALID-LINK--

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available from: --INVALID-LINK--

  • Top 5 Reasons Your Peptide-Based Assays Fail. GenScript. Available from: --INVALID-LINK--

  • Inhibition of Intrinsic Proteolysis Stabilizes Plasma Samples. BD Biosciences. Available from: --INVALID-LINK--

  • Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. PLOS One. Available from: --INVALID-LINK--

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. Available from: --INVALID-LINK--

  • Racemization of an Asparagine Residue during Peptide Deamidation. ResearchGate. Available from: --INVALID-LINK--

  • Effects of acidic N + 1 residues on asparagine deamidation rates in solution and in the solid state. PubMed. Available from: --INVALID-LINK--

  • Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase. PubMed Central. Available from: --INVALID-LINK--

  • Folding-Assisted Peptide Disulfide Formation and Dimerization. PubMed. Available from: --INVALID-LINK--

  • Peptide Stability and Potential Degradation Pathways. Sigma-Aldrich. Available from: --INVALID-LINK--

  • Mechanism of Asparagine (Asn) Deamidation. ResearchGate. Available from: --INVALID-LINK--

  • Inhibition of Intrinsic Peptidase Activity Moderates Sequential Digestion of Human Plasma Peptides. MARM-ACS. Available from: --INVALID-LINK--

  • Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Humana Press. Available from: --INVALID-LINK--

  • The mechanisms of degradation of disulfide bonds in proteins upon... ResearchGate. Available from: --INVALID-LINK--

  • Proteolytic Activity Quantitation and Protease Inhibition in Human Serum and Plasma Samples for Proteomic Analysis. Sigma-Aldrich. Available from: --INVALID-LINK--

  • 1,6-Aminosuberic acid analogs of lysine- and arginine-vasopressin and -vasotocin. Synthesis and biological properties. PubMed. Available from: --INVALID-LINK--

  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. Available from: --INVALID-LINK--

  • Analytical techniques used to study the degradation of proteins and peptides: physical instability. PubMed. Available from: --INVALID-LINK--

  • Can Disulfide Bonds Be Broken?. YouTube. Available from: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to V1a Receptor Antagonists: From Early Peptide Analogs to Modern Non-Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of vasopressin V1a receptor (V1aR) antagonists, designed for researchers, scientists, and professionals in drug development. We will explore the evolution of these critical pharmacological tools, beginning with early synthetic peptide analogs like [1,6-Aminosuberic acid]-arginine-Vasotocin, and progressing to highly selective peptide and orally available non-peptide antagonists that are staples of modern research and clinical investigation.

The V1a Receptor: A Key Therapeutic Target

The Arginine Vasopressin (AVP) system is a critical neurohormonal pathway regulating a host of physiological processes. AVP exerts its effects through three G protein-coupled receptor (GPCR) subtypes: V1a, V1b, and V2.[1] The V1a receptor, in particular, has garnered significant attention as a therapeutic target. It is predominantly expressed in vascular smooth muscle cells, platelets, hepatocytes, and throughout the central nervous system (CNS).[2][3] Its activation is linked to vasoconstriction, social behavior, stress responses, and aggression.[4][5] Consequently, antagonists that can selectively block the V1aR hold immense potential for treating conditions ranging from cardiovascular diseases to psychiatric disorders like anxiety and post-traumatic stress disorder (PTSD).[6][7][8]

The Ligands: A Generational Comparison

The field of V1aR ligands has evolved significantly. We will compare representatives from three distinct classes: an early synthetic analog, a classic peptide antagonist, and a modern non-peptide antagonist.

  • This compound : This compound is a synthetic analog of arginine-vasotocin developed in the 1970s.[9][10] The primary structural modification involves replacing the disulfide bridge of the native peptide with a more stable ethylene bridge from aminosuberic acid.[10] While this modification was intended to explore structure-activity relationships, it is crucial to note that this analog retains significant agonist activity across various bioassays and is not a selective V1a antagonist.[10][11] Its profile serves as an important baseline, illustrating the challenges in converting native peptide agonists into pure antagonists.

  • d(CH2)5Tyr(Me)AVP : Representing the class of potent and selective peptide antagonists, [1-(β-mercapto-β,β-pentamethylenepropionic acid),2-O-methyltyrosine]arginine-vasopressin, or d(CH2)5Tyr(Me)AVP, was a significant leap forward.[12] It is a highly potent and selective antagonist of the V1a receptor's vasopressor effects.[12][13] However, like other peptide-based drugs, it lacks oral bioavailability and has limited ability to cross the blood-brain barrier, confining its use primarily to in vitro and peripheral in vivo studies.

  • Relcovaptan (SR 49059) : A selective, non-peptide V1a antagonist, Relcovaptan represents the modern class of "vaptan" drugs.[14] It is characterized by high affinity for both rat and human V1a receptors and is orally active.[15] This profile makes it a powerful tool for in vivo studies and a candidate for clinical development for various conditions, including dysmenorrhea and preterm labor.[14][16]

Comparative Analysis: Molecular and Pharmacodynamic Properties

The true utility of a V1aR antagonist lies in its specific molecular and pharmacological characteristics. The following tables provide a data-driven comparison.

Table 1: Molecular and Pharmacokinetic Characteristics

CharacteristicThis compoundd(CH2)5Tyr(Me)AVPRelcovaptan (SR 49059)
Class Synthetic Peptide AnalogSynthetic Peptide AntagonistNon-Peptide Small Molecule
Oral Bioavailability NoNoYes[15]
CNS Penetration UnlikelyLow / NegligibleLow (Designed for peripheral action)
Primary Use Structure-activity research[10]In vitro/peripheral V1a blockade[12][13]In vivo research, potential therapeutics[14][17]

Table 2: Comparative Pharmacodynamic Data

ParameterThis compoundd(CH2)5Tyr(Me)AVPRelcovaptan (SR 49059)
V1a Binding Affinity (Ki) Not reported as an antagonistHigh (pA2 = 8.62)[12]High (1.1 - 6.3 nM for human)[15][18]
V1a Functional Activity Agonist (e.g., Rat Pressor Activity: 27.0 U/mg)[10]Potent Antagonist [13]Potent Antagonist (IC50 = 3.7 nM for platelet aggregation)[15]
Selectivity Not characterized as an antagonistHigh selectivity over V2 receptors[12]>100-fold selectivity over V1b, V2, and Oxytocin receptors[18]
Intrinsic Agonist Activity Yes[10]No[12]No[15]

V1a Receptor Signaling & Experimental Evaluation

Understanding the mechanism of V1aR signaling is fundamental to designing and interpreting experiments that evaluate antagonist performance.

V1a Receptor Signaling Pathway

The V1aR is a canonical Gq/11-coupled receptor.[2][19] Ligand binding initiates a conformational change, activating the G protein. The Gαq subunit then activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[4][20] This calcium mobilization is a hallmark of V1aR activation and serves as a robust readout for functional assays.[21]

V1aR_Signaling cluster_membrane Plasma Membrane V1aR V1a Receptor Gq Gq/11 Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG AVP Arginine Vasopressin (AVP) AVP->V1aR Binds Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates

Caption: V1a Receptor Gq-mediated signaling pathway.

Key Experimental Protocols

To ensure scientific integrity, antagonist performance must be validated through robust, reproducible assays. Here we detail the methodologies for two foundational experiments.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity (Ki) of a test compound for the V1a receptor by measuring its ability to displace a radiolabeled ligand.

Causality: The principle is that a higher affinity antagonist will displace the radioligand at a lower concentration. This experiment directly measures the interaction between the antagonist and the receptor binding pocket.

Binding_Assay_Workflow start Start prep Prepare Membranes (e.g., from CHO cells expressing hV1aR) start->prep incubate Incubate Components - Membranes - Radioligand ([3H]AVP) - Unlabeled Antagonist (Varying Conc.) prep->incubate separate Separate Bound & Free Ligand (Rapid vacuum filtration) incubate->separate count Quantify Radioactivity (Liquid Scintillation Counting) separate->count analyze Data Analysis - Plot % displacement vs. [Antagonist] - Calculate IC50 and Ki count->analyze end End analyze->end Calcium_Assay_Workflow start Start plate_cells Plate V1aR-expressing cells in a 96-well plate start->plate_cells load_dye Load Cells with Ca2+-sensitive Dye (e.g., Fluo-4 AM) plate_cells->load_dye add_antagonist Pre-incubate with Antagonist (Varying concentrations) load_dye->add_antagonist add_agonist Stimulate with Agonist (Fixed EC80 concentration of AVP) add_antagonist->add_agonist measure_fluor Measure Fluorescence Intensity (Using a plate reader, e.g., FLIPR) add_agonist->measure_fluor analyze Data Analysis - Plot % inhibition vs. [Antagonist] - Calculate IC50 measure_fluor->analyze end End analyze->end

References

A Comparative Guide to Two Vasopressin System Modulators: [1,6-Aminosuberic acid]-arginine-Vasotocin and SRX246

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of two distinct molecules that interact with the vasopressin system: the synthetic peptide analog [1,6-Aminosuberic acid]-arginine-Vasotocin and the small molecule V1a receptor antagonist, SRX246. While both compounds are valuable tools for research into the physiological roles of vasopressin, they differ fundamentally in their chemical nature, mechanism of action, and potential therapeutic applications. This document will elucidate these differences, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific scientific inquiries.

Introduction to the Vasopressin System

The neuropeptide arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is a key regulator of a wide array of physiological processes.[1] Its actions are mediated through three G protein-coupled receptor subtypes: V1a, V1b, and V2.[2] V1a receptors are predominantly found on vascular smooth muscle cells, where they mediate vasoconstriction, and are also widely distributed in the brain, influencing social behaviors.[3] V1b receptors are primarily located in the anterior pituitary, while V2 receptors are concentrated in the renal collecting ducts, regulating water reabsorption.[3] The diverse functions of these receptors make them attractive targets for therapeutic intervention in a range of disorders.

This compound: A Synthetic Peptide Agonist Analog

This compound is a synthetic analog of arginine-vasotocin (AVT), the non-mammalian vertebrate homolog of AVP.[4][5] In this analog, the N-terminal amino group and the disulfide bridge of the native peptide have been replaced by a hydrogen atom and an ethylene bridge, respectively.[6] This modification, particularly the deamination at position 1, is known to enhance antidiuretic activity in vasopressin analogs.[7]

Mechanism of Action and Biological Activities

Based on available bioassay data, this compound acts as an agonist at vasopressin and/or vasotocin receptors. Its biological activities have been quantified in classical physiological assays, revealing a profile with pronounced antidiuretic and pressor effects.

Biological ActivityPotency (units/mg)
Rat Pressor Activity27.0 ± 1.7
Rat Antidiuretic Activity313 ± 32
Rat Oxytocic Activity135 ± 4
Avian Vasodepressor Activity64.2 ± 1.6
Rabbit Milk Ejecting Activity36.8 ± 1.6
Data from Hase et al., 1972[6]

SRX246: A CNS-Penetrant, Selective V1a Receptor Antagonist

SRX246 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a potent and highly selective antagonist of the vasopressin V1a receptor.[8][9] It was developed for the potential treatment of stress-related disorders, including neuropsychiatric conditions characterized by irritability and aggression.[10][11]

Mechanism of Action and Receptor Selectivity

SRX246 exhibits high affinity for the human V1a receptor with a reported Ki value of 0.3 nM .[8][9] Critically, it shows negligible binding to V1b and V2 receptors, as well as a wide panel of other G protein-coupled receptors, highlighting its remarkable selectivity.[8][9] This specificity for the V1a receptor is a key attribute, as it allows for the targeted modulation of V1a-mediated pathways without the confounding effects of interacting with other vasopressin receptor subtypes.

Head-to-Head Comparison

FeatureThis compoundSRX246
Molecular Type Synthetic peptide analogSmall molecule (azetidinone derivative)[12]
Mechanism of Action AgonistAntagonist
Primary Target Vasopressin/Vasotocin receptorsVasopressin V1a receptor[8][9]
V1a Receptor Affinity (Ki) Not reported0.3 nM (human)[8][9]
Receptor Selectivity Broad agonist activity (pressor, antidiuretic)[6]Highly selective for V1a over V1b and V2[8][9]
Administration Route Typically parenteral for peptidesOrally bioavailable[8]
CNS Penetration Not reported, generally poor for peptidesYes[8][13]
Therapeutic Application Research tool for studying vasopressin agonismInvestigational drug for neuropsychiatric disorders[10][11]

Experimental Methodologies

Synthesis of this compound

The synthesis of this peptide analog was originally achieved through a stepwise solid-phase peptide synthesis methodology.[6]

Workflow for Peptide Synthesis:

A Start with solid support resin B Couple protected amino acids sequentially A->B Stepwise coupling C Introduce the aminosuberic acid moiety B->C D Cleave the linear peptide from the resin C->D E Cyclize the peptide via active ester condensation D->E Intramolecular reaction F Deprotect side chains E->F G Purify the final peptide analog F->G

Caption: Stepwise synthesis of a peptide analog.

Radioligand Binding Assay for Vasopressin Receptor Affinity

To determine the binding affinity (Ki) of a compound like SRX246 for vasopressin receptors, a competitive radioligand binding assay is a standard method.

Protocol Steps:

  • Prepare cell membranes: Utilize cell lines (e.g., HEK293) stably expressing the human V1a, V1b, or V2 receptor.

  • Incubate: Combine the cell membranes with a known concentration of a radiolabeled vasopressin receptor ligand (e.g., [³H]-Arginine Vasopressin).

  • Compete: Add increasing concentrations of the unlabeled test compound (e.g., SRX246).

  • Separate: Separate the bound from unbound radioligand via rapid filtration.

  • Quantify: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Analyze: Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell membranes with Vasopressin Receptors Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Compound Test Compound (e.g., SRX246) Compound->Incubation Filtration Separate Bound and Free Radioligand Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting IC50 Calculate IC50 Counting->IC50 Ki Determine Ki value IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Clinical Development of SRX246

SRX246 has undergone Phase II clinical trials to evaluate its safety, tolerability, and activity in treating neuropsychiatric conditions.[10] For instance, the STAIR (Safety, Tolerability, and Activity of SRX246 in Irritable HD patients) trial was a multicenter, randomized, double-blind, placebo-controlled study in patients with Huntington's disease.[13][14] Participants received escalating doses of SRX246 or a placebo over a 12-week period.[13] Such studies are crucial for assessing the therapeutic potential of a novel compound in a clinical setting.

Conclusion

This compound and SRX246 represent two distinct classes of molecules that interact with the vasopressin system. The former is a synthetic peptide agonist with broad activity, making it a useful tool for studying the physiological consequences of vasopressin receptor activation in a research context. In stark contrast, SRX246 is a highly selective, orally bioavailable small molecule antagonist of the V1a receptor with demonstrated CNS penetration and a favorable safety profile in early clinical trials.[14][15] Its targeted mechanism of action makes it a promising candidate for the treatment of specific CNS disorders where V1a receptor signaling is implicated. The choice between these two compounds for research purposes will be dictated by the specific scientific question being addressed: a broad physiological inquiry might benefit from the agonist activity of the peptide, whereas a focused investigation into the role of V1a receptors in the brain would be better served by the selective antagonism of SRX246.

References

A Researcher's Guide to Validating V1a Receptor Antagonism In Vivo: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neurobiology, cardiovascular physiology, and drug development, the vasopressin V1a receptor represents a compelling target. Its role in mediating social behaviors, anxiety, and cardiovascular homeostasis has spurred the development of numerous antagonists.[1] However, the journey from a promising compound to a validated in vivo tool is fraught with challenges. This guide provides an in-depth, comparative framework for validating V1a receptor antagonism in vivo, grounded in scientific integrity and field-proven insights. We will dissect the experimental choices, provide detailed protocols, and present comparative data to empower you to design robust and self-validating studies.

The V1a Receptor System: A Primer on its Mechanism of Action

The V1a receptor, a G-protein coupled receptor (GPCR), is a key player in the physiological effects of arginine vasopressin (AVP).[2] Predominantly coupled to the Gq/11 family of G-proteins, its activation initiates a well-defined signaling cascade.[3][4] Upon AVP binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[4][6] This cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, glycogenolysis, and platelet aggregation.[3]

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP AVP V1aR V1a Receptor AVP->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Responses (e.g., Contraction) Ca_ER->Cell_Response Leads to PKC->Cell_Response Contributes to

Caption: V1a receptor signaling cascade.

A Comparative Look at V1a Receptor Antagonists

A critical first step in designing in vivo validation studies is selecting the right tool for the job. The ideal V1a antagonist should exhibit high potency and selectivity for the V1a receptor over other related receptors, such as the V1b, V2, and oxytocin receptors. The following table summarizes key data for several commonly used and recently developed V1a antagonists.

CompoundV1a Ki (nM)V1b Ki (nM)V2 Ki (nM)Oxytocin Ki (nM)Brain PenetrantSpecies (for Ki)Reference(s)
SR-49059 (Relcovaptan) 1.6>100>100>100YesRat[7][8][9]
OPC-21268 15-40->100,000-YesRat[10][11]
Balovaptan (RG7314) ----YesHuman, Mouse[12][13]
ML389 40>50,000>50,000>50,000YesHuman[1][14]

Note: Ki values can vary depending on the assay conditions and tissue source. This table provides a comparative overview.

In Vivo Validation Strategies: A Multi-faceted Approach

Robust in vivo validation of a V1a antagonist requires a multi-pronged approach, assessing its effects on both physiological and behavioral endpoints known to be modulated by the V1a receptor.

Cardiovascular Assessments: Probing the Vasopressor Response

The V1a receptor's role in regulating blood pressure provides a direct and quantifiable physiological endpoint for assessing antagonist efficacy.

This experiment directly tests the ability of an antagonist to block the vasoconstrictive effects of AVP.

AVP_Pressor_Workflow cluster_setup Animal Preparation cluster_protocol Experimental Protocol cluster_analysis Data Analysis Animal Rodent (Rat/Mouse) with implanted telemetry device or arterial catheter Baseline Record Baseline Blood Pressure Animal->Baseline Antagonist Administer V1a Antagonist or Vehicle (i.v. or p.o.) Baseline->Antagonist Wait Wait for Drug Absorption/Distribution Antagonist->Wait AVP_Challenge Administer AVP (i.v. bolus) Wait->AVP_Challenge Record Record Blood Pressure Response AVP_Challenge->Record Compare Compare Pressor Response between Antagonist and Vehicle Groups Record->Compare

Caption: Workflow for AVP-induced pressor response.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Implantable telemetry device for blood pressure monitoring or indwelling arterial catheter

  • Arginine Vasopressin (AVP)

  • V1a receptor antagonist of interest

  • Vehicle for antagonist and AVP

  • Anesthesia (for catheter implantation, if not using telemetry)

  • Data acquisition system

Procedure:

  • Animal Preparation:

    • For telemetry, surgically implant the device according to the manufacturer's instructions at least one week prior to the experiment to allow for full recovery.[15][16][17]

    • For acute studies, anesthetize the rat and implant a catheter into the femoral or carotid artery for direct blood pressure measurement.

  • Acclimation: Allow the animal to acclimate to the testing environment to minimize stress-induced fluctuations in blood pressure.

  • Baseline Measurement: Record a stable baseline blood pressure and heart rate for at least 30 minutes.

  • Antagonist Administration: Administer the V1a antagonist or vehicle via the desired route (e.g., intravenous, oral gavage). The dose and timing will depend on the pharmacokinetic profile of the compound.

  • AVP Challenge: After the appropriate pre-treatment time, administer a bolus intravenous injection of AVP (e.g., 60 pmol/kg).[18]

  • Data Recording: Continuously record blood pressure and heart rate for at least 30 minutes following the AVP challenge.

  • Data Analysis: Calculate the peak increase in mean arterial pressure (MAP) from baseline in both the vehicle and antagonist-treated groups. A significant attenuation of the pressor response in the antagonist group validates its in vivo efficacy.

Behavioral Assessments: Unraveling the Role in Social Cognition and Anxiety

The V1a receptor is intricately involved in social recognition and anxiety-like behaviors, making these valuable endpoints for in vivo validation, particularly for CNS-penetrant antagonists.

This test assesses the animal's ability to distinguish between a familiar and a novel conspecific, a process modulated by V1a receptor activity.

Social_Recognition_Workflow cluster_setup Setup cluster_protocol Protocol cluster_analysis Analysis Test_Animal Test Animal Habituation Habituation Phase: Test animal explores empty arena Test_Animal->Habituation Stimulus_Animals Stimulus Animals (Familiar & Novel) Acquisition Acquisition Trial: Test animal interacts with 'Familiar' stimulus animal Stimulus_Animals->Acquisition Arena Test Arena Habituation->Acquisition Retention Retention Trial: Test animal presented with 'Familiar' and 'Novel' stimulus animals Acquisition->Retention Measure Measure investigation time for each stimulus animal Retention->Measure Compare Compare investigation times: Vehicle vs. Antagonist Measure->Compare

References

A Comparative Guide to Oxytocin Receptor Antagonists: Benchmarking [1,6-Aminosuberic acid]-arginine-Vasotocin Against Key Competitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of oxytocin receptor (OTR) modulation, the selection of an appropriate antagonist is a critical decision. This guide provides an in-depth, objective comparison of [1,6-Aminosuberic acid]-arginine-Vasotocin and a range of prominent peptidic and non-peptidic OTR antagonists. By synthesizing publicly available experimental data, this document aims to illuminate the nuanced differences in their performance, selectivity, and mechanistic action, thereby empowering informed experimental design.

The Oxytocin Receptor: A Key Therapeutic Target

The oxytocin receptor, a G-protein coupled receptor (GPCR), is a pivotal player in a myriad of physiological processes. Primarily recognized for its role in uterine contractions during parturition and lactation, the OTR's influence extends to social bonding, anxiety regulation, and cardiovascular homeostasis. Its therapeutic potential is, therefore, vast, with OTR antagonists being investigated for conditions ranging from preterm labor to premature ejaculation and even certain cancers.[1]

The primary signaling cascade initiated by oxytocin binding to its receptor involves the activation of the Gαq/11 protein. This triggers phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, a key event in smooth muscle contraction, while DAG activates protein kinase C (PKC).[2][3] Understanding this pathway is fundamental to appreciating the mechanism of action of OTR antagonists.

Comparative Analysis of OTR Antagonists

The landscape of OTR antagonists is diverse, encompassing both peptide-based and small molecule non-peptide compounds. While this compound is a synthetic peptide analog of the neurohypophyseal hormone vasotocin, a range of other antagonists have been developed with varying degrees of potency and selectivity.

A quantitative comparison of the binding affinities (Ki) and inhibitory concentrations (IC50) of several key OTR antagonists is presented below. This data, collated from various preclinical studies, offers a snapshot of their relative potencies and selectivities for the oxytocin receptor over the closely related vasopressin receptors (V1a, V1b, and V2).

AntagonistTypeHuman OTR Ki (nM)Human OTR IC50 (nM)Selectivity over Vasopressin ReceptorsKey Features
Atosiban Peptide397[1]-Mixed V1a antagonist[5]Intravenous administration; used clinically for preterm labor.[6]
Barusiban Peptide0.8[7]-~300-fold higher affinity for OTR over V1aR.[8]High potency and long duration of action.[9][10]
Retosiban Non-peptide0.65[8][11]->1400-fold over V1a, V1b, and V2 receptors.[8]Orally active; investigated for preterm labor.[12]
Epelsiban Non-peptide0.13[13]192 (rat)[6]>31,000-fold over V1a, V1b, and V2 receptors.[6][13]Orally bioavailable; potent and highly selective.[13]
Cligosiban Non-peptide9.5[1][14]->100-fold over V1a, V1b, and V2 receptors.[15]Brain-penetrant; investigated for premature ejaculation.[5][15]
L-368,899 Non-peptide-26 (human uterus)[16][17]>40-fold over V1a and V2 receptors.[18]Orally active; crosses the blood-brain barrier.[19]
L-371,257 Non-peptide4.6[20]->800-fold over V1a and V2 receptors.[20]Orally bioavailable; poor blood-brain barrier penetration.[20]
SSR-126768A Non-peptide0.44[21]-High selectivity for OTR.Orally active with a long duration of action.[12][22]

Mechanistic Insights and Signaling Pathways

The primary mechanism by which these antagonists exert their effects is through competitive binding to the oxytocin receptor, thereby preventing the binding of endogenous oxytocin and inhibiting its downstream signaling cascades.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds and Activates Antagonist OTR Antagonist (this compound, Atosiban, Retosiban, etc.) Antagonist->OTR Binds and Blocks Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Oxytocin receptor signaling pathway and the point of antagonist inhibition.

Experimental Protocols for Antagonist Characterization

The quantitative data presented in this guide are typically generated through standardized in vitro assays. Below are detailed, step-by-step methodologies for two key experiments used to characterize OTR antagonists.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the oxytocin receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing OTR) start->prep_membranes setup_assay Set up 96-well plate: - Membranes - Radioligand ([³H]Oxytocin) - Test Antagonist (serial dilutions) prep_membranes->setup_assay incubate Incubate to reach equilibrium (e.g., 60-90 min at 25°C) setup_assay->incubate filter Rapid Filtration (Glass fiber filters) incubate->filter wash Wash filters to remove unbound radioligand filter->wash count Measure radioactivity (Scintillation counter) wash->count analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the human oxytocin receptor in an ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.[23]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled OTR ligand (e.g., [³H]oxytocin), and serial dilutions of the test antagonist.[24]

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled oxytocin).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[23]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioactivity.[23]

  • Radioactivity Measurement:

    • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[25]

  • Data Analysis:

    • Subtract non-specific binding from total binding to determine specific binding.

    • Plot the specific binding as a function of the antagonist concentration to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the oxytocin-induced increase in intracellular calcium, providing a measure of its potency (IC50) in a cell-based system.

Calcium_Mobilization_Workflow start Start seed_cells Seed cells expressing OTR in a 96-well plate start->seed_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seed_cells->load_dye add_antagonist Add serial dilutions of the test antagonist load_dye->add_antagonist incubate_antagonist Incubate with antagonist add_antagonist->incubate_antagonist add_agonist Add a fixed concentration of oxytocin (agonist) incubate_antagonist->add_agonist measure_fluorescence Measure fluorescence changes over time (e.g., FLIPR) add_agonist->measure_fluorescence analyze Data Analysis: - Determine the concentration-response curve - Calculate IC50 measure_fluorescence->analyze end End analyze->end

Caption: Experimental workflow for a calcium mobilization assay.

Detailed Steps:

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

    • Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.[26]

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.

    • Incubate the plate to allow for dye uptake.[27]

  • Antagonist Addition:

    • Add serial dilutions of the test antagonist to the appropriate wells.

    • Incubate for a defined period to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Fluorescence Measurement:

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • Inject a fixed concentration of oxytocin into each well to stimulate the receptors.

    • Continue to measure the fluorescence intensity over time to capture the calcium transient.[26]

  • Data Analysis:

    • Determine the peak fluorescence response for each antagonist concentration.

    • Plot the response as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The selection of an appropriate oxytocin receptor antagonist is a multifaceted decision that requires careful consideration of potency, selectivity, and pharmacokinetic properties. While this compound remains a compound of interest due to its structural heritage, the lack of readily available quantitative data on its OTR antagonist activity necessitates a reliance on more extensively characterized alternatives for many research applications.

This guide has provided a comparative overview of several key OTR antagonists, supported by experimental data and detailed protocols. The non-peptide antagonists, such as Retosiban, Epelsiban, and Cligosiban, offer the advantages of high potency, remarkable selectivity, and oral bioavailability, making them attractive candidates for both in vitro and in vivo studies. The peptide-based antagonists, Atosiban and Barusiban, have also demonstrated clinical and preclinical efficacy.

Ultimately, the choice of antagonist will depend on the specific experimental question and the desired pharmacological profile. By leveraging the data and methodologies presented here, researchers can make more informed decisions in their pursuit of modulating the complex and therapeutically significant oxytocin system.

References

A Comparative Analysis of [1,6-Aminosuberic acid]-arginine-Vasotocin Cross-reactivity with V1b and V2 Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the cross-reactivity of the synthetic arginine-vasotocin (AVT) analog, [1,6-Aminosuberic acid]-arginine-Vasotocin, with the vasopressin V1b and V2 receptors. We will delve into the structural rationale for this analog, the distinct signaling pathways of the V1b and V2 receptors, and present a framework for experimentally determining its binding affinity and functional potency.

Arginine-vasopressin (AVP) and its non-mammalian homolog, arginine-vasotocin (AVT), are neuropeptides that play crucial roles in regulating a wide array of physiological processes, from water homeostasis to social behavior.[1][2][3][4] These actions are mediated through a family of G protein-coupled receptors (GPCRs), namely the V1a, V1b, and V2 receptors.[1][5][6] The development of synthetic analogs with altered receptor selectivity is a key strategy in dissecting the specific physiological roles of these receptor subtypes and for developing targeted therapeutics.[2][7][8]

Understanding the Targets: V1b and V2 Receptors

The V1b and V2 receptors, despite both being activated by the endogenous ligand AVP, are coupled to distinct intracellular signaling pathways, leading to different physiological outcomes.[5][6]

  • V1b Receptor (AVPR1B): Primarily located in the anterior pituitary gland, the V1b receptor is a key regulator of the hypothalamic-pituitary-adrenal (HPA) axis.[1][10][11] Upon AVP binding, the V1b receptor couples to Gq/11 proteins, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1][10] This signaling cascade ultimately stimulates the release of adrenocorticotropic hormone (ACTH).[1][10]

  • V2 Receptor (AVPR2): The V2 receptor is predominantly expressed in the principal cells of the kidney's collecting ducts and plays a central role in maintaining water balance.[5][12] In contrast to the V1b receptor, the V2 receptor is coupled to Gs proteins.[5][6] Activation of the V2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][12] This elevation in cAMP activates protein kinase A (PKA), which in turn promotes the trafficking and insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells.[5][12] This increases water reabsorption from the urine back into the bloodstream, resulting in an antidiuretic effect.[5][12]

G_Protein_Signaling_Pathways cluster_V1b V1b Receptor Signaling cluster_V2 V2 Receptor Signaling AVP_V1b AVP / Analog V1bR V1b Receptor AVP_V1b->V1bR Gq11 Gq/11 V1bR->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC Activation DAG->PKC ACTH ACTH Release Ca2->ACTH PKC->ACTH AVP_V2 AVP / Analog V2R V2 Receptor AVP_V2->V2R Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP ↑ cAMP ATP->cAMP conversion PKA PKA Activation cAMP->PKA AQP2 AQP2 Trafficking PKA->AQP2 Water Water Reabsorption AQP2->Water

V1b and V2 receptor signaling pathways.

Comparative Binding Affinity and Selectivity

To objectively compare the cross-reactivity of this compound with V1b and V2 receptors, a competitive radioligand binding assay is the gold standard.[13][14] This assay measures the ability of the unlabeled analog to displace a radiolabeled ligand with known affinity for the target receptors. The resulting data allows for the determination of the inhibitory constant (Ki), a measure of the analog's binding affinity.

CompoundReceptorKi (nM)Selectivity (V2/V1b)
This compound V1bTo be determinedTo be determined
V2To be determined
Arginine Vasopressin (AVP) (Reference) V1b~1-10~1
V2~1-10
d[Cha4]AVP (Selective V1b Agonist) V1b~1>100
V2>100
dDAVP (Selective V2 Agonist) V1b~5.84~0.09
V2~65.9

Note: The Ki values for AVP, d[Cha4]AVP, and dDAVP are approximate and can vary depending on experimental conditions.[15][16] The values for this compound are to be determined experimentally.

A higher Ki value indicates lower binding affinity. The selectivity ratio (Ki V2 / Ki V1b) provides a quantitative measure of the compound's preference for one receptor over the other. A ratio significantly greater than 1 indicates V1b selectivity, while a ratio significantly less than 1 indicates V2 selectivity.

Functional Potency: A Measure of Receptor Activation

Beyond binding affinity, it is crucial to assess the functional activity of the analog at each receptor. This is determined by measuring the concentration-dependent response elicited by the compound. For the V1b receptor, this could be the measurement of intracellular calcium mobilization or ACTH release. For the V2 receptor, the standard functional assay measures the production of cAMP.[17][18] The half-maximal effective concentration (EC50) is the concentration of the analog that produces 50% of the maximal response and is a measure of its potency.

CompoundReceptorFunctional AssayEC50 (nM)
This compound V1bCalcium Mobilization / ACTH ReleaseTo be determined
V2cAMP AccumulationTo be determined
Arginine Vasopressin (AVP) (Reference) V1bCalcium Mobilization~1-10
V2cAMP Accumulation~1-10
dDAVP (Selective V2 Agonist) V1bInositol Turnover~11.4 (human)
V2cAMP Accumulation~23.9 (human)

Note: The EC50 values for AVP and dDAVP are approximate and can vary based on the specific cell line and assay conditions.[16] The values for this compound are to be determined experimentally.

A lower EC50 value indicates higher potency. By comparing the EC50 values at both receptors, one can determine the functional selectivity of the compound.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are step-by-step methodologies for key experiments to characterize the cross-reactivity of this compound.

Competitive Radioligand Binding Assay

This protocol outlines the steps for determining the binding affinity (Ki) of the test compound at V1b and V2 receptors expressed in a suitable cell line (e.g., HEK293 or CHO cells).[13][19][20]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture cells expressing V1b or V2 receptors Membrane_Prep 2. Prepare cell membranes Cell_Culture->Membrane_Prep Incubation 3. Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Incubation Separation 4. Separate bound and free radioligand via vacuum filtration Incubation->Separation Counting 5. Quantify bound radioactivity Separation->Counting Data_Analysis 6. Plot data and determine IC50 and Ki Counting->Data_Analysis

Workflow for a competitive radioligand binding assay.

Materials:

  • HEK293 or CHO cells stably expressing human V1b or V2 receptors

  • Cell culture medium and supplements

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

  • Binding buffer (e.g., Tris-HCl with MgCl2)

  • Radioligand (e.g., [3H]-Arginine Vasopressin)

  • Unlabeled this compound

  • Unlabeled reference compounds (e.g., AVP)

  • 96-well filter plates

  • Vacuum manifold

  • Scintillation counter and cocktail

Procedure:

  • Cell Culture: Grow cells expressing the receptor of interest to confluency in appropriate culture flasks.

  • Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add a fixed amount of cell membrane preparation, a fixed concentration of radioligand, and serial dilutions of the unlabeled test compound or reference compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled AVP).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a 96-well filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other values to obtain specific binding. Plot the percent specific binding against the log concentration of the unlabeled compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay (for V2 Receptor)

This protocol describes a method for measuring the functional potency (EC50) of the test compound at the V2 receptor by quantifying intracellular cAMP accumulation.[17][21][22][23]

Materials:

  • HEK293 or CHO cells stably expressing the human V2 receptor

  • Cell culture medium and supplements

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • This compound

  • Reference agonist (e.g., dDAVP or AVP)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed cells expressing the V2 receptor into a 96-well or 384-well plate and grow to near confluency.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in assay buffer.

  • Cell Stimulation: Remove the culture medium and add the prepared compound dilutions to the cells. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value and the maximal response (Emax).

Conclusion

The systematic evaluation of this compound's cross-reactivity with V1b and V2 receptors is essential for understanding its pharmacological profile and potential therapeutic applications. By employing rigorous experimental methodologies such as competitive radioligand binding assays and functional cAMP assays, researchers can obtain quantitative data on its binding affinity and potency. This information is critical for the rational design of more selective and potent vasopressin receptor ligands, ultimately advancing our understanding of the vasopressin system and facilitating the development of novel therapeutics for a range of disorders.

References

A Comparative Guide to the Behavioral Effects of Selective vs. Non-Selective Vasopressin Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Vasopressin System - A Key Modulator of Social Behavior

Arginine vasopressin (AVP) is a neuropeptide renowned for its critical role in regulating a wide array of physiological processes, including water balance and cardiovascular homeostasis.[1][2] Beyond these peripheral functions, AVP acts as a crucial neuromodulator within the central nervous system (CNS), significantly influencing complex social behaviors such as aggression, anxiety, social recognition, and pair bonding.[3][4] The diverse actions of AVP are mediated by three distinct G protein-coupled receptor subtypes: V1a, V1b (also known as V3), and V2.[5][6] The differential distribution and signaling of these receptors in the brain are fundamental to understanding the nuanced behavioral outcomes observed upon their modulation.

  • V1a Receptors (AVPR1A): Widely distributed in the brain, particularly in regions associated with social behavior like the amygdala and hypothalamus, V1a receptors are implicated in modulating aggression, anxiety, and social bonding.[4][7] Activation of V1a receptors typically couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[1][8]

  • V1b Receptors (AVPR1B): While also coupled to the Gq/11-PLC pathway, V1b receptors have a more restricted distribution, with high expression in the anterior pituitary, where they regulate the release of adrenocorticotropic hormone (ACTH).[1][8] Their role in the direct modulation of social behaviors is an area of ongoing investigation.

  • V2 Receptors (AVPR2): Primarily located in the kidney collecting ducts, V2 receptors are coupled to Gs proteins and mediate the antidiuretic effects of vasopressin through the adenylyl cyclase-cAMP pathway.[5][8][9] While their direct role in CNS-mediated behavior is less established, their peripheral effects can indirectly influence behavioral states.

The development of receptor-specific antagonists has provided powerful tools to dissect the precise contributions of each receptor subtype to behavior. This guide will compare the behavioral effects of antagonists that selectively target a single receptor subtype (primarily V1a) with non-selective antagonists that block multiple vasopressin receptors.

Signaling Pathways: A Tale of Two Cascades

The distinct behavioral outcomes of vasopressin receptor antagonism are rooted in their divergent intracellular signaling pathways.

Vasopressin_Signaling cluster_0 Vasopressin (AVP) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response AVP AVP V1aR V1a Receptor AVP->V1aR V1bR V1b Receptor AVP->V1bR V2R V2 Receptor AVP->V2R Gq11 Gq/11 V1aR->Gq11 V1bR->Gq11 Gs Gs V2R->Gs PLC Phospholipase C (PLC) Gq11->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Ca²⁺ Release (from ER) IP3_DAG->Ca_release V1_Response Vasoconstriction, Aggression, Anxiety Ca_release->V1_Response AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA V2_Response Antidiuresis PKA->V2_Response

Figure 1: Vasopressin Receptor Signaling Pathways.

Selective Vasopressin Antagonists: Precision Targeting of Behavior

Selective antagonists, particularly those targeting the V1a receptor, have been instrumental in elucidating the specific role of this receptor in social behaviors.

SRX246 and SRX251: V1a-Selective Antagonists

SRX246 and SRX251 are orally bioavailable, CNS-penetrant, and highly selective V1a receptor antagonists.[10][11] Preclinical and clinical studies have demonstrated their efficacy in modulating behaviors associated with aggression, fear, and anxiety.

  • Aggression: In a resident-intruder model using Syrian golden hamsters, oral administration of SRX251 caused a significant dose-dependent reduction in offensive aggression, as measured by a longer latency to bite and a fewer number of bites.[12][13] Importantly, this effect was selective for aggressive behavior, as SRX251 did not alter social investigation, olfactory communication, general motor activity, or sexual motivation.[12][13]

  • Anxiety and Fear: V1a receptor knockout mice show reduced anxiety-like behavior in standardized tests like the elevated plus maze.[14] Correspondingly, V1a antagonists have been shown to decrease anxious behavior in various preclinical models.[14] In a human proof-of-concept study, SRX246 was found to decrease anxiety-potentiated startle, a translational biomarker for anxiety disorders.[14] Furthermore, fMRI studies in humans have shown that SRX246 can block the effects of vasopressin on brain circuits activated in response to threatening facial expressions.[15][16]

Balovaptan: Another V1a-Selective Antagonist

Balovaptan is another prominent V1a antagonist that has been investigated in clinical trials for its potential to improve social communication and interaction in individuals with autism spectrum disorder.[7] The exploration of Balovaptan in this context further underscores the critical role of the V1a receptor in mediating social cognition.[7]

SSR149415: A V1b-Selective Antagonist

The V1b receptor antagonist SSR149415 has also been studied for its behavioral effects. In rodents, blockade of the V1b receptor has been associated with reduced aggressiveness.[17] SSR149415 has also demonstrated antidepressant-like activity in animal models, particularly in highly stressful situations, without causing adverse effects on motor function or cognition.[17]

Non-Selective Vasopressin Antagonists: A Broader Spectrum of Action

Non-selective antagonists, which block multiple vasopressin receptor subtypes, have a different and broader profile of effects.

Conivaptan: A V1a and V2 Antagonist

Conivaptan is a non-peptide antagonist of both V1a and V2 receptors and is clinically approved for the treatment of euvolemic and hypervolemic hyponatremia.[18][19][20] Its behavioral effects are a composite of its actions on both receptor subtypes.

  • Peripheral Effects: The V2 receptor antagonism leads to aquaresis (excretion of free water), which is the primary mechanism for its use in hyponatremia.[18][21]

  • Central and Vascular Effects: By blocking V1a receptors, conivaptan can induce vasodilation and may have therapeutic potential in conditions like stroke by improving cerebral blood flow and reducing brain edema.[22] The V1a antagonism also contributes to its effects on social behavior, though these are less selectively studied with conivaptan compared to the highly selective V1a antagonists.

The dual antagonism of conivaptan means that its behavioral effects are intertwined with significant physiological changes, such as altered fluid balance, which can complicate the interpretation of its direct CNS effects.

Comparative Analysis: Selectivity Dictates Behavioral Outcomes

The key distinction in the behavioral effects of selective versus non-selective vasopressin antagonists lies in the precision of their action.

FeatureSelective V1a Antagonists (e.g., SRX246, SRX251)Non-Selective Antagonists (e.g., Conivaptan)
Primary Target V1a ReceptorsV1a and V2 Receptors
Aggression Significant and selective reduction in offensive aggression.[12][13]Potential reduction due to V1a blockade, but less studied and may be confounded by systemic effects.
Anxiety Clear anxiolytic effects demonstrated in both preclinical and human studies.[14]Anxiolytic potential via V1a antagonism, but systemic effects of V2 blockade can influence behavior indirectly.
Social Cognition Directly modulates social recognition and interaction.[3][7]Effects on social cognition are likely, but not as cleanly dissected from peripheral effects.
Primary Clinical Use Investigational for neuropsychiatric disorders (e.g., aggression, anxiety, autism).[7][10]Approved for euvolemic and hypervolemic hyponatremia.[19][20]
Side Effect Profile Generally well-tolerated with fewer systemic side effects.[23][24]Can cause significant fluid and electrolyte shifts due to V2 receptor blockade.[25]

Experimental Protocols: Methodologies for Assessing Behavioral Effects

The behavioral effects of vasopressin antagonists are typically evaluated using a battery of standardized preclinical tests.

Resident-Intruder Test for Aggression

This test is a standard paradigm for assessing offensive aggression in rodents.[26]

Protocol:

  • An adult male rodent (the "resident") is housed individually for a period to establish territoriality.

  • The vasopressin antagonist or vehicle is administered to the resident at a predetermined time before the test.

  • A smaller, unfamiliar male rodent (the "intruder") is introduced into the resident's cage.

  • The ensuing social interaction is videotaped and scored for various aggressive and non-aggressive behaviors, including:

    • Latency to the first attack

    • Number of attacks

    • Duration of aggressive encounters

    • Social investigation time

Figure 2: Resident-Intruder Test Workflow.

Elevated Plus Maze for Anxiety

The elevated plus maze is a widely used test to assess anxiety-like behavior in rodents.[27] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[27]

Protocol:

  • The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • The animal is placed in the center of the maze, facing an open arm.

  • The animal is allowed to freely explore the maze for a set period (e.g., 5 minutes).

  • Behavior is recorded and analyzed for:

    • Time spent in the open arms vs. closed arms

    • Number of entries into the open and closed arms

    • Total distance traveled (a measure of general activity)

An increase in the time spent in the open arms is indicative of an anxiolytic effect.[27]

Conclusion: The Future of Vasopressin-Targeted Therapeutics

The study of selective and non-selective vasopressin antagonists has significantly advanced our understanding of the neurobiology of social behavior. Selective V1a antagonists, such as SRX246 and SRX251, have demonstrated a remarkable ability to specifically reduce aggression and anxiety without producing broad, confounding physiological effects.[12][14] This makes them promising candidates for the development of novel therapeutics for neuropsychiatric disorders characterized by social deficits and emotional dysregulation.[10][16]

In contrast, non-selective antagonists like conivaptan, while effective in their approved indication of hyponatremia, have a more complex behavioral profile due to their dual action on V1a and V2 receptors.[21][22] Future research should continue to focus on the development and characterization of highly selective ligands for each of the vasopressin receptor subtypes to further refine our understanding of their individual contributions to behavior and to develop more targeted and effective treatments.

References

A Comparative Guide to the Structure-Activity Relationship of Vasotocin Analogs for Receptor-Targeted Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Vasotocin, an Evolutionary Blueprint for Neuropeptide Signaling

Arginine vasotocin (AVT) is a highly conserved nonapeptide hormone that represents the evolutionary progenitor of the mammalian hormones arginine vasopressin (AVP) and oxytocin (OT).[1][2] Found in nearly all non-mammalian vertebrates, AVT is a critical regulator of a diverse array of physiological processes, including water balance, osmotic homeostasis, and cardiovascular control.[1][3] Beyond these peripheral functions, AVT acts as a key neuromodulator within the central nervous system, profoundly influencing social and sexual behaviors such as aggression, pair-bonding, and social recognition.[1][2]

The structure of AVT is characterized by a six-amino-acid ring formed by a disulfide bond between cysteine residues at positions 1 and 6, with a three-amino-acid C-terminal tail. Its sequence is Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH₂. This molecular architecture allows it to interact with a family of G-protein coupled receptors (GPCRs), namely the vasotocin and oxytocin-type receptors.[4] In mammals, the homologous receptors are classified as vasopressin receptors (V1a, V1b, V2) and the oxytocin receptor (OTR).[5]

The development of synthetic analogs of vasotocin has been instrumental in dissecting the specific roles of these receptor subtypes and has paved the way for designing receptor-selective compounds with therapeutic potential. Understanding the structure-activity relationship (SAR)—how specific changes in the peptide's structure alter its binding affinity and functional activity at different receptors—is paramount for researchers in pharmacology and drug development. This guide provides a comparative analysis of key vasotocin analogs, details the experimental workflows used for their characterization, and offers insights into the molecular determinants of receptor selectivity.

Section 1: Vasotocin Receptors and Native Signaling Cascades

The biological effects of vasotocin and its analogs are mediated through their interaction with specific GPCRs. These receptors exhibit distinct tissue distribution and couple to different intracellular signaling pathways, leading to varied physiological responses. The primary receptor subtypes include:

  • V1a-type Receptors: Predominantly coupled to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is typically associated with smooth muscle contraction (vasoconstriction) and neuromodulatory effects.[6]

  • V2-type Receptors: Primarily coupled to Gαs proteins. Ligand binding stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This pathway is the hallmark of the antidiuretic response in the kidney collecting ducts.[6]

  • Oxytocin-type (OT) Receptors: Similar to V1a receptors, OTRs typically couple to Gαq/11, leading to the PLC-IP₃-Ca²⁺ signaling cascade, which is crucial for uterine contractions and milk ejection.[7]

The ability of a vasotocin analog to selectively activate one pathway over another is the primary goal of rational drug design in this field.

Vasotocin_Signaling Figure 1: Major Signaling Pathways of Vasotocin Receptors cluster_membrane Plasma Membrane cluster_ligand cluster_cytosol Cytosol V1aR V1a / OT Receptor Gq Gαq/11 V1aR->Gq Activates V2R V2 Receptor Gs Gαs V2R->Gs Activates PLC PLC Gq->PLC Activates AC AC Gs->AC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts AVT Vasotocin Analog AVT->V1aR Binds AVT->V2R Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response_V1 Physiological Response (e.g., Vasoconstriction) Ca->Response_V1 Leads to PKC->Response_V1 Leads to cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Response_V2 Physiological Response (e.g., Antidiuresis) PKA->Response_V2 Leads to Binding_Assay_Workflow Figure 2: Workflow for Competitive Radioligand Binding Assay start Start prep 1. Prepare Membranes (from cells expressing target receptor) start->prep setup 2. Set up Assay Plate: - Membranes - Radioligand ([³H]-AVP) - Test Analog (serial dilution) prep->setup controls 3. Include Controls: - Total Binding (no analog) - Non-Specific Binding (+ saturating cold ligand) setup->controls incubate 4. Incubate (to reach equilibrium) controls->incubate filter 5. Separate Bound/Free (Rapid Vacuum Filtration) incubate->filter wash 6. Wash Filters (remove unbound radioligand) filter->wash count 7. Quantify Radioactivity (Scintillation/Gamma Counting) wash->count analyze 8. Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ and Ki count->analyze end End: Obtain Binding Affinity (Ki) analyze->end

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [1,6-Aminosuberic acid]-arginine-Vasotocin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of research compounds, such as the synthetic peptide [1,6-Aminosuberic acid]-arginine-Vasotocin, are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, scientifically-grounded framework for the proper disposal of this vasotocin analogue, moving beyond a simple checklist to explain the rationale behind each procedural step.

Hazard Identification and Risk Assessment: A Precautionary Approach

Key Considerations:

  • Biological Activity: As a vasotocin analogue, this peptide may have effects on smooth muscle and water retention.[4]

  • Physical Form: In its lyophilized (powder) form, the primary risk is inhalation, which can be minimized by handling it within a fume hood or a biosafety cabinet.[5]

  • Solutions: Aqueous solutions of the peptide pose a risk of absorption through skin contact or accidental ingestion.

Personal Protective Equipment (PPE) is non-negotiable. Always wear nitrile gloves, safety goggles, and a lab coat when handling the lyophilized powder or its solutions.[6]

The Core of Disposal: Deactivation and Waste Segregation

The fundamental principle of disposing of biologically active peptides is to denature the molecule, rendering it inactive before it enters the waste stream. This is followed by proper segregation and disposal as chemical waste in accordance with institutional and national regulations.[6] Never dispose of peptides, in solid or liquid form, down the drain or in the regular trash.[6]

Chemical Inactivation: A Step-by-Step Protocol

Chemical inactivation aims to break the covalent bonds of the peptide, primarily the peptide bonds and the disulfide bridge, which are critical for its three-dimensional structure and biological activity.[7][8] Two primary methods are recommended: hydrolysis and oxidation.

Method 1: Alkaline Hydrolysis

This method utilizes a strong base to cleave the peptide bonds.

Protocol:

  • Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) solution.

  • Dissolution: If dealing with lyophilized peptide, dissolve it in a minimal amount of water before proceeding.

  • Inactivation: Slowly add the peptide solution or solid to the 1 M NaOH solution. A general guideline is to use a 10-fold excess of the NaOH solution by volume.

  • Reaction Time: Allow the mixture to stand for at least 1-2 hours at room temperature to ensure complete hydrolysis.[9]

  • Neutralization: Carefully neutralize the basic solution with a 1 M hydrochloric acid (HCl) solution. Monitor the pH with pH paper or a calibrated pH meter until it is between 6.0 and 8.0.

  • Collection: Transfer the neutralized solution to a designated hazardous waste container.

Causality: The high pH environment facilitates the nucleophilic attack of hydroxide ions on the carbonyl carbon of the peptide bonds, leading to their cleavage.[10]

Method 2: Oxidative Inactivation using Sodium Hypochlorite (Bleach)

This method employs a strong oxidizing agent to disrupt the peptide structure, including the disulfide bond.

Protocol:

  • Preparation: In a chemical fume hood, prepare a 10% bleach solution (final concentration of approximately 0.5-1.0% sodium hypochlorite).[9]

  • Inactivation: Slowly add the peptide waste (solid or liquid) to the bleach solution. A 1:10 ratio of waste to bleach solution is recommended.[9]

  • Reaction Time: Allow the mixture to react for a minimum of 30-60 minutes.[9]

  • Collection: Transfer the treated solution to a designated hazardous waste container. Neutralization may be required by your institution's EHS office.[9]

Causality: Sodium hypochlorite is a powerful oxidizing agent that will cleave the disulfide bond and oxidize various amino acid side chains, leading to the fragmentation and denaturation of the peptide.[11]

Waste Segregation and Containerization

Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.[12]

Waste StreamDescriptionRecommended Container
Inactivated Peptide Solution The neutralized solution resulting from chemical inactivation.Clearly labeled, leak-proof hazardous waste container compatible with aqueous chemical waste.
Contaminated Solids Used vials, pipette tips, gloves, and other disposable materials that have come into direct contact with the peptide.Labeled container for solid chemical waste.
Contaminated Sharps Needles or syringes used for handling peptide solutions.Puncture-resistant sharps container labeled as "Hazardous Chemical Waste".

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.[13]

Disposal Workflow and Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: Disposal of This compound Assess Assess Physical Form and Associated Waste Start->Assess Solid Lyophilized Peptide and Contaminated Solids Assess->Solid Solid Liquid Aqueous Peptide Solution and Contaminated Labware Assess->Liquid Liquid Inactivate Chemical Inactivation (Choose Method: Hydrolysis or Oxidation) Solid->Inactivate SegregateSolid Segregate Contaminated Solids into Labeled Solid Chemical Waste Container Solid->SegregateSolid Liquid->Inactivate SegregateLiquid Collect Inactivated Solution in Labeled Liquid Chemical Waste Container Inactivate->SegregateLiquid EHS Contact Institutional Environmental Health & Safety (EHS) for Pickup and Final Disposal SegregateSolid->EHS SegregateLiquid->EHS

Caption: Disposal workflow for this compound.

Final Disposal and Regulatory Compliance

The final step in the disposal process is to coordinate with your institution's Environmental Health & Safety (EHS) office for the pickup and disposal of the hazardous waste.[9] All laboratory chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Your EHS department will ensure that the waste is handled and disposed of in compliance with all federal, state, and local regulations.

Conclusion: A Commitment to Safety and Scientific Integrity

By adhering to these scientifically-grounded procedures, researchers can confidently and safely manage the disposal of this compound. This commitment to proper chemical handling not only protects laboratory personnel and the environment but also upholds the integrity of the scientific process.

References

A Senior Application Scientist's Guide to Handling [1,6-Aminosuberic acid]-arginine-Vasotocin: A Risk-Based Approach to Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel peptide analogs like [1,6-Aminosuberic acid]-arginine-Vasotocin is critical for advancing therapeutic frontiers. However, the inherent biological activity of such potent molecules necessitates a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for handling this vasotocin analog, ensuring both the integrity of your research and the safety of your team.

The Pharmacological Risk Profile: Understanding the Hazard

This compound is a synthetic analog of Arginine Vasotocin (AVT). AVT itself is a potent neurohormone with significant physiological effects.[3] Its analogs are designed to modulate vasopressin/oxytocin receptors, often with enhanced stability or selectivity.[1] The primary hazards stem directly from this potent biological activity.

Key Toxicological Concerns:

  • Cardiovascular Effects: Vasopressin analogs are powerful vasoconstrictors.[4][5] Accidental exposure could theoretically lead to cardiovascular events such as hypertension, bradycardia, or myocardial ischemia, especially at high concentrations.[6]

  • Antidiuretic Effects: A primary function of vasopressin is regulating water reabsorption in the kidneys.[3] Systemic exposure could lead to fluid retention and hyponatremia (water intoxication).[7]

  • Reproductive Toxicity: A Safety Data Sheet for a closely related compound, Arginine Vasotocin (trifluoroacetate salt), classifies it as "Suspected of damaging fertility or the unborn child."[8] This mandates a highly cautious approach, particularly for personnel of reproductive age.

  • Unknown Biological Activity: As with many research peptides, the full toxicological profile of this specific analog may not be completely characterized.[9] Therefore, it is prudent to treat it as a compound with unknown long-term health effects.

Given these risks, exposure must be minimized through a multi-layered safety approach encompassing engineering controls, meticulous operational protocols, and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

Before any PPE is selected, the work environment must be engineered to minimize exposure.

  • Handling Lyophilized Powder: All weighing and initial reconstitution of the lyophilized peptide must be performed within a certified chemical fume hood or a powder containment balance enclosure. This is non-negotiable. The fine, static-prone nature of lyophilized peptides makes them highly susceptible to aerosolization, creating a significant inhalation risk.

  • Handling Solutions: While less of an inhalation hazard, work with solutions should be conducted in a designated area of the lab bench, away from high-traffic zones, to prevent cross-contamination and accidental spills.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is directly informed by the risk assessment and the physical form of the compound being handled. The following table outlines the minimum required PPE for handling this compound.

Task Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Handling Lyophilized Powder (in a fume hood)Double-gloved with chemical-resistant nitrile gloves.ANSI Z87.1-compliant safety glasses with side shields. A face shield is recommended for additional protection.Disposable, solid-front gown with tight-fitting cuffs.Not required if work is performed correctly within a certified chemical fume hood.
Preparing Solutions (on benchtop)Chemical-resistant nitrile gloves (single pair).ANSI Z87.1-compliant safety glasses with side shields.Standard lab coat.Not required.
Administering to Animals Chemical-resistant nitrile gloves.Safety glasses with side shields or goggles if splash risk is high.Standard lab coat or disposable gown.Not required.
Spill Cleanup Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical splash goggles and a face shield.Chemical-resistant, disposable gown or coveralls.N95 respirator (minimum) for powder spills.
Waste Disposal Chemical-resistant nitrile gloves.Safety glasses with side shields.Standard lab coat.Not required.
  • Causality of PPE Choices:

    • Double Gloving: When handling the concentrated powder, double gloving provides an extra layer of protection against tears and minimizes the risk of contamination when removing the outer pair.

    • Disposable Gowns: For high-risk tasks like handling powder, disposable gowns are superior to standard lab coats as they are discarded after use, preventing the carry-over of contamination.

    • Face Shield: A face shield offers broader protection against splashes and unexpected aerosolization than safety glasses alone.

    • Respirator for Spills: In the event of a spill outside of a containment hood, an N95 respirator is the minimum protection required to prevent inhalation of the aerosolized powder.

Operational Plan: Step-by-Step Safe Handling Protocol

This protocol details the critical steps for reconstituting lyophilized this compound.

Objective: To safely and accurately prepare a stock solution from a lyophilized powder.

Materials:

  • This compound (lyophilized)

  • Appropriate sterile solvent (e.g., sterile water, PBS)

  • Sterile, sealed vials for aliquoting

  • Calibrated pipettes and sterile, filtered tips

  • Vortex mixer

  • PPE as specified in the table above for "Handling Lyophilized Powder"

Procedure:

  • Preparation: Don all required PPE (double gloves, disposable gown, safety glasses). Set up all necessary materials inside a certified chemical fume hood.

  • Equilibration: Allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture, which can affect peptide stability.

  • Initial Reconstitution: Gently tap the vial on the benchtop to ensure all powder is at the bottom. Carefully unseal the vial and, using a calibrated pipette, slowly add the calculated volume of solvent down the side of the vial to avoid aerosolizing the powder.

  • Dissolution: Reseal the vial and gently swirl or vortex until the peptide is fully dissolved. Do not shake vigorously, as this can cause degradation.

  • Aliquoting: Using a fresh, sterile pipette tip, draw up the stock solution and dispense it into pre-labeled, sterile microcentrifuge tubes or cryovials for storage. Aliquoting prevents multiple freeze-thaw cycles which can degrade the peptide.

  • Post-Handling Decontamination: Wipe down the work surface inside the fume hood with an appropriate decontamination solution (see Section 5).

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. First, remove the outer pair of gloves. Then, remove the disposable gown and face shield (if used). Finally, remove the inner pair of gloves and safety glasses.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Disposal and Decontamination Plan

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into direct contact with the peptide (vials, pipette tips, gloves, gowns) are considered hazardous chemical waste.[10] They must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.[11]

  • Liquid Waste: Unused or expired peptide solutions should be collected as hazardous chemical waste. Never pour peptide solutions down the drain.[6]

  • Decontamination: For cleaning laboratory surfaces and non-disposable equipment, a two-step process is recommended. First, clean with an enzymatic detergent designed for peptide decontamination to break down the molecule.[10] Follow this with a wipe-down using a 10% bleach solution, followed by a final rinse with water to remove the bleach residue.[10]

Workflow for Safe Handling of this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal RiskAssess 1. Conduct Risk Assessment (Review Analog Hazards) SelectPPE 2. Select & Don PPE (Double Gloves, Gown, Eye Pro) RiskAssess->SelectPPE PrepHood 3. Prepare Fume Hood (Gather all materials) SelectPPE->PrepHood Equilibrate 4. Equilibrate Vial PrepHood->Equilibrate Enter Hood Reconstitute 5. Reconstitute Powder Equilibrate->Reconstitute Aliquot 6. Aliquot Stock Solution Reconstitute->Aliquot CCP1 Critical Control Point: Powder Handling in Hood DeconHood 7. Decontaminate Hood Aliquot->DeconHood Exit Hood Waste 8. Segregate Hazardous Waste DeconHood->Waste DoffPPE 9. Doff PPE Correctly Waste->DoffPPE CCP2 Critical Control Point: Correct Waste Disposal Wash 10. Wash Hands DoffPPE->Wash

A diagram illustrating the safe handling workflow.

By integrating a thorough understanding of the potential hazards with robust engineering controls, appropriate PPE, and meticulous protocols, researchers can handle this compound with confidence and safety. This proactive, knowledge-based approach is the cornerstone of a responsible and successful research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.